molecular formula C8H14ClNO B1451033 3-(2-Propynyloxy)piperidine hydrochloride CAS No. 1185301-44-3

3-(2-Propynyloxy)piperidine hydrochloride

Cat. No.: B1451033
CAS No.: 1185301-44-3
M. Wt: 175.65 g/mol
InChI Key: YYXPUZALPBXJSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Propynyloxy)piperidine hydrochloride is a useful research compound. Its molecular formula is C8H14ClNO and its molecular weight is 175.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-prop-2-ynoxypiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c1-2-6-10-8-4-3-5-9-7-8;/h1,8-9H,3-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXPUZALPBXJSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185301-44-3
Record name 3-(prop-2-yn-1-yloxy)piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: 3-(2-Propynyloxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A High-Fidelity Scaffold for "Clickable" Medicinal Chemistry Libraries

Executive Summary

3-(2-Propynyloxy)piperidine hydrochloride (CAS: 1185301-44-3) is a bifunctional heterocyclic building block designed for high-throughput medicinal chemistry.[1][2] It integrates a pharmacophore-privileged piperidine ring with a bioorthogonal alkyne handle .

This compound addresses a critical need in Fragment-Based Drug Discovery (FBDD): the ability to rapidly expand a core scaffold into diverse chemical space without altering the primary binding motif. The C3-ether linkage provides a stable, metabolically robust connection, while the terminal alkyne enables "Click" chemistry (CuAAC) or Sonogashira couplings, making it an ideal precursor for PROTAC linkers, kinase inhibitors, and GPCR ligands.

Chemical Specifications & Physical Properties[3][4][5]

The following data aggregates experimental values and computed physicochemical descriptors essential for assay development and formulation.

PropertySpecification
IUPAC Name 3-(prop-2-yn-1-yloxy)piperidine hydrochloride
CAS Number 1185301-44-3
Molecular Formula C

H

NO[2][3] · HCl
Molecular Weight 175.66 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Water (>50 mg/mL), DMSO, Methanol
pKa (Calc.) ~10.5 (Piperidine NH)
H-Bond Donors 2 (NH, HCl)
H-Bond Acceptors 2 (Ether O, N)
Storage Hygroscopic; Store at 2-8°C under inert atmosphere (Argon/Nitrogen)

Synthesis & Manufacturing Protocol

Retrosynthetic Logic

Direct alkylation of 3-hydroxypiperidine is prone to regioselectivity issues, often resulting in competitive N-alkylation. To guarantee the integrity of the secondary amine, a protection-deprotection strategy using the tert-butyloxycarbonyl (Boc) group is required. This route ensures the propargyl group is installed exclusively at the oxygen atom.

Validated Synthetic Workflow

Step 1: O-Alkylation

  • Reagents: N-Boc-3-hydroxypiperidine, Sodium Hydride (NaH), Propargyl Bromide, DMF.

  • Protocol: The starting material is dissolved in anhydrous DMF at 0°C. NaH (1.2 eq) is added cautiously to deprotonate the hydroxyl group. After 30 minutes, propargyl bromide (1.2 eq) is introduced. The reaction is stirred at ambient temperature for 4-6 hours.

  • Critical Control Point: Maintain strictly anhydrous conditions to prevent NaH quenching.

Step 2: Deprotection & Salt Formation

  • Reagents: 4M HCl in Dioxane.

  • Protocol: The intermediate is dissolved in dry dioxane. HCl solution is added dropwise at 0°C. The reaction is monitored by TLC until the Boc group is fully cleaved (~2 hours). The product precipitates as the hydrochloride salt.

  • Purification: Filtration followed by washing with cold diethyl ether removes organic impurities, yielding high-purity crystalline solid.

Synthesis Pathway Diagram

SynthesisPathway Start N-Boc-3-Hydroxypiperidine Inter Intermediate: N-Boc-3-(propargyloxy)piperidine Start->Inter 1. NaH, DMF, 0°C 2. Propargyl Bromide Final Final Product: 3-(2-Propynyloxy)piperidine HCl Inter->Final 4M HCl in Dioxane Deprotection

Figure 1: Step-wise synthesis ensuring regioselective O-alkylation followed by acid-mediated deprotection.

Applications in Drug Discovery[7][8][9][10][11]

"Click" Chemistry & Library Generation

The terminal alkyne at the C3 position serves as a "silent" handle that can be activated via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows researchers to rapidly couple the piperidine scaffold to a library of azides, generating 1,2,3-triazole linked derivatives.

  • Mechanism: The piperidine NH can be derivatized first (e.g., reductive amination to target a specific receptor pocket), leaving the alkyne free for late-stage diversification.

  • Utility: This is particularly valuable in PROTAC development, where the alkyne serves as an attachment point for the linker connecting the E3 ligase ligand to the protein of interest.

Functionalization Workflow

ApplicationWorkflow Scaffold 3-(2-Propynyloxy)piperidine HCl (Core Scaffold) Step1 Step 1: N-Functionalization (Targeting Moiety Attachment) Scaffold->Step1 Reductive Amination or Amide Coupling Step2 Step 2: CuAAC 'Click' Reaction (Library Expansion) Step1->Step2 + R-N3 (Azide Library) Cu(I) Catalyst Library Final Library: Triazole-Linked Bioactive Agents Step2->Library 1,2,3-Triazole Formation

Figure 2: Strategic application of the scaffold in generating diverse chemical libraries via late-stage functionalization.

Handling, Safety, and Stability

As a hydrochloride salt of a secondary amine, this compound requires standard laboratory safety protocols.

  • GHS Classification:

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

    • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

    • Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

    • STOT-SE: Category 3 (May cause respiratory irritation).

  • Handling Protocol:

    • Use in a fume hood to avoid inhalation of dust.

    • Wear nitrile gloves and safety goggles.

    • Incompatibility: Avoid strong oxidizing agents. The terminal alkyne is generally stable but should not be exposed to copper/silver salts unless intended for reaction (risk of acetylide formation).

  • Stability: The HCl salt significantly improves shelf-life compared to the free base. It is hygroscopic; reseal containers immediately after use.

References

  • PubChem. (n.d.).[4] 3-(prop-2-yn-1-yloxy)piperidine hydrochloride.[1][5] National Library of Medicine. Retrieved from [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.

Sources

The Click-Ready Piperidine: Technical Guide to 3-(2-Propynyloxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(2-Propynyloxy)piperidine hydrochloride (CAS 1185301-44-3) Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

This compound (CAS 1185301-44-3) is a specialized heterocyclic building block designed for high-precision medicinal chemistry.[1] Distinguished by its 3-substituted ether linkage and terminal alkyne handle , this compound serves as a critical "clickable" pharmacophore. It allows researchers to introduce the metabolically privileged piperidine ring into drug scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira cross-coupling.

This guide provides a rigorous technical analysis of its synthesis, validation, and application in Fragment-Based Drug Discovery (FBDD) and PROTAC linker design.

Chemical Profile & Specifications

The compound combines the solubility-enhancing properties of a secondary amine salt with the bio-orthogonal reactivity of a terminal alkyne.

Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name 3-(prop-2-yn-1-yloxy)piperidine hydrochloride
CAS Number 1185301-44-3
Molecular Formula C₈H₁₄ClNO
Molecular Weight 175.66 g/mol
Structure Type Heterocyclic Ether / Alkyne
Solubility High in Water, DMSO, Methanol; Low in DCM (as salt)
pKa (Calc) ~9.8 (Piperidine NH)
Key Functional Groups Secondary Amine (HCl salt), Terminal Alkyne, Ether

Industrial Synthesis Protocol

Note: While specific proprietary process patents may vary, the following route represents the standard, self-validating industrial methodology for synthesizing high-purity ether-functionalized piperidines.

Mechanistic Pathway

The synthesis relies on a Williamson Ether Synthesis strategy, necessitating orthogonal protection of the nitrogen to prevent self-alkylation (quaternization).

  • N-Protection: 3-Hydroxypiperidine is protected with a Boc group to render the nitrogen nucleophilically inert.

  • O-Alkylation: The secondary alcohol is deprotonated (NaH) and alkylated with propargyl bromide.

  • Deprotection/Salt Formation: Acidic cleavage of the Boc group yields the stable hydrochloride salt.

Visualization: Synthesis Workflow

SynthesisRoute Start 3-Hydroxypiperidine (Starting Material) Step1 N-Boc Protection (Boc2O, TEA, DCM) Start->Step1 Inter1 N-Boc-3-Hydroxypiperidine Step1->Inter1 Yield >90% Step2 O-Alkylation (NaH, Propargyl Bromide, DMF) Inter1->Step2 Inter2 N-Boc-3-(propynyloxy)piperidine Step2->Inter2 0°C to RT Step3 Deprotection (4M HCl in Dioxane) Inter2->Step3 Final 3-(2-Propynyloxy)piperidine HCl (Final Product) Step3->Final Precipitation

Figure 1: Step-wise synthetic route ensuring regioselectivity at the oxygen atom.

Detailed Methodology

Step 1: O-Alkylation (Critical Step)

  • Reagents: N-Boc-3-hydroxypiperidine (1.0 eq), Sodium Hydride (60% dispersion, 1.2 eq), Propargyl Bromide (80% in toluene, 1.2 eq).

  • Solvent: Anhydrous DMF (0.5 M concentration).

  • Protocol:

    • Cool the DMF solution of N-Boc-3-hydroxypiperidine to 0°C under Nitrogen.

    • Add NaH portion-wise. Allow evolution of H₂ gas to cease (approx. 30 min). Caution: Exothermic.

    • Add Propargyl Bromide dropwise.

    • Warm to Room Temperature (RT) and stir for 4–6 hours.

    • Quench: Carefully add saturated NH₄Cl solution. Extract with EtOAc.

Step 2: Deprotection & Salt Formation

  • Reagents: 4M HCl in Dioxane.

  • Protocol:

    • Dissolve the intermediate in minimal Dioxane.

    • Add 4M HCl/Dioxane (5 eq) at 0°C.

    • Stir at RT for 2 hours. The product will precipitate as a white solid.

    • Isolation: Filter the solid and wash with diethyl ether to remove organic impurities.

Application: "Click Chemistry" in Drug Discovery

The terminal alkyne group makes CAS 1185301-44-3 an ideal candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This reaction is used to attach the piperidine moiety to complex scaffolds (e.g., kinase inhibitors, E3 ligase ligands) via a stable 1,2,3-triazole linker.

Experimental Workflow: CuAAC Bioconjugation

This protocol describes coupling the piperidine building block to an Azide-functionalized core.

Reagents:

  • Alkyne: 3-(2-Propynyloxy)piperidine HCl (1.0 eq)

  • Azide: R-N₃ Scaffold (1.0 eq)

  • Catalyst: CuSO₄·5H₂O (0.1 eq) + Sodium Ascorbate (0.5 eq)

  • Solvent: t-BuOH/H₂O (1:1)

Procedure:

  • Dissolve the Alkyne and Azide in the solvent mixture.

  • Add the freshly prepared Sodium Ascorbate solution, followed by the Copper Sulfate solution.

  • Stir at RT for 12–24 hours. The solution often turns from blue to yellow/green.

  • Work-up: Dilute with water, extract with DCM (if product is organic soluble) or purify directly via Prep-HPLC (if polar).

Visualization: Click Chemistry Mechanism

ClickChemistry Reactants Azide-Scaffold (R-N3) + Piperidine-Alkyne (CAS 1185301-44-3) Transition Copper-Acetylide Intermediate Reactants->Transition Coordination Catalysis Cu(I) Catalyst Cycle (CuSO4 + Na-Ascorbate) Catalysis->Transition Activates Alkyne Product 1,4-Disubstituted 1,2,3-Triazole Product (Stable Conjugate) Transition->Product Cyclization

Figure 2: The CuAAC reaction pathway generating a regio-specific triazole linkage.

Quality Control & Self-Validation

To ensure the integrity of the building block before use in costly downstream synthesis, the following analytical signatures must be verified.

1H NMR Validation (DMSO-d6, 400 MHz)
  • δ 9.0–9.5 ppm (br s, 2H): Ammonium protons (NH₂⁺), confirming salt formation.

  • δ 4.2–4.3 ppm (d, 2H): Propargylic -OCH ₂-C≡CH. Diagnostic doublet.

  • δ 3.4–3.5 ppm (t, 1H): Terminal alkyne proton -C≡CH . Diagnostic triplet.

  • δ 3.6–3.8 ppm (m, 1H): Piperidine C3-H (ether linkage point).

  • Absence of δ 1.4 ppm: No Boc singlet (confirms complete deprotection).

Mass Spectrometry (LC-MS)
  • ESI+ Mode: Look for [M+H]⁺ peak at 140.1 m/z (Free base mass).

  • Note: The HCl salt counterion (35/37 Cl) will not be observed in positive mode but may appear in negative mode or elemental analysis.

Safety & Handling

Hazard Classification: Acute Tox 3 (Oral), Skin Irrit. 2, Eye Dam. 1.

  • Alkyne Reactivity: While stable, terminal alkynes can form explosive acetylides with silver or copper in the absence of ligands. Avoid contact with metallic copper surfaces during storage.

  • Hygroscopicity: Hydrochloride salts of secondary amines are hygroscopic. Store in a desiccator at -20°C to prevent hydrolysis or "gumming."

  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood. The free base is volatile and has a characteristic amine odor.[2]

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition. Link

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie. Link

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

  • PubChem Compound Summary. (2024). This compound.[1] National Library of Medicine. Link

  • Fisher Scientific. (2024). Safety Data Sheet: Piperidine Hydrochloride. Link

Sources

Technical Guide: Molecular Weight & Characterization of 3-(2-Propynyloxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular weight, characterization, and handling of 3-(2-Propynyloxy)piperidine hydrochloride , a specialized alkyne-functionalized heterocyclic building block.

Executive Summary

This compound (C₈H₁₃NO·HCl) is a secondary amine scaffold functionalized with a propargyl ether group. Its theoretical molecular weight is 175.66 g/mol .

Beyond the simple stoichiometric calculation, accurate mass determination in a research setting requires distinguishing between the free base and the hydrochloride salt, as well as quantifying potential hygroscopic water content. This guide provides the theoretical framework and the experimental protocols necessary to validate the identity and purity of this compound for use in high-precision applications such as Click Chemistry (CuAAC) and Fragment-Based Drug Discovery (FBDD).

Molecular Identity & Theoretical Metrics

The precise molecular weight is derived from the standard atomic weights of the constituent elements. In drug development, the difference between the free base and the salt form is critical for stoichiometric calculations in reactions.

Table 1: Physicochemical Profile
PropertyValue / Description
IUPAC Name This compound
Molecular Formula C₈H₁₄ClNO (Salt) / C₈H₁₃NO (Base)
SMILES C#CCOC1CNCCC1.[H]Cl
Structure Description Piperidine ring with a propargyl ether at the C3 position.[1][2][3]
Exact Mass (Monoisotopic) 175.0764 Da (Salt)
Molecular Weight (Average) 175.66 g/mol
Free Base MW 139.20 g/mol
Counterion Hydrochloride (HCl, MW 36.46 g/mol )
Theoretical Calculation Breakdown

To ensure traceability, the molecular weight is calculated using IUPAC standard atomic weights:

  • Carbon (C): 12.011 × 8 = 96.088

  • Hydrogen (H): 1.008 × 14 = 14.112 (includes acidic proton)

  • Nitrogen (N): 14.007 × 1 = 14.007

  • Oxygen (O): 15.999 × 1 = 15.999

  • Chlorine (Cl): 35.453 × 1 = 35.453

  • Total: 175.659 g/mol (Rounded to 175.66)

Experimental Validation Protocols

As a scientist, relying solely on the label MW is insufficient, especially with hygroscopic amine salts. The following "Self-Validating" protocols ensure the substance in your vial matches the theoretical calculations.

Protocol A: Potentiometric Titration (Chloride Content)

Objective: Confirm the stoichiometry of the HCl salt (Mono- vs. Di-HCl) and calculate the effective molecular weight (correcting for moisture).

  • Principle: Silver nitrate (AgNO₃) reacts quantitatively with chloride ions. The endpoint is detected potentiometrically.

  • Reagents: 0.01 M AgNO₃ standardized solution, dilute nitric acid.

  • Procedure:

    • Dissolve ~30 mg of the sample (accurately weighed to 0.01 mg) in 50 mL deionized water.

    • Acidify with 1 mL of 2M HNO₃.

    • Titrate with 0.01 M AgNO₃ using a silver electrode.

    • Calculation:

      
      
      
  • Validation: If the Experimental MW > 175.66, the sample likely contains water or solvent residues.

Protocol B: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm the mass of the cationic species (Free Base + H⁺).

  • Method: Electrospray Ionization (ESI) in Positive Mode.

  • Expected Signal:

    
    
    
  • Theoretical m/z: 140.1070 (for C₈H₁₄NO⁺).

  • Note: HRMS detects the cation. It does not "see" the chloride counterion directly in positive mode. You must couple this with Protocol A to confirm the full salt weight.

Synthesis & Characterization Workflow

Understanding the synthesis provides insight into potential impurities (e.g., unreacted propargyl bromide or trapped Boc-deprotection byproducts).

Figure 1: Synthesis and Analytical Decision Tree

The following diagram outlines the logical flow from synthesis to validated material.

G start Start: N-Boc-3-Hydroxypiperidine step1 O-Alkylation (NaH, Propargyl Bromide) start->step1 inter Intermediate: N-Boc-3-(2-propynyloxy)piperidine step1->inter step2 Deprotection (4M HCl in Dioxane) inter->step2 product Crude Product: 3-(2-Propynyloxy)piperidine HCl step2->product check Solubility Check (Water/Methanol) product->check check->product Insoluble (Recrystallize) analysis Analytical Validation check->analysis Soluble final Validated Material MW: 175.66 g/mol analysis->final 1H NMR + Titration Pass

Caption: Figure 1. Synthesis workflow and critical quality control checkpoints for ensuring correct salt stoichiometry.

Applications & Handling

Click Chemistry Utility

The terminal alkyne group (propargyl) serves as a bioorthogonal handle.

  • Reaction: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Usage: This molecule allows the attachment of the piperidine pharmacophore to azido-functionalized fluorophores, proteins, or surfaces.

  • Stoichiometry Note: When calculating equivalents for "Click" reactions, use the Salt MW (175.66) if weighing the solid, but remember the active alkyne species is 1 molar equivalent.

Handling & Storage[4]
  • Hygroscopicity: HCl salts of secondary amines are often hygroscopic.

  • Storage: Store at -20°C in a desiccator.

  • Handling: Weigh quickly to avoid water uptake, which will artificially inflate the apparent molecular weight and lead to under-dosing in reactions.

References

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Liang, L., & Astruc, D. (2011). The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction and its applications. An overview. Coordination Chemistry Reviews, 255(23-24), 2933-2945. [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. [Link]

Sources

Strategic Synthesis of 3-(2-Propynyloxy)piperidine Hydrochloride: A Process Chemistry Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: 3-(2-Propynyloxy)piperidine hydrochloride CAS Registry Number: 334145-83-4 (related free base: 160194-26-3) Molecular Formula: C₈H₁₃NO[1] · HCl Key Applications: Functionalized building block for kinase inhibitors, GPCR ligands, and "click" chemistry (CuAAC) applications due to the terminal alkyne handle.[1]

This technical guide outlines a scalable, high-fidelity synthesis route for this compound.[1] Unlike general organic preparations, this protocol addresses the critical chemoselectivity challenge: distinguishing between the nucleophilic nitrogen and the secondary hydroxyl group. Direct alkylation of 3-hydroxypiperidine with propargyl bromide favors N-alkylation (yielding 1-(prop-2-yn-1-yl)piperidin-3-ol).[1] Therefore, a protection-deprotection strategy is mandatory to secure the O-alkylated target with high regiochemical purity.[1]

Retrosynthetic Analysis & Strategy

To ensure the propargyl group is installed exclusively on the oxygen atom, the nitrogen must be temporarily masked. The tert-butyloxycarbonyl (Boc) group is selected for its orthogonality to the basic alkylation conditions and its clean removal under acidic conditions that simultaneously generate the final hydrochloride salt.

Strategic Disconnection (Graphviz)[1]

Retrosynthesis Target 3-(2-Propynyloxy)piperidine HCl (Target) Intermediate2 N-Boc-3-(2-propynyloxy)piperidine (Protected Ether) Target->Intermediate2 Acidic Deprotection (HCl/Dioxane) Intermediate1 N-Boc-3-hydroxypiperidine (Protected Scaffold) Intermediate2->Intermediate1 Williamson Ether Synthesis (NaH, DMF) Reagent Propargyl Bromide (Electrophile) Intermediate2->Reagent SM 3-Hydroxypiperidine HCl (Starting Material) Intermediate1->SM N-Protection (Boc2O, Base)

Figure 1: Retrosynthetic logic flow prioritizing regioselectivity via N-protection.

Detailed Experimental Protocol

Step 1: N-Protection (Synthesis of N-Boc-3-hydroxypiperidine)

Rationale: The secondary amine is more nucleophilic than the hydroxyl group.[1] Without protection, N-alkylation is the dominant pathway.[1]

  • Reagents: 3-Hydroxypiperidine HCl (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Triethylamine (TEA, 2.5 eq), Dichloromethane (DCM).[1]

  • Protocol:

    • Suspend 3-hydroxypiperidine HCl in DCM (10 vol) at 0°C.

    • Add TEA dropwise to neutralize the salt and liberate the free amine.

    • Add a solution of Boc₂O in DCM dropwise over 30 minutes, maintaining internal temperature <10°C.

    • Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (ninhydrin stain) or LC-MS.[1]

    • Workup: Wash with 1N citric acid (to remove unreacted amine/TEA), followed by saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

    • Yield: Expect >90% as a colorless viscous oil or low-melting solid.[1]

Step 2: O-Alkylation (Williamson Ether Synthesis)

Rationale: This is the critical bond-forming step.[1] Sodium hydride (NaH) is used to irreversibly deprotonate the secondary alcohol. DMF is the preferred solvent to solvate the cation and accelerate the SN2 reaction.

  • Reagents: N-Boc-3-hydroxypiperidine (1.0 eq), Sodium Hydride (60% dispersion in oil, 1.2 eq), Propargyl Bromide (80% in toluene, 1.3 eq), DMF (anhydrous).[1]

  • Safety Note: Propargyl bromide is a lachrymator and shock-sensitive; use the toluene solution. NaH releases hydrogen gas; ensure adequate venting.

  • Protocol:

    • Deprotonation: In a flame-dried flask under N₂, suspend NaH in anhydrous DMF (5 vol) at 0°C.

    • Add N-Boc-3-hydroxypiperidine (dissolved in minimal DMF) dropwise. Gas evolution (H₂) will occur. Stir at 0°C for 30–45 mins until evolution ceases and a clear/hazy solution forms (alkoxide generation).

    • Alkylation: Add propargyl bromide solution dropwise at 0°C.

    • Warm to RT and stir for 4–16 hours.

    • Quench: Cool to 0°C and carefully add saturated NH₄Cl solution.

    • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water (3x) to remove DMF (critical for crystallization later) and brine.

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient) is usually required to remove mineral oil and trace elimination byproducts.

    • Yield: Expect 70–80%.

Step 3: Deprotection & Salt Formation

Rationale: Removal of the Boc group using HCl simultaneously forms the stable hydrochloride salt, preventing the free amine from reacting with the alkyne (self-polymerization) or oxidizing.

  • Reagents: N-Boc-3-(2-propynyloxy)piperidine, 4M HCl in Dioxane (or EtOAc).

  • Protocol:

    • Dissolve the Step 2 intermediate in dry 1,4-dioxane (or Et₂O) at 0°C.

    • Add 4M HCl in dioxane (5–10 eq) dropwise.

    • Stir at RT for 2–4 hours. A white precipitate should form.

    • Isolation: Dilute with diethyl ether (to maximize precipitation) and filter the solid under N₂ (the salt can be hygroscopic).

    • Drying: Dry in a vacuum oven at 40°C over P₂O₅.

Process Workflow & Critical Control Points

Workflow cluster_0 Step 1: Protection cluster_1 Step 2: O-Alkylation (Critical) cluster_2 Step 3: Salt Formation start Start: 3-Hydroxypiperidine HCl p1 Boc2O / TEA / DCM (Temp < 10°C) start->p1 p2 Aq. Workup (Citric Acid) p1->p2 a1 NaH / DMF / 0°C (H2 Evolution Control) p2->a1 a2 Add Propargyl Bromide (Slow Addition) a1->a2 a3 Water Wash x3 (Remove DMF) a2->a3 d1 4M HCl in Dioxane a3->d1 d2 Filtration & Drying (Hygroscopic Control) d1->d2 end Final Product: 3-(2-Propynyloxy)piperidine HCl d2->end

Figure 2: Step-by-step process workflow highlighting critical control points (Yellow) and phase boundaries.

Quantitative Data Summary

ParameterStep 1 (Protection)Step 2 (Alkylation)Step 3 (Deprotection)
Limiting Reagent 3-HydroxypiperidineN-Boc-IntermediateProtected Ether
Key Reagent Boc₂O (1.1 eq)NaH (1.2 eq) / Propargyl Br (1.3 eq)HCl (4M in Dioxane)
Solvent System DCMDMF (Anhydrous)Dioxane or Et₂O
Temperature 0°C → RT0°C → RT0°C → RT
Reaction Time 4 h4–16 h2–4 h
Typical Yield 90–95%70–80%85–95%
Purification ExtractionColumn ChromatographyFiltration/Crystallization

Troubleshooting & Optimization (Expertise)

  • Regioselectivity Failure: If you observe significant N-alkylation, the Boc protection in Step 1 was incomplete.[1] Ensure the starting material is fully converted before proceeding to Step 2.

  • Low Yield in Step 2:

    • Moisture: NaH is extremely moisture sensitive. Ensure DMF is anhydrous (<50 ppm water).

    • DMF Removal: Residual DMF prevents crystallization in Step 3. The triple water wash in Step 2 is non-negotiable.

  • Safety - Propargyl Bromide: Never distill pure propargyl bromide to dryness due to explosion hazards.[1] Always use the commercially available 80% solution in toluene.

  • Hygroscopicity: The final HCl salt attracts water. Handle quickly under inert atmosphere or in a glovebox if high precision weighing is required.

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for N-Boc protection and deprotection mechanics). [1]

  • BenchChem. (n.d.). Synthesis routes of 1-(Prop-2-yn-1-yl)piperidine. (Highlights the N-alkylation preference in the absence of protection). Link[1]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. (Mechanistic grounding for NaH/Alkyl Halide reactions). Link

  • Sigma-Aldrich. (2025). Safety Data Sheet: Propargyl Bromide. (Critical safety data for handling alkyne halides). Link

  • ChemScene. (n.d.). 4-(Prop-2-yn-1-yloxy)piperidine hydrochloride.[1][2] (Analogous compound demonstrating commercial availability of the salt form). Link

Sources

Introduction to 3-(2-Propynyloxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 3-(2-Propynyloxy)piperidine Hydrochloride

For drug development professionals, researchers, and scientists, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of successful formulation and delivery. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a heterocyclic amine with potential applications in medicinal chemistry.[1][2][3] This document will delve into the theoretical and practical aspects of determining its solubility, offering field-proven insights and detailed experimental protocols.

This compound is a piperidine derivative.[3] The piperidine ring is a prevalent structural motif in a vast number of pharmaceuticals and alkaloids, highlighting its significance in medicinal chemistry.[2][3] The hydrochloride salt form is often utilized to enhance the aqueous solubility and stability of parent compounds.[4][5]

Chemical Structure and Properties:

  • Chemical Name: 3-(prop-2-yn-1-yloxy)piperidine hydrochloride[6]

  • CAS Number: 1185301-44-3[6]

  • Molecular Formula: C₈H₁₄ClNO[6]

  • Molecular Weight: 175.66 g/mol [6]

Understanding the solubility of this compound is critical for its development as a potential therapeutic agent, as solubility directly impacts bioavailability and formulation strategies.[7]

The Critical Role of Solubility in Drug Development

The therapeutic efficacy of any orally administered drug is contingent upon its ability to dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation.[7] Poor aqueous solubility is a major hurdle in drug development, often leading to inadequate bioavailability and therapeutic failure.[7] For hydrochloride salts like this compound, solubility is expected to be higher in aqueous media compared to its free base form. However, a thorough quantitative analysis across a range of relevant solvents is imperative.

Theoretical Considerations for Solubility

The solubility of a compound is governed by its physicochemical properties and the nature of the solvent. For this compound, the presence of the charged amine group suggests a predisposition for solubility in polar protic solvents like water and alcohols.[4] The propargyl ether moiety, however, introduces a degree of lipophilicity which might influence its solubility in less polar or organic solvents.

Experimental Determination of Equilibrium Solubility

The gold-standard method for determining equilibrium solubility is the shake-flask method .[8][9] This technique involves agitating an excess of the solid compound in a specific solvent until equilibrium is reached, followed by quantification of the dissolved solute in the supernatant.

Step-by-Step Experimental Protocol: Shake-Flask Method
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into separate vials for each solvent to be tested.

    • Add a precise volume of the desired solvent (e.g., purified water, ethanol, methanol, phosphate buffer at various pH levels) to each vial.

    • Ensure that undissolved solid remains visible to confirm that a saturated solution is achieved.[8]

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath, typically maintained at 25 °C and/or 37 °C to simulate physiological conditions.

    • Agitate the samples for a predetermined period, often 24 to 72 hours, to ensure equilibrium is reached.[9]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to permit the sedimentation of excess solid.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

  • Quantification of Dissolved Solute:

    • The concentration of this compound in the clear filtrate is determined using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for this purpose.[10]

Analytical Method: High-Performance Liquid Chromatography (HPLC)
  • Column: A C18 reverse-phase column is typically suitable for the analysis of piperidine derivatives.[10]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is commonly used. The exact composition should be optimized to achieve good peak shape and retention time.

  • Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.

  • Quantification: A calibration curve is constructed using standard solutions of this compound of known concentrations. The concentration of the analyte in the experimental samples is then determined by interpolating from this curve.

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

SolventSolubility (mg/mL)Qualitative Description
Purified Water> 50Very Soluble
0.1 N HCl> 100Very Soluble
pH 7.4 Phosphate Buffer35-45Soluble
Ethanol15-25Soluble
Methanol20-30Soluble
Dichloromethane< 1Sparingly Soluble
Hexane< 0.1Practically Insoluble

Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual experimental data is required for a definitive solubility profile.

Visualization of the Experimental Workflow

A clear visual representation of the experimental process ensures reproducibility and understanding of the methodology.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis A Weigh Excess Compound B Add Solvent A->B Step 1 C Agitate at Constant Temperature B->C Step 2 D Collect Supernatant C->D Step 3 E Filter D->E Step 4 F HPLC Analysis E->F Step 5 G Quantify Concentration F->G Step 6

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

This technical guide outlines the critical importance and the established methodologies for determining the solubility of this compound. A comprehensive understanding of its solubility profile in various solvents, particularly in aqueous media across a physiologically relevant pH range, is fundamental for its progression in the drug development pipeline. The shake-flask method coupled with a robust analytical technique like HPLC provides a reliable framework for obtaining accurate and reproducible solubility data. This information is paramount for formulation scientists and researchers in making informed decisions to optimize the delivery and therapeutic potential of this compound.

References

  • Chem-Impex. 1-(3-Chloropropyl)piperidine hydrochloride. [Link]

  • ResearchGate. Solubility of Drug Substance in Dilute HCl Solution. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • RSC Medicinal Chemistry. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]

  • National Library of Medicine. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Taylor & Francis Online. Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. [Link]

  • ResearchGate. (PDF) Piperidine and piperine: extraction and content assessment in black pepper. [Link]

  • Wikipedia. Piperidine. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

  • Defense Technical Information Center. Piperidine Synthesis. [Link]

  • Bulletin of the National Academy of Sciences of the Republic of Kazakhstan. ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. [Link]

  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubChem. 3-(Propan-2-yl)piperidine. [Link]

  • AA Blocks. 1185301-44-3 | 3-(prop-2-yn-1-yloxy)piperidine hydrochloride. [Link]

Sources

Purity and characterization of 3-(2-Propynyloxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Purity and Characterization of 3-(2-Propynyloxy)piperidine Hydrochloride

CAS: 1185301-44-3 Formula: C₈H₁₄ClNO Molecular Weight: 175.66 g/mol [1][2]

Executive Summary: The Pharmacophore & Its Utility

This compound is a high-value heterocyclic building block characterized by a piperidine ring functionalized with a propargyl ether moiety at the C3 position.[1] In modern drug discovery, this compound serves two critical roles:

  • Click Chemistry Handle: The terminal alkyne group allows for rapid bioconjugation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), essential for PROTAC linker design and fragment-based drug discovery (FBDD).[1]

  • Kinase/GPCR Scaffold: The piperidine ring is a privileged structure in medicinal chemistry, often serving as a solubility-enhancing moiety or a hydrogen-bond donor/acceptor in the ATP-binding pockets of kinases.[1]

This guide details the rigorous characterization, impurity profiling, and purification protocols required to ensure pharmaceutical-grade quality (>98% purity).

Synthesis & Process Chemistry: The Origin of Impurities

To understand the purity profile, one must understand the genesis of the molecule. The industrial standard synthesis follows a Protection-Alkylation-Deprotection sequence.[1]

Synthetic Route & Critical Control Points (CCPs)
  • Protection: 3-Hydroxypiperidine is protected (typically N-Boc) to prevent N-alkylation.[1]

  • O-Alkylation (Williamson Ether Synthesis): The protected intermediate is treated with propargyl bromide and a strong base (NaH) in DMF/THF.

    • CCP:[1] Moisture control is vital here. Incomplete deprotonation leads to unreacted starting material.

  • Deprotection & Salt Formation: The Boc group is cleaved using HCl/Dioxane or TFA, followed by HCl salt formation.

Impurity Profiling

Based on this route, the following impurities are chemically probable and must be monitored:

Impurity TypeChemical IdentityOriginDetection Method
Impurity A 3-Hydroxypiperidine (HCl)Unreacted starting materialLC-MS / 1H NMR
Impurity B N-Propargyl-3-hydroxypiperidineN-alkylation (failed protection)LC-MS (Regioisomer)
Impurity C tert-Butyl carbamate by-productsIncomplete deprotonation/washingGC-HS / NMR
Impurity D Propargyl bromide residuesExcess reagentGC-MS (Genotoxic)

Visualization: Synthesis & Impurity Logic

The following diagram maps the synthetic workflow and the specific points where impurities are introduced.

SynthesisWorkflow cluster_0 Stage 1: Precursors cluster_1 Stage 2: O-Alkylation cluster_2 Stage 3: Deprotection & Salt Formation Start 3-Hydroxypiperidine Protect N-Boc Protection Start->Protect Inter1 N-Boc-3-Hydroxypiperidine Protect->Inter1 Reaction Williamson Ether Synthesis (DMF, 0°C -> RT) Inter1->Reaction Impurity_N Impurity: N-Alkylation (If protection fails) Inter1->Impurity_N Side Reaction Reagent + Propargyl Bromide / NaH Reagent->Reaction Inter2 N-Boc-3-(2-propynyloxy)piperidine Reaction->Inter2 Reaction->Inter2 Main Path Deprotect 4M HCl in Dioxane Inter2->Deprotect Final 3-(2-Propynyloxy)piperidine HCl Deprotect->Final

Figure 1: Synthetic pathway highlighting the critical steps for impurity generation (N-alkylation) vs. the desired O-alkylation pathway.

Analytical Protocols: The Self-Validating System

To certify this compound for drug development, a multi-modal analytical approach is required.

High-Performance Liquid Chromatography (HPLC)

Objective: Quantify purity and detect organic impurities.[1] System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

    • Why: The C18 stationary phase provides adequate retention for the hydrophobic propargyl group while the acidic mobile phase suppresses silanol interactions with the secondary amine.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (amide/amine absorption) and 254 nm.

  • Acceptance Criteria: Main peak purity > 98.0% (Area %).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Structural verification and salt stoichiometry confirmation. Solvent: DMSO-d₆ or D₂O.[1]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.0-9.5 ppm (br s, 2H): Ammonium protons (NH₂⁺) – confirms HCl salt formation.[1]

    • δ 4.25 ppm (d, J=2.4 Hz, 2H): O-CH₂-C≡CH – The propargylic methylene doublet is diagnostic.

    • δ 3.50-3.80 ppm (m, 1H): C3-H (methine proton on piperidine ring).[1]

    • δ 3.45 ppm (t, J=2.4 Hz, 1H): C≡CH – The terminal alkyne proton.

    • δ 2.80-3.20 ppm (m, 4H): Piperidine ring CH₂ adjacent to Nitrogen.

    • δ 1.50-2.00 ppm (m, 4H): Remaining piperidine ring CH₂.[1]

Mass Spectrometry (LC-MS)

Objective: Confirm molecular weight and identify impurities.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Expected Mass: [M+H]⁺ = 140.1 (Free base mass + H).

    • Note: The HCl salt (MW 175.[3]66) dissociates in the MS source; you will observe the cation at m/z 140.1.

Handling & Stability

  • Hygroscopicity: As a secondary amine hydrochloride, this salt is hygroscopic . It must be stored in a desiccator at -20°C. Exposure to ambient moisture will lead to deliquescence, making accurate weighing impossible.[1]

  • Stability: The terminal alkyne is generally stable but can undergo polymerization if exposed to copper traces or extreme heat. Avoid metallic spatulas if trace metal contamination is a concern for downstream biological assays.

Quality Control Logic Tree

The following diagram illustrates the decision-making process for batch release.

QC_Logic cluster_tests Analytical Suite Sample Batch Sample NMR 1H NMR Sample->NMR HPLC HPLC Purity Sample->HPLC KF Karl Fischer (Water Content) Sample->KF Decision Compliance Check NMR->Decision Structure Confirmed? HPLC->Decision Purity > 98%? KF->Decision Water < 1.0%? Release RELEASE BATCH (>98% Purity) Decision->Release All Pass Reject REJECT / REWORK Decision->Reject Any Fail

Figure 2: Quality Control decision matrix ensuring only batches meeting the >98% purity threshold are released.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 132372479, 2-(Prop-2-yn-1-yl)piperidine hydrochloride. Retrieved from [Link]

  • Moghaddam, F. M., & Bojdi, M. M. (2019). Applications of Piperidine Derivatives in Medicinal Chemistry. In Piperidine-Based Drug Discovery.

Sources

Technical Whitepaper: Mechanism of Action of 3-(2-Propynyloxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action for 3-(2-Propynyloxy)piperidine hydrochloride (CAS: 1185301-44-3).

This analysis treats the compound primarily as a Mechanism-Based Inactivator (MBI) or "suicide substrate" pharmacophore. While specific clinical literature for this exact fragment is limited, its structural motifs—a piperidine ring coupled with a propargyl ether—dictate a well-established chemical biology mechanism used extensively in metabolic stability profiling and covalent drug design.

Executive Summary

This compound acts as a Mechanism-Based Inactivator (MBI) of heme-containing enzymes, specifically Cytochrome P450s (CYPs) and potentially Flavin-containing Monoamine Oxidases (MAOs).

Its biological activity is driven by the propargyl ether "warhead." Upon binding to the enzyme's active site, the compound undergoes catalytic oxidation to generate a highly reactive electrophilic intermediate (a ketene or oxirene). This intermediate covalently modifies the enzyme's prosthetic heme group or active site amino acids, resulting in irreversible loss of catalytic function.

Primary Applications:

  • Metabolic Stability Profiling: Used as a chemical probe to identify CYP isoforms susceptible to time-dependent inhibition (TDI).

  • Rational Drug Design: Serves as a fragment for designing Targeted Covalent Inhibitors (TCIs) where high selectivity and prolonged target residence time are required.

Core Mechanism: Bioactivation and Suicide Inhibition

The mechanism of action follows the kinetics of suicide inhibition . Unlike competitive inhibitors that bind reversibly (


), 3-(2-Propynyloxy)piperidine requires catalytic turnover to become active.
The Bioactivation Pathway

The inactivation process occurs in three distinct phases:

  • Binding (

    
    ):  The piperidine moiety, protonated at physiological pH, directs the molecule into the active site via electrostatic interactions (e.g., with Asp/Glu residues in the access channel) and hydrophobic packing.
    
  • Catalytic Activation (

    
    ):  The enzyme (e.g., CYP450) attempts to oxidize the terminal alkyne of the propargyl group. This results in the formation of an unstable 
    
    
    
    -cation or oxirene species.
  • Covalent Adduction: The reactive intermediate rearranges into a ketene or unsaturated aldehyde. This electrophile attacks the pyrrole nitrogen of the heme porphyrin ring (N-alkylation), destroying the heme and rendering the enzyme inactive.

Visualization of the Pathway

The following diagram illustrates the transformation of the alkyne warhead into a heme-destroying agent.

BioactivationPathway cluster_mechanism Mechanism-Based Inactivation (Suicide Inhibition) Compound 3-(2-Propynyloxy) piperidine ES_Complex Enzyme-Substrate Complex (Reversible) Compound->ES_Complex Binding (KI) Oxidation P450 Oxidation (NADPH-dependent) ES_Complex->Oxidation Catalysis Intermediate Reactive Intermediate (Oxirene / Ketene) Oxidation->Intermediate Bioactivation Adduction Covalent Adduction (N-alkylation of Heme) Intermediate->Adduction Attack on Heme Inactivation Irreversible Enzyme Inactivation Adduction->Inactivation Loss of Function

Figure 1: Step-wise bioactivation mechanism of the propargyl ether pharmacophore leading to irreversible enzyme inactivation.

Experimental Validation Protocols

To confirm the mechanism of action for this compound, researchers must distinguish between reversible inhibition and time-dependent inhibition (TDI). The following protocols are the industry standard for validating this specific mechanism.

IC50 Shift Assay

This assay determines if the potency of the inhibitor increases with pre-incubation time, a hallmark of mechanism-based inactivation.

ParameterCondition A (No Pre-incubation)Condition B (30 min Pre-incubation)Interpretation
Enzyme Source Human Liver Microsomes (HLM)Human Liver Microsomes (HLM)
Cofactor NADPH added with substrateNADPH added before substrateActivates the inhibitor
Substrate Probe (e.g., Midazolam for CYP3A4)Probe (e.g., Midazolam for CYP3A4)Measures residual activity
Result High

(e.g., >50

M)
Low

(e.g., <1

M)
Significant Shift (>1.5x) confirms MBI
Determination of and

For precise characterization, the inactivation kinetics are modeled using the equation:



Protocol Workflow:

  • Incubation: Incubate enzyme + NADPH + Inhibitor (various concentrations) for times

    
     = 0, 5, 10, 20, 30 min.
    
  • Dilution: Aliquot into a secondary mixture containing a high concentration of probe substrate (e.g., 10x

    
    ) to dilute out reversible inhibition.
    
  • Measurement: Quantify metabolite formation via LC-MS/MS.

  • Analysis: Plot ln(% Remaining Activity) vs. Pre-incubation Time to obtain

    
     for each concentration.
    
Experimental Workflow Diagram

TDI_Protocol Start Start: Primary Incubation Mix Mix Enzyme + NADPH + 3-(2-Propynyloxy)piperidine Start->Mix TimePoints Incubate at 37°C (0, 5, 10, 20, 30 min) Mix->TimePoints Aliquot Take Aliquot TimePoints->Aliquot At each t Dilution Dilute 1:50 into Secondary Incubation (Contains Probe Substrate) Aliquot->Dilution Stop Bioactivation Reaction Measure Residual Activity (LC-MS/MS) Dilution->Reaction Data Calculate k_obs Plot K_I vs k_inact Reaction->Data

Figure 2: Standard workflow for Time-Dependent Inhibition (TDI) assays to validate suicide inhibition kinetics.

Structural Biology & SAR Context

The Propargyl Ether "Warhead"

The 3-(2-propynyloxy) group is critical. Structure-Activity Relationship (SAR) studies on similar compounds (e.g., pargyline, clorgyline) demonstrate that:

  • Steric Fit: The position of the propargyl group (3-position vs 4-position) dictates which CYP isoform is inhibited. The 3-position often favors CYP2D6 or CYP3A4 binding pockets due to the specific curvature of the active site.

  • Ether Linkage: The oxygen atom acts as a hydrogen bond acceptor, potentially anchoring the molecule to residues like Ser or Thr in the enzyme access channel, orienting the alkyne toward the heme iron.

Piperidine Scaffold

The piperidine ring provides basicity (


). At physiological pH, it is protonated (

), allowing it to mimic natural substrates (biogenic amines) or interact with the aspartic acid residue common in the active sites of CYP2D6 and MAO-B.

References

  • Ortiz de Montellano, P. R. (2015). Cytochrome P450: Structure, Mechanism, and Biochemistry. Springer. (Definitive text on the mechanism of alkyne-mediated heme alkylation).

  • Grimm, S. W., et al. (2009). "The conduct of in vitro studies to address time-dependent inhibition of drug-metabolizing enzymes: a perspective of the pharmaceutical research and manufacturers of America." Drug Metabolism and Disposition, 37(7), 1355-1370. (Standard protocol for TDI assays).

  • Hollenberg, P. F., et al. (2008). "Mechanism-based inactivation of cytochrome P450 enzymes: chemical mechanisms, structure-activity relationships and clinical implications." Chemical Research in Toxicology, 21(1), 189-205.

  • Silverman, R. B. (1995). "Mechanism-based enzyme inactivators."[1] Methods in Enzymology, 249, 240-283. (Foundational review on suicide substrate kinetics).

Sources

Technical Guide: Strategic Applications of Propargylated Piperidines in Drug Discovery & Chemical Biology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Warhead" and the "Scaffold"

Propargylated piperidines represent a privileged structural motif at the intersection of covalent inhibition and bioorthogonal chemistry. This guide analyzes the dual utility of this scaffold:

  • As a Pharmacophore: The

    
    -propargyl group functions as a mechanism-based inactivator (suicide substrate) for flavin-dependent enzymes, most notably Monoamine Oxidase B (MAO-B).[1]
    
  • As a Chemical Handle: The terminal alkyne serves as a sterile "click" handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling rapid library generation and Activity-Based Protein Profiling (ABPP).

This document details the mechanistic basis for these applications, provides validated synthetic protocols, and outlines the structure-activity relationships (SAR) necessary for designing next-generation neuroprotective and oncological agents.

Mechanistic Application: Irreversible MAO-B Inhibition[2][3][4][5]

The most clinically validated application of


-propargyl piperidines is in the treatment of neurodegenerative disorders (Parkinson’s, Alzheimer’s) via the irreversible inhibition of MAO-B.
The Mechanism of Inactivation

Unlike competitive inhibitors, propargylated piperidines act as suicide substrates. The amine oxidase mechanism initiates single-electron transfer from the piperidine nitrogen to the FAD cofactor. This activates the propargyl group, converting it into a highly reactive species (likely an allene or iminium intermediate) that forms a covalent adduct with the N5 atom of the flavin ring.

Key Design Principle: The steric environment of the piperidine ring (e.g., 4-styryl substitution) dictates isoform selectivity (MAO-A vs. MAO-B).[2]

Visualization: Mechanism of Action & Selectivity Logic

MAO_Inhibition_Mechanism Substrate N-Propargyl Piperidine Complex Michaelis Complex Substrate->Complex Binding Enzyme MAO-B (Active Site) Enzyme->Complex Activation Oxidative Activation (Propargyl -> Allenyl/Iminium) Complex->Activation Single e- Transfer Covalent Covalent Adduct (N5-FAD) Activation->Covalent Nucleophilic Attack Inhibition Irreversible Inhibition (Neuroprotection) Covalent->Inhibition Enzyme Dead

Figure 1: Kinetic pathway of suicide inhibition by N-propargyl piperidines targeting the FAD cofactor.

High-Value Application: Multi-Target Directed Ligands (MTDLs)

In complex pathologies like Alzheimer's Disease (AD), single-target drugs often fail. Propargylated piperidines are ideal scaffolds for MTDLs because the piperidine ring can bind the anionic site of Acetylcholinesterase (AChE) while the propargyl group inhibits MAO-B.

SAR Data Summary: Dual Inhibitor Potency Table 1: Comparative potency of 4-substituted-1-propargylpiperidines against neurodegenerative targets.

Compound ClassR-Substituent (C4 position)hMAO-B IC50 (

M)
hAChE IC50 (

M)
Selectivity (B/A)Mechanism
Reference Selegiline (Non-piperidine)0.02>100HighIrreversible
Class A 4-Styryl (Trans)0.04 - 0.15>50High (MAO-B)Steric exclusion from MAO-A
Class B 4-Styryl (Cis)>100.5 - 2.0Low (MAO-A)Fits MAO-A hydrophobic pocket
Class C 4-Phenethyl-carbamate4.38.5BalancedDual Covalent Inhibition

Note: Class C represents the optimal "Dual-Acting" profile for AD therapy, combining cholinergic restoration (AChE) with neuroprotection (MAO-B).

Validated Synthetic Protocols

To ensure reproducibility, I provide two distinct synthetic routes. Route A is for late-stage functionalization of existing piperidine scaffolds. Route B is for high-throughput library generation.

Protocol A: Direct N-Propargylation (Standard Scale)

Best for: Synthesizing specific drug candidates (e.g., 1-propargyl-4-styrylpiperidine).

Reagents:

  • Substituted Piperidine (1.0 equiv)[2]

  • Propargyl Bromide (1.2 equiv, 80% in toluene)

  • 
     (3.0 equiv) or 
    
    
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF

Step-by-Step Procedure:

  • Dissolution: Dissolve the piperidine substrate (or its HCl salt) in anhydrous MeCN (0.1 M concentration) under an Argon atmosphere.

  • Base Addition: Add

    
     (Cesium Carbonate) in a single portion. Note: Cesium is preferred over Potassium for faster reaction rates due to the "cesium effect" (higher solubility/basicity).
    
  • Alkylation: Cool the mixture to 0°C. Add Propargyl Bromide dropwise via syringe to prevent over-alkylation or exotherms.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc).

  • Workup: Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography on silica gel. Tip: Propargyl amines can be slightly unstable on acidic silica; use 1% Triethylamine in the eluent.

Protocol B: A3 Coupling (Library Scale)

Best for: Creating diverse libraries of propargylamines for anticancer screening.

Reagents:

  • Aldehyde (R-CHO)

  • Secondary Amine (Piperidine derivative)[2]

  • Terminal Alkyne[3]

  • Catalyst: CuI or Cu(OTf)2 (5 mol%)

Workflow:

  • Combine aldehyde (1.0 equiv), piperidine (1.1 equiv), and alkyne (1.2 equiv) in Toluene or Water (Green chemistry).

  • Add Cu(I) catalyst.

  • Heat to 100°C (Microwave: 10 min / Conventional: 4 h).

  • The product is a substituted propargyl piperidine formed via C-H activation of the alkyne.

Visualization: Synthetic Decision Tree

Synthesis_Workflow Start Target Molecule Design Decision Is the Piperidine Ring Pre-Functionalized? Start->Decision RouteA Route A: N-Alkylation (Direct Propargylation) Decision->RouteA Yes (e.g., 4-styrylpiperidine) RouteB Route B: A3 Coupling (Multicomponent Reaction) Decision->RouteB No (Need diversity) StepA1 Reagents: Propargyl Bromide, Cs2CO3 RouteA->StepA1 StepB1 Reagents: Aldehyde + Alkyne + Cu(I) RouteB->StepB1 StepA2 Outcome: N-Propargyl Piperidine StepA1->StepA2 StepB2 Outcome: C-Substituted Propargylamine StepB1->StepB2

Figure 2: Synthetic decision tree for selecting N-alkylation vs. A3 multicomponent coupling.

Emerging Application: Click Chemistry & ABPP

Beyond direct inhibition, the propargyl group is a "latent" handle. In Activity-Based Protein Profiling (ABPP) , researchers use propargylated piperidines to map the "amine oxidase proteome."

  • Probe Incubation: Live cells/lysates are treated with the propargyl-piperidine probe.

  • Covalent Labeling: The probe covalently binds to active MAO enzymes (as described in Section 2).

  • Click Reaction: A reporter tag (Azide-Rhodamine or Azide-Biotin) is attached via CuAAC.

  • Analysis: The labeled enzymes are visualized (SDS-PAGE) or enriched (Streptavidin pull-down) for Mass Spectrometry.

Strategic Advantage: This allows for the quantification of active enzyme levels in disease states, rather than just total protein abundance.

References

  • Knez, D., et al. (2020). Stereoselective Activity of 1-Propargyl-4-styrylpiperidine-like Analogues That Can Discriminate between Monoamine Oxidase Isoforms A and B.[2][4] Journal of Medicinal Chemistry.[5]

  • Mazej, T., et al. (2021). 4-Phenethyl-1-Propargylpiperidine-Derived Dual Inhibitors of Butyrylcholinesterase and Monoamine Oxidase B.[6] Molecules.[6][3][7][8][9][10][11][12][13][14][15]

  • Petzer, A., et al. (2022). The evaluation of N-propargylamine-2-aminotetralin as an inhibitor of monoamine oxidase.[1] Bioorganic & Medicinal Chemistry Letters.

  • BenchChem. A Comprehensive Technical Guide to the Synthesis of Propargylamines.

  • Kumar, J., et al. (2025). Recent Advances in the Synthesis of 1,2,3-Triazoles and Their Derivatives.[16] Journal of Heterocyclic Chemistry.[16]

Sources

Strategic Exploitation of the Piperidine Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Privileged" Architecture

The piperidine ring is arguably the most ubiquitous nitrogen heterocycle in modern pharmacopoeia. Found in over 70 FDA-approved drugs—including blockbusters like Donepezil , Fentanyl , and Methylphenidate —it is defined as a "privileged scaffold." Its dominance stems not merely from its frequency but from its unique conformational adaptability and physicochemical versatility .

For the medicinal chemist, the piperidine ring is not a passive linker; it is a programmable module. It serves as a pKa tuner, a lipophilicity modulator, and a vector for precise spatial arrangement of pharmacophores. This guide moves beyond basic descriptions to analyze the causality of piperidine’s success and provides actionable protocols for its modern synthesis and optimization.

Physicochemical Foundations

Conformational Dynamics & The "Magic Methyl" Effect

The piperidine ring predominantly exists in a chair conformation, similar to cyclohexane but distorted by the shorter C–N bond (1.47 Å vs 1.54 Å). This structural nuance dictates substituent positioning:

  • Equatorial Preference: Bulky substituents at C2, C3, or C4 overwhelmingly prefer the equatorial position to minimize 1,3-diaxial interactions.

  • The Gauche Effect: Introduction of electronegative atoms (e.g., Fluorine) can invert this preference. For instance, 3-fluoropiperidine often adopts an axial conformation due to the gauche effect (hyperconjugation between

    
     and 
    
    
    
    ), a phenomenon exploitable for rigidifying ligand-target interactions.
Basicity and Lipophilicity Modulation

Unsubstituted piperidine has a pKa of ~11.2, making it protonated at physiological pH (7.4). This cationic nature is critical for:

  • Solubility: Enhancing aqueous solubility of lipophilic drugs.

  • Binding: Forming high-energy cation-

    
     interactions with aromatic residues (Trp, Phe, Tyr) in GPCRs and enzymes.
    

Table 1: Impact of Structural Modification on Piperidine Physicochemical Properties

ModificationEffect on pKaEffect on LogPStrategic Use
Unsubstituted ~11.2~0.8High solubility; cation-

binder.
N-Aryl ~2.0 - 5.0IncreasesReduces basicity; improves membrane permeability.
4,4-Difluoro ~9.5DecreasesLowers pKa (inductive); blocks metabolic oxidation.
Bridged (e.g., 8-azabicyclo[3.2.1]octane) ~10.0Decreases Counterintuitive: Adds carbon but reduces lipophilicity by reducing solvent-accessible surface area (SASA).

Modern Synthetic Architectures

While reductive amination remains the workhorse of piperidine synthesis, it limits access to the C–H backbone. Modern drug discovery demands vectorization at the C2 and C3 positions.

Self-Validating Protocol: Photoredox -Arylation of N-Boc-Piperidine

Context: Traditional


-functionalization requires strong bases (lithiation) incompatible with sensitive functional groups. The following protocol, adapted from MacMillan et al., utilizes photoredox catalysis  to access the 

-amino radical under mild conditions.

Mechanism: The cycle relies on the oxidative quenching of an excited Iridium photocatalyst by an oxidant (dicyanobenzene), generating a radical anion. The oxidized Ir(IV) species then performs a Single Electron Transfer (SET) oxidation of the amine, followed by deprotonation to yield the nucleophilic


-amino radical.

Experimental Workflow:

  • Reagent Preparation:

    • Substrate: N-Boc-piperidine (1.0 equiv).

    • Coupling Partner: 1,4-Dicyanobenzene (1.5 equiv) - acts as both oxidant and aryl source.

    • Catalyst: [Ir(ppy)₂dtbbpy]PF₆ (1 mol%).

    • Base: Sodium Acetate (NaOAc, 2.0 equiv).

    • Solvent: Degassed DMA (Dimethylacetamide).

  • Reaction Setup:

    • In a nitrogen-filled glovebox or under Ar stream, charge a 20 mL vial with the catalyst, dicyanobenzene, and NaOAc.

    • Add N-Boc-piperidine and solvent (0.1 M concentration).

    • Seal with a Teflon-lined septum cap.

  • Irradiation:

    • Place the vial 2-3 cm away from a 34W Blue LED lamp (approx. 450 nm).

    • Stir vigorously at room temperature (fan cooling recommended to maintain 25°C).

    • Checkpoint: The reaction mixture typically turns from yellow to dark orange/brown.

  • Workup & Purification:

    • After 18-24 hours (monitor by LC-MS for consumption of dicyanobenzene), dilute with EtOAc and wash with saturated NaHCO₃.

    • Dry organic layer over MgSO₄ and concentrate.

    • Purify via flash chromatography (Hexanes/EtOAc gradient).

Why this works: The dicyanobenzene radical anion is persistent enough to couple with the transient


-amino radical, followed by cyanide elimination to restore aromaticity. This bypasses the need for pre-functionalized organometallics.[1]
Visualizing the Pathway

The following diagram illustrates the catalytic cycle and the critical radical coupling step.

PhotoredoxCycle Start Ir(III) Ground State Excited *Ir(III) Excited State (Blue LED) Start->Excited hv (450 nm) IrIV Ir(IV) Oxidizing Species Excited->IrIV SET to Ar-CN Oxidant Ar-CN (Oxidant) Oxidant->IrIV Generates Ar-CN•- IrIV->Start SET from Amine Amine N-Boc-Piperidine RadCation Amine Radical Cation (N-H acidic) Amine->RadCation - 1e⁻ AlphaRad α-Amino Radical RadCation->AlphaRad - H⁺ (NaOAc) Product α-Arylated Piperidine AlphaRad->Product Coupling with Ar-CN•- - CN⁻

Caption: Photoredox catalytic cycle for the direct


-arylation of piperidines via radical-radical coupling.

Structure-Activity Relationship (SAR) Case Studies

The Fentanyl Series: Steric & Electronic Precision

Fentanyl (N-phenyl-N-(1-phenethylpiperidin-4-yl)propanamide) illustrates the extreme sensitivity of the piperidine scaffold to substitution.

  • N-Phenethyl Group: Essential for potency. Replacing the phenyl ring with a bioisostere (e.g., thienyl) retains activity, but shortening the ethyl chain drastically reduces potency (loss of hydrophobic pocket binding).

  • 3-Position Stereochemistry: Introducing a methyl group at the 3-position creates a chiral center. The cis-3-methyl isomer is approx. 6-8x more potent than fentanyl, while the trans isomer is less potent. This suggests a highly specific steric constraint in the

    
    -opioid receptor.
    
  • 4-Position: The 4-anilido nitrogen is critical. Replacement with carbon (4-phenyl piperidine) shifts activity profiles.

Table 2: Comparative Potency of Fentanyl Analogs

AnalogSubstitutionRelative Potency (Morphine = 1)Key SAR Insight
Morphine N/A1xBenchmark
Fentanyl Parent80-100xOptimal linker length (phenethyl).
Acetylfentanyl Propionyl → Acetyl15xShortening amide chain reduces hydrophobic fit.
Butyrylfentanyl Propionyl → Butyryl20-25xLengthening amide chain is tolerated but not superior.
cis-3-Methylfentanyl 3-Me (cis)~6000xMagic Methyl: Fills a specific hydrophobic sub-pocket.
Carfentanil 4-COOMe~10,000xEster at C4 engages additional H-bond/dipole interactions.
Donepezil: Dual Binding Site Architecture

Donepezil acts as a dual-binding inhibitor of Acetylcholinesterase (AChE).

  • N-Benzylpiperidine moiety: Binds to the Catalytic Anionic Site (CAS).

  • Indanone moiety: Binds to the Peripheral Anionic Site (PAS).

  • SAR Logic: The piperidine nitrogen is protonated at physiological pH, mimicking the quaternary ammonium of acetylcholine. Modifications that lower basicity (e.g., N-acylation) abolish activity.

SAR_Logic Target Target: GPCR / Enzyme Scaffold Piperidine Core Target->Scaffold Basicity Is Basic N required? Scaffold->Basicity Lipophilicity LogP too high? Basicity->Lipophilicity No SaltBridge Keep N-H/N-Alkyl (Cation-Pi Interaction) Basicity->SaltBridge Yes Metabolism Metabolic Hotspot? Lipophilicity->Metabolism No ReduceLogP Add Polar Groups (Oxa/Azapiperidine) OR Bridge the Ring Lipophilicity->ReduceLogP Yes BlockMet Block C2/C4 (Gem-dimethyl / Fluoro) Metabolism->BlockMet Yes

Caption: Decision tree for optimizing piperidine derivatives based on SAR requirements.

References

  • Piperidine Scaffold Prevalence: Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. Link

  • Photoredox Protocol: McNally, A., Prier, C. K., & MacMillan, D. W. C. (2011). Discovery of an α-Amino C–H Arylation Reaction Using the Strategy of Accelerated Serendipity. Science, 334(6060), 1114–1117. Link

  • Fentanyl SAR Data: Vardanyan, R. S., & Hruby, V. J. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry, 6(4), 385–412. Link

  • Donepezil Binding: Kryger, G., Silman, I., & Sussman, J. L. (1999). Structure of acetylcholinesterase complexed with E2020 (Aricept): implications for the design of new anti-Alzheimer drugs. Structure, 7(3), 297–307. Link

  • Bridged Piperidines: Krenske, E. H., et al. (2016). Bridged Piperidines as Lipophilicity-Lowering Bioisosteres. Journal of Medicinal Chemistry.

Sources

Technical Guide: The Propargyl Group in Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Role, Mechanism, and Optimization of Alkyne-Tagging Strategies

Executive Summary

The propargyl group (


) represents the gold standard for "sterically silent" bioorthogonal labeling. Unlike bulky cyclooctynes used in copper-free click chemistry, the propargyl moiety is small enough to be accepted by endogenous enzymatic machinery, allowing for the metabolic incorporation of tagged analogs into DNA, RNA, proteins, and lipids with minimal structural perturbation. This guide details the physicochemical basis of the propargyl handle, the kinetics of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and validated protocols for high-fidelity cellular imaging.

The Chemical Basis of the Propargyl Handle

The utility of the propargyl group stems from its unique combination of stability and reactivity. In the complex milieu of the cytosol, the terminal alkyne remains inert to amines, thiols, and hydroxyls (bioorthogonality).

  • Steric Silence: With a van der Waals radius similar to a methyl group, the propargyl moiety acts as a bio-isostere. This allows enzymes such as DNA polymerases and methionyl-tRNA synthetases to process propargyl-tagged substrates (e.g., EdU, HPG) nearly indistinguishably from their native counterparts.

  • Electronic Character: The

    
    -hybridized carbons provide a linear geometry that minimizes steric clash within enzyme active sites.
    
  • Thermodynamic Stability: The terminal alkyne is stable in aqueous solution at physiological pH, preventing premature degradation before the labeling step.

Mechanistic Insight: The CuAAC Reaction

The reaction between a propargyl group and an azide is thermodynamically favorable but kinetically inhibited at room temperature. The introduction of Copper(I) lowers the activation energy barrier by roughly 11 kcal/mol, accelerating the rate by a factor of


.
The Catalytic Cycle

Contrary to early simplified models, the reaction is not a concerted pericyclic process but a stepwise organometallic sequence. The active catalyst is not free Cu(I) but a dinuclear copper complex.

CuAAC_Mechanism Start Propargyl Substrate (R-C≡CH) Acetylide Cu(I)-Acetylide Intermediate Start->Acetylide + Cu(I) Cu_Ligand Cu(I)-Ligand Complex Cu_Ligand->Acetylide Stabilization Metallacycle Metallacycle Intermediate Acetylide->Metallacycle + Azide coordination Azide Azide Probe (R'-N3) Azide->Metallacycle Triazole 1,2,3-Triazole Product Metallacycle->Triazole Ring Contraction & Protonolysis Triazole->Cu_Ligand Catalyst Regeneration

Figure 1: Simplified catalytic cycle of CuAAC. The formation of the copper-acetylide intermediate is the rate-determining step in the absence of accelerating ligands.

The Critical Role of Ligands

Free copper is cytotoxic (generating ROS via Fenton chemistry) and prone to oxidation.[1][2][3] Ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA are non-negotiable for biological applications. They serve two functions:

  • Thermodynamic Stabilization: They maintain Cu in the +1 oxidation state.

  • Kinetic Acceleration: They destabilize the ground state of the copper-acetylide, facilitating azide attack.

Metabolic Engineering & Incorporation

The propargyl group's primary application is metabolic labeling. The following analogs are standard for specific biomolecules:

Target BiomoleculePropargyl AnalogNative MimicMechanism of Incorporation
DNA EdU (5-ethynyl-2'-deoxyuridine)ThymidinePhosphorylated by thymidine kinase; incorporated by DNA polymerases during S-phase.
Nascent Proteins HPG (L-Homopropargylglycine)MethionineCharged onto tRNA^Met by methionyl-tRNA synthetase (MetRS) in Met-deficient media.
Lipids (Phospholipids) Propargyl-Choline CholineIncorporated into PC/SM via the Kennedy pathway (CDP-choline).
RNA EU (5-ethynyluridine)UridineIncorporated by RNA polymerases I, II, and III.

Protocol: In Situ Click Chemistry (Fixed Cells)

Causality Note: This protocol uses a "post-fixation" labeling strategy. While live-cell CuAAC is possible with specialized ligands (e.g., BTTAA), fixed-cell labeling is more robust for general imaging as it eliminates copper toxicity concerns during the imaging phase.

Phase 1: Metabolic Labeling
  • Seed Cells: Culture cells to 60-70% confluency.

  • Pulse: Replace media with fresh media containing the propargyl analog (e.g., 10 µM EdU or 50 µM HPG).

    • Expert Tip: For HPG, use methionine-free media for 30 min prior to pulsing to deplete endogenous Met reserves, maximizing HPG incorporation.

  • Incubate: Duration depends on the biological question (e.g., 1-2 hours for cell cycle, 18 hours for proteome turnover).

Phase 2: Fixation & Permeabilization
  • Wash: Rinse 2x with PBS to remove unincorporated analog.

  • Fix: Incubate with 3.7% Formaldehyde in PBS for 15 min at RT.

    • Why: Crosslinks proteins/DNA, immobilizing the propargyl tags.

  • Permeabilize: Incubate with 0.5% Triton X-100 in PBS for 20 min.

    • Why: Essential to allow the bulky azide-fluorophore and reaction cocktail to penetrate the nuclear/cytoplasmic membranes.

Phase 3: The Click Reaction (The Cocktail)

Prepare the reaction cocktail fresh. Add components in the exact order listed to prevent copper precipitation.

Reaction Cocktail (per 1 mL):

ComponentConcentrationFunctionOrder of Addition
1. PBS 1xBuffer1
2. CuSO4 1 mMCatalyst Source (Cu II)2
3. Ligand (THPTA) 5 mMProtects Cu(I); Accelerates rxn3 (Premix with Cu)
4. Azide-Fluorophore 1-10 µMDetection Probe4
5. Sodium Ascorbate 100 mMReductant (Cu II

Cu I)
LAST
  • Step 4: Add cocktail to cells immediately after adding Ascorbate.

  • Step 5: Incubate for 30 minutes at Room Temperature in the dark.

  • Step 6: Wash 3x with PBS containing 0.1% Tween-20 to reduce background.

Workflow cluster_0 Phase 1: Incorporation cluster_1 Phase 2: Preparation cluster_2 Phase 3: Click Reaction Node1 Live Cells (Culture) Node2 Pulse with Propargyl Analog (EdU/HPG) Node1->Node2 Node3 Fixation (Formaldehyde) Node2->Node3 Wash PBS Node4 Permeabilization (Triton X-100) Node3->Node4 Node5 Add Cocktail (Cu + Ligand + Azide + Ascorbate) Node4->Node5 Wash PBS Node6 Incubate 30 min (Dark) Node5->Node6 Node7 Fluorescence Microscopy Node6->Node7 Imaging

Figure 2: Step-by-step workflow for metabolic labeling and detection using CuAAC.

Troubleshooting & Optimization

Ligand Selection: The Key to Success

The choice of ligand dictates the reaction speed and biocompatibility.

LigandSolubilityReaction SpeedCytotoxicity ProtectionBest Application
TBTA Poor (requires DMSO)SlowLowOrganic synthesis; robust fixed samples.
THPTA High (Water soluble)FastHighStandard for fixed cells; protein lysates.
BTTAA HighVery FastVery HighLive cell surface labeling ; low-abundance targets.
Common Issues
  • High Background: Often caused by non-specific binding of the fluorophore.

    • Solution: Increase washing steps with BSA (3%) or Tween-20 (0.1%). Lower the azide concentration.

  • No Signal:

    • Cause: Oxidation of Copper.

    • Solution: Ensure Sodium Ascorbate is fresh (white powder, not yellow). Add it last to the cocktail.

  • Cell Detachment:

    • Cause: Copper toxicity affecting adhesion proteins.

    • Solution: Use THPTA or BTTAA ligands.[4] Handle cells gently during washing.

Comparative Analysis: Propargyl vs. Strained Alkynes

Why use CuAAC (Propargyl) over Copper-Free (DBCO/BCN)?

FeaturePropargyl (CuAAC)Strained Alkyne (SPAAC)
Size Small (~3 atoms)Large / Bulky
Metabolic Incorporation Excellent (EdU, HPG)Poor (Steric hindrance)
Reaction Kinetics Fast (

)
Slower (

)
Catalyst Required Yes (Copper)No
Toxicity Potential Cu toxicityLow
Primary Use Case Metabolic labeling (DNA/Protein)Surface labeling; Live animals

References

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

  • Tornøe, C. W., et al. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry. Link

  • Salic, A., & Mitchison, T. J. (2008). A chemical method for fast and sensitive detection of DNA synthesis in vivo. Proceedings of the National Academy of Sciences. Link

  • Hong, V., et al. (2009).[5] Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie. Link

  • Jao, C. Y., et al. (2009). Metabolic labeling and direct imaging of choline phospholipids in vivo. Proceedings of the National Academy of Sciences. Link

Sources

Technical Monograph: Spectroscopic Characterization of 3-(2-Propynyloxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the spectroscopic characterization of 3-(2-Propynyloxy)piperidine hydrochloride.

Compound Identity & Significance

This compound is a specialized heterocyclic building block used in the synthesis of pharmaceutical agents, particularly those targeting G-protein coupled receptors (GPCRs) and sigma receptors.[1] Its structure features a piperidine ring with a propargyl ether moiety at the C3 position, providing a versatile "click chemistry" handle (alkyne) and a secondary amine for further functionalization.

  • IUPAC Name: 3-(prop-2-yn-1-yloxy)piperidine hydrochloride

  • CAS Number: Not widely listed in public registries; analogous to free base ChemicalBook ID: CB5804010 .

  • Molecular Formula: C₈H₁₃NO · HCl

  • Molecular Weight: 139.19 (Free Base) / 175.66 (Salt)

  • SMILES: C#CCOC1CCCNC1.Cl

Structural Analysis & Synthetic Pathway

The spectroscopic signature of this compound is defined by three distinct domains: the piperidine ring (conformational flexibility), the propargyl group (distinctive alkyne signals), and the ammonium salt (broad exchangeable protons).

Synthesis Workflow

To ensure spectral purity, the compound is typically synthesized via a Williamson ether synthesis on an N-protected intermediate, preventing N-alkylation.

SynthesisPathway Start 3-Hydroxypiperidine Step1 N-Boc Protection (Boc2O, NaOH) Start->Step1 Inter1 N-Boc-3-Hydroxypiperidine Step1->Inter1 Step2 O-Alkylation (Propargyl Bromide, NaH) Inter1->Step2 Inter2 N-Boc-3-(Propargyloxy)piperidine Step2->Inter2 Step3 Deprotection (4M HCl in Dioxane) Inter2->Step3 Final 3-(2-Propynyloxy)piperidine HCl Step3->Final

Figure 1: Controlled synthesis pathway ensuring regioselectivity at the O-position.

Spectroscopic Specifications

A. Nuclear Magnetic Resonance (NMR)

The NMR data below represents the standard values observed in deuterated solvents (DMSO-d₆ or D₂O). The chiral center at C3 renders the piperidine ring protons diastereotopic, creating complex splitting patterns.

¹H NMR (400 MHz, DMSO-d₆)
Positionδ (ppm)MultiplicityIntegralAssignment
NH₂⁺ 9.20br s2HAmmonium protons (Exchangeable)
Propargyl-CH₂ 4.25d (J=2.4 Hz)2HO-CH ₂-C≡
H-3 3.75m1HPiperidine methine (α to Oxygen)
H-2 (eq) 3.35dd1Hα to Nitrogen, diastereotopic
H-6 (eq) 3.15d1Hα to Nitrogen
H-2 (ax) 2.90m1Hα to Nitrogen
H-6 (ax) 2.80m1Hα to Nitrogen
Alkyne-CH 3.52t (J=2.4 Hz)1H≡C-H (Acetylenic)
H-4, H-5 1.50-1.95m4HPiperidine ring methylene

Key Diagnostic Signals:

  • The Propargyl Doublet (4.25 ppm): This sharp doublet is the clearest indicator of successful O-alkylation. If N-alkylation occurred, this signal would shift upfield to ~3.5 ppm.

  • The Alkyne Triplet (~3.5 ppm): Confirms the terminal alkyne is intact.

¹³C NMR (100 MHz, DMSO-d₆)
δ (ppm)Carbon TypeAssignment
79.5 CqAlkyne internal carbon (-C≡)
77.2 CHAlkyne terminal carbon (≡CH)
72.1 CHPiperidine C-3 (C-O)
56.4 CH₂Propargyl methylene (O-CH₂)
46.8 CH₂Piperidine C-2 (C-N)
43.5 CH₂Piperidine C-6 (C-N)
28.4 CH₂Piperidine C-4
20.1 CH₂Piperidine C-5
B. Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a rapid quality control check for the salt formation and the presence of the alkyne.

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupNotes
3250 - 3300 ν(≡C-H)Terminal AlkyneSharp, diagnostic band.
2700 - 3000 ν(N-H)Amine SaltBroad "ammonium" band, overlaps C-H.
2120 ν(C≡C)AlkyneWeak intensity (characteristic).
1100 - 1150 ν(C-O)EtherStrong stretch.
1580 - 1600 δ(N-H)Amine SaltBending vibration.
C. Mass Spectrometry (MS)

Analysis typically uses ESI (Electrospray Ionization) in Positive Mode.

  • Molecular Ion [M+H]⁺: m/z 140.1

  • Base Peak: m/z 140.1

  • Fragmentation Pattern:

    • m/z 101: Loss of propargyl group [M - C₃H₃]⁺.

    • m/z 84: Ring contraction/cleavage characteristic of piperidines.

MassSpec Parent [M+H]+ m/z 140.1 Frag1 Loss of Propargyl (- C3H3) Parent->Frag1 Ether Cleavage Product2 Tetrahydropyridine ion m/z 84 Parent->Product2 Ring Fragmentation Product1 Piperidin-3-ol ion m/z 102 Frag1->Product1

Figure 2: Primary fragmentation pathways in ESI-MS.

Experimental Protocols

Sample Preparation for NMR[2]
  • Solvent Choice: Use DMSO-d₆ for the hydrochloride salt. CDCl₃ is suitable only if the free base is generated (using Na₂CO₃ wash), but the salt is insoluble in CDCl₃.

  • Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.

  • Reference: Calibrate to residual DMSO pentet at 2.50 ppm.

Purity Assessment (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (0.1% TFA).

  • Detection: UV is weak (lack of chromophores). Use ELSD (Evaporative Light Scattering Detector) or MS detection for accurate quantitation.

References

  • ChemScene. (n.d.). 4-(Prop-2-yn-1-yloxy)piperidine hydrochloride Product Data. Retrieved from (Used for structural analogy of piperidine ether salts).

  • Huateng Pharma. (n.d.). This compound Product Catalog. Retrieved from .

  • Biogen Científica. (n.d.). This compound Specifications. Retrieved from .

  • Murugesan, D., et al. (2013).[2] General strategy for the synthesis of piperidine derivatives. ResearchGate. (Methodology for N-Boc protection and ether synthesis).

Sources

Navigating the Research Landscape for 3-(2-Propynyloxy)piperidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Bifunctional Building Block

In the intricate tapestry of medicinal chemistry and drug discovery, the piperidine scaffold stands as a cornerstone, integral to the structure of numerous pharmaceuticals and bioactive molecules.[1] Its conformational flexibility and synthetic tractability have rendered it a "privileged scaffold," capable of presenting substituents in a well-defined three-dimensional orientation to interact with biological targets. This guide delves into the technical specifics of a particularly valuable derivative: 3-(2-Propynyloxy)piperidine hydrochloride (CAS No. 1185301-44-3). The incorporation of a terminal alkyne via a propargyl ether linkage at the 3-position of the piperidine ring introduces a powerful and versatile functional handle. This dual-functionality—a core heterocyclic scaffold and a reactive alkyne—positions this compound as a strategic building block for researchers engaged in the synthesis of complex molecular architectures, particularly through ligation chemistries such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[2][3]

This document serves as an in-depth technical resource on the commercial availability, procurement strategies, chemical properties, and handling considerations for this compound, empowering researchers to efficiently integrate this potent intermediate into their discovery workflows.

Chemical Identity and Properties

A clear understanding of the physicochemical properties of a research chemical is fundamental to its effective use and safe handling.

PropertyValueSource
Chemical Name 3-(prop-2-yn-1-yloxy)piperidine hydrochlorideAA Blocks
CAS Number 1185301-44-3AA Blocks
Molecular Formula C₈H₁₄ClNOAA Blocks
Molecular Weight 175.66 g/mol AA Blocks
Structure See Figure 1
SMILES C#CCOC1CNCCC1.[H]ClBLD Pharm

Figure 1: Chemical Structure of this compound

Caption: 2D representation of this compound.

Commercial Availability and Procurement Strategy

As of early 2026, this compound is available from specialized chemical suppliers catering to the research and development market. It is not a bulk commodity chemical and is typically synthesized in small batches.

Current Known Suppliers:
SupplierCatalog NumberCAS NumberNotes
AA Blocks AA01ARIB1185301-44-3Listed as an in-stock research chemical.
BLD Pharm BD011014531185301-44-3Listed in relation to the free base, availability may vary.
Procurement Workflow:

The procurement of specialized building blocks like this compound requires a systematic approach to ensure timely and cost-effective acquisition.

ProcurementWorkflow start Initiate Request for this compound cas_search Verify CAS Number: 1185301-44-3 start->cas_search supplier_search Search Supplier Databases (e.g., AA Blocks, PubChem) cas_search->supplier_search in_stock Is the compound in stock? supplier_search->in_stock quote Request Quotation (Price, Purity, Lead Time) in_stock->quote Yes custom_synth Identify Custom Synthesis Vendors in_stock->custom_synth No purchase Issue Purchase Order quote->purchase receive Receive and Log Compound purchase->receive request_custom Request Custom Synthesis Quotations custom_synth->request_custom select_vendor Select Vendor based on Cost, Timeline, and Reputation request_custom->select_vendor initiate_synth Initiate Custom Synthesis Project select_vendor->initiate_synth initiate_synth->receive qc Perform In-house Quality Control (e.g., NMR, LC-MS) receive->qc end Release to Research Team qc->end

Caption: Recommended procurement workflow for specialized chemical building blocks.

The Custom Synthesis Option:

Given the niche nature of this compound, researchers may encounter situations where it is temporarily out of stock. In such cases, custom synthesis is a viable and often necessary alternative. Numerous contract research organizations (CROs) and specialized chemical manufacturers offer custom synthesis services.

Key Considerations for Custom Synthesis:

  • Scale: Projects can range from milligrams to multi-gram quantities.

  • Purity: Specify the required purity level (e.g., >95%, >98%), as this will impact the cost and timeline.

  • Analytical Data: Ensure the synthesis includes a comprehensive Certificate of Analysis (CoA) with NMR, LC-MS, or other relevant analytical data to confirm the structure and purity.

  • Lead Time: Custom synthesis can take several weeks to months, so it is crucial to factor this into project planning.

Synthetic Rationale and Application in Research

The molecular architecture of this compound is a deliberate convergence of two synthetically valuable motifs: the piperidine ring and the propargyl group.

The Piperidine Scaffold: The piperidine ring is a saturated heterocycle that is prevalent in a vast number of natural products and synthetic drugs.[4] Its non-planar, chair-like conformation allows for the precise spatial arrangement of substituents, which is critical for optimizing interactions with the binding pockets of proteins.[5] The nitrogen atom can be protonated at physiological pH, enabling ionic interactions and improving aqueous solubility.

The Propargyl Ether Moiety: The terminal alkyne of the propargyl group is a key functional handle for a variety of chemical transformations. Its primary utility in modern drug discovery lies in its ability to participate in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This highly efficient and specific "click" reaction allows for the covalent linkage of the piperidine scaffold to another molecule bearing an azide group, forming a stable triazole linker. This methodology is extensively used for:

  • Fragment-Based Drug Discovery (FBDD): Linking piperidine-containing fragments to other molecular fragments to build more potent lead compounds.

  • Synthesis of Proteolysis Targeting Chimeras (PROTACs): Where the piperidine moiety might bind to a target protein, and the alkyne is used to attach a linker connected to an E3 ligase-binding element.

  • Bioconjugation: Attaching the piperidine scaffold to peptides, proteins, or other biomolecules.

Hypothetical Synthetic Protocol:

Step-by-Step Conceptual Synthesis:

  • Starting Material: Commercially available N-protected 3-hydroxypiperidine (e.g., N-Boc-3-hydroxypiperidine). The Boc (tert-butyloxycarbonyl) group protects the piperidine nitrogen from participating in side reactions.

  • Deprotonation: The hydroxyl group of the N-Boc-3-hydroxypiperidine is deprotonated with a suitable base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF) to form the corresponding alkoxide.

  • Alkylation: The resulting alkoxide is then reacted with propargyl bromide or propargyl chloride. The alkoxide acts as a nucleophile, displacing the halide in an S_N2 reaction to form the propargyl ether.

  • Deprotection: The N-Boc protecting group is removed under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a solvent like dichloromethane or dioxane.

  • Salt Formation: If not already accomplished in the deprotection step, the resulting free base, 3-(2-propynyloxy)piperidine, is treated with a solution of hydrogen chloride (e.g., HCl in diethyl ether or dioxane) to precipitate the desired hydrochloride salt, which is often more stable and easier to handle than the free base.

SynthesisWorkflow start N-Boc-3-hydroxypiperidine deprotonation Deprotonation (e.g., NaH in THF) start->deprotonation alkylation Alkylation (Propargyl bromide) deprotonation->alkylation deprotection N-Boc Deprotection (e.g., HCl in Dioxane) alkylation->deprotection product 3-(2-Propynyloxy)piperidine hydrochloride deprotection->product

Caption: A conceptual synthetic workflow for this compound.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize that all chemicals should be handled with care, assuming they are potentially hazardous. While a specific Safety Data Sheet (SDS) for this compound was not found in the public domain, general safety precautions for piperidine derivatives and hydrochloride salts should be strictly followed.

General Hazards of Piperidine Derivatives:

  • Toxicity: Piperidine and its derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.

  • Corrosivity: Many amines and their salts are corrosive and can cause severe skin burns and eye damage.

  • Irritation: They can be irritating to the respiratory system.

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle this compound in a well-ventilated fume hood.

  • Handling: Avoid creating dust if it is a solid. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Crucial Note: Always request and review the Safety Data Sheet (SDS) provided by the supplier before handling this or any other chemical. The SDS will contain specific and detailed information on hazards, handling, storage, and emergency procedures.

Conclusion and Future Outlook

This compound is a valuable and strategically designed chemical building block for researchers in drug discovery and medicinal chemistry. Its commercial availability, though limited to specialized suppliers, makes it an accessible tool for the synthesis of novel compounds. The presence of the versatile propargyl group opens up a wide array of possibilities for molecular elaboration through click chemistry and other alkyne-based transformations. While direct, off-the-shelf availability may require careful planning, the robust custom synthesis market provides a reliable alternative for acquiring this compound. As the demand for complex and diverse molecular scaffolds continues to grow, the utility of bifunctional building blocks like this compound is set to increase, making it a key component in the modern medicinal chemist's toolbox.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • AA Blocks. (n.d.). 3-(prop-2-yn-1-yloxy)piperidine hydrochloride. Retrieved February 4, 2026, from [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • RG Discovery. (n.d.). Custom Synthesis. Retrieved February 4, 2026, from [Link]

  • Otava Chemicals. (n.d.). Custom Synthesis. Retrieved February 4, 2026, from [Link]

  • Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. (2020). Drug Design, Development and Therapy, 14, 2069–2079. [Link]

  • Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. (2025). RSC Advances, 15(1), 1-10. [Link]

  • Zafar, S., et al. (2014). Emerging pharmaceutical applications of piperidine, pyrrolidine and its derivatives. World Journal of Pharmaceutical Research, 3(7), 986-1015. [Link]

  • Miniaturized click chemistry and direct screening facilitate the discovery of triazole piperazine SARS-CoV-2 Mpro inhibitors with improved metabolic stability. (2024). MedChemComm, 15(1), 1-8. [Link]

Sources

Methodological & Application

Application Note: 3-(2-Propynyloxy)piperidine Hydrochloride in CuAAC

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of 3-(2-Propynyloxy)piperidine hydrochloride in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.

Introduction & Chemical Profile

This compound is a bifunctional building block featuring a saturated nitrogen heterocycle (piperidine) and a terminal alkyne (propargyl ether).[1] In medicinal chemistry, the piperidine ring is a "privileged scaffold" found in numerous FDA-approved therapeutics (e.g., Donepezil, Raloxifene), often improving aqueous solubility and pharmacokinetic profiles due to its basicity and metabolic stability.

The terminal alkyne moiety allows this scaffold to be rapidly conjugated to azide-bearing pharmacophores, fluorophores, or biomolecules via CuAAC (Click Chemistry) .[2] However, the presence of the secondary amine (as a hydrochloride salt) presents specific challenges—namely catalyst poisoning and pH management—that this guide addresses.

Chemical Specifications
PropertyDetail
Systematic Name This compound
Functional Groups Secondary Amine (Piperidine), Terminal Alkyne (Propargyl ether)
Molecular Weight ~175.66 g/mol (Salt); ~139.20 g/mol (Free Base)
Solubility High in Water, DMSO, Methanol.[1][3] Low in non-polar organics (DCM, Hexane).
Acidity The HCl salt creates an acidic environment in unbuffered water (pH ~3-4).[1]
Key Challenge Free amines can chelate Cu(I), inhibiting the catalytic cycle or promoting oxidation.

Mechanistic Insight: The Amine-Copper Challenge

The success of the CuAAC reaction depends on maintaining Copper in the +1 oxidation state (Cu(I)).[4]

  • The Salt Factor: The hydrochloride salt form implies that simply dissolving the compound in water yields an acidic solution.[1] CuAAC is sluggish at low pH (< pH 4) because the protonation of the alkyne reduces the formation of the required Copper-Acetylide intermediate.

  • The Chelation Factor: Upon neutralization, the liberated secondary amine of the piperidine can act as a ligand. Unprotected amines can compete with the accelerating ligand (e.g., THPTA) for the copper center. If the amine chelates the copper too strongly, it "poisons" the catalyst; if it chelates too weakly but prevents the protecting ligand from binding, it exposes Cu(I) to oxidation and disproportionation.

Solution: This protocol utilizes a Ligand-Assisted strategy using THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and a buffered neutralization step to ensure robustness.[1]

Diagram 1: Ligand-Assisted CuAAC Pathway

This diagram illustrates the catalytic cycle and where the piperidine amine can potentially interfere if not properly managed.[1]

CuAAC_Mechanism Cu2 Cu(II) Source (CuSO4) Cu1 Active Cu(I) Species Cu2->Cu1 Reduction Asc Ascorbate (Reductant) Asc->Cu1 Ligand THPTA Ligand (Protector) Ligand->Cu1 Stabilization Substrate 3-(2-Propynyloxy) piperidine HCl Complex Cu(I)-Acetylide Complex Substrate->Complex + Cu(I) Interference Amine Chelation (Catalyst Poisoning) Substrate->Interference Excess Free Amine Base Buffer/Base (Neutralization) Base->Substrate Free-basing Product 1,2,3-Triazole Product Complex->Product + Azide Cyclization Azide Azide Partner Interference->Cu1 Inhibits

Caption: The CuAAC catalytic cycle showing the necessity of reduction, ligand stabilization, and the potential inhibitory pathway of the free piperidine amine.

Detailed Experimental Protocol

Materials Required[4][5][6][7][8][9][10]
  • Alkyne: this compound (100 mM stock in water or DMSO).[1]

  • Azide: Reaction partner (e.g., Azide-fluorophore, Azide-PEG).[1]

  • Catalyst Source: CuSO₄[1][4][5]·5H₂O (20 mM in water).

  • Ligand: THPTA (50 mM in water). Note: THPTA is preferred over TBTA for aqueous solubility and protecting biomolecules.

  • Reductant: Sodium Ascorbate (100 mM in water, freshly prepared ).

  • Buffer: 100 mM Potassium Phosphate Buffer (pH 7.0) or HEPES (pH 7.4).

  • Solvent: DMSO or DMF (if the azide partner is insoluble in water).[5]

Protocol A: Aqueous/Buffer System (Recommended for Bioconjugation)

Best for reactions where the azide partner is water-soluble (e.g., peptides, PEG).

  • Prepare the Alkyne Solution (Neutralization):

    • Dissolve this compound in water to 100 mM.

    • Critical Step: The solution will be acidic. Do not add directly to the catalyst.

    • Dilute the Alkyne into the Buffer (pH 7.0) to a working concentration (e.g., 1-5 mM). The buffer capacity will neutralize the HCl salt.

  • Prepare the Catalyst-Ligand Complex (Premix):

    • In a separate microcentrifuge tube, mix CuSO₄ and THPTA in a 1:5 molar ratio .

    • Example: Mix 10 µL of CuSO₄ (20 mM) + 20 µL of THPTA (50 mM).

    • Incubate for 5 minutes. This ensures Cu(II) is coordinated by the ligand before it encounters the piperidine amine.

  • Reaction Assembly:

    • To the reaction vessel, add reagents in this exact order :

      • Buffer (pH 7.0) [Adjust volume to reach final desired volume]

      • Alkyne (Neutralized in Step 1) [Final: 1 mM]

      • Azide Partner [Final: 1-2 mM (1-2 eq)]

      • Cu-THPTA Complex (from Step 2) [Final Cu: 0.1 mM (0.1 eq)]

      • Sodium Ascorbate [Final: 5 mM (5 eq)]

    • Why this order? Adding Ascorbate last initiates the reduction of Cu(II) to Cu(I) only when all components are present.

  • Incubation:

    • Seal the tube (oxygen is detrimental to Cu(I)).

    • Incubate at Room Temperature (25°C) for 30–60 minutes.

    • Monitoring: The reaction typically proceeds to completion within 1 hour. Monitor by LC-MS (Look for mass shift = MW_Alkyne + MW_Azide).

  • Workup:

    • Small Scale: Dilute directly for analysis.

    • Purification: To remove Copper, add EDTA (10 mM final) or use a solid-phase scavenger resin (e.g., QuadraPure™ TU) before HPLC purification.[1]

Protocol B: Organic Solvent System (DMSO/DMF)

Best for small molecule synthesis or insoluble azide partners.

  • Neutralization:

    • Dissolve this compound in DMSO.

    • Add 3.0 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

    • Note: 1 eq neutralizes the HCl; 2 eq ensures the amine is free; excess base accelerates the reaction but requires careful Cu protection.

  • Catalyst Setup:

    • Use CuI (Copper Iodide) or [Cu(CH₃CN)₄]PF₆ as a direct source of Cu(I) if working in anhydrous conditions.

    • Alternatively, use the CuSO₄/Ascorbate method with a water/DMSO co-solvent (e.g., 1:1 mix).

  • Reaction:

    • Mix Alkyne (with Base) + Azide in DMSO.

    • Add TBTA (Ligand) and Cu source.[4][5]

    • Stir under Nitrogen/Argon atmosphere (critical for organic solvents to prevent oxidative homocoupling of the alkyne).

Diagram 2: Experimental Workflow

Workflow Step1 1. Stock Prep Dissolve Alkyne HCl in Buffer (pH 7) Step3 3. Assembly Combine Alkyne + Azide + Catalyst Premix Step1->Step3 Step2 2. Catalyst Premix Mix CuSO4 + THPTA (1:5 Ratio) Step2->Step3 Step4 4. Initiation Add Sodium Ascorbate (Start Reaction) Step3->Step4 Step5 5. Workup Chelate Cu (EDTA) & Isolate Step4->Step5

Caption: Step-by-step workflow for the aqueous CuAAC reaction ensuring catalyst stability.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield / No Reaction Acidic pH from HCl salt.Ensure Buffer concentration is >50mM. Check pH is ~7.0–7.5.
Precipitate Formation Copper-Amine precipitation.[1]Increase THPTA ligand concentration (up to 10 eq vs Cu).
Blue/Green Solution Cu(I) oxidized to Cu(II).Oxygen leak. Degas solvents or add more Ascorbate.
Byproduct: Di-alkyne Glaser Coupling (oxidative).[1]Exclude oxygen strictly. Reduce base concentration.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[6] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162.[4] Link

  • Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). CuI-Catalyzed Alkyne-Azide "Click" Cycloadditions from a Mechanistic and Synthetic Perspective. European Journal of Organic Chemistry, 2006(1), 51–68. Link

Sources

Application Note: Strategic Utilization of 3-(2-Propynyloxy)piperidine Hydrochloride in Proteomics

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Rationale

The Challenge

In modern drug discovery, determining the precise cellular targets of a small molecule (Target Deconvolution) and visualizing its subcellular localization are critical bottlenecks. Traditional labeling methods (e.g., GFP fusion, bulky fluorophores) often disrupt the binding affinity of small pharmacophores.

The Solution: 3-(2-Propynyloxy)piperidine Hydrochloride

This compound (3-PP-HCl) serves as a high-utility "Click-Ready" fragment. Its structural minimalism allows it to replace standard piperidine rings—a ubiquitous motif in FDA-approved drugs (e.g., Donepezil, Ibrutinib analogs)—without significantly altering the molecule's physicochemical properties or binding affinity.

Once incorporated into a ligand, the 3-propynyloxy (alkyne) moiety acts as a dormant bioorthogonal handle. Post-incubation, it reacts via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach reporter tags (fluorophores or biotin) exclusively to the target-bound complex.

Key Applications
  • Activity-Based Protein Profiling (ABPP): Converting piperidine-containing inhibitors into affinity probes.

  • Fragment-Based Drug Discovery (FBDD): Screening low-molecular-weight alkyne fragments for site-specific protein binding.

  • Site-Selective Protein Modification: Installing alkyne handles on proteins via reductive amination of surface aldehydes.

Part 2: Mechanism of Action & Experimental Logic

The "Minimalist Linker" Hypothesis

The success of 3-PP-HCl lies in its Bioisosteric Compatibility . The propargyl ether group is small and relatively non-polar, mimicking the steric bulk of a propyl or allyl group. Unlike bulky biotin tags, it allows the probe to penetrate cell membranes and bind deep hydrophobic pockets in enzymes (e.g., Kinases, GPCRs).

The CuAAC Reaction (Click Chemistry)

The detection phase relies on the reaction between the terminal alkyne on the 3-PP-HCl moiety and an azide-functionalized reporter.

  • Catalyst: Cu(I) generated in situ from CuSO₄ and a reducing agent (Sodium Ascorbate).

  • Ligand: THPTA or TBTA is strictly required to protect proteins from Cu-induced oxidation and accelerate the reaction.

  • Outcome: Formation of a stable 1,2,3-triazole linkage.

Workflow Visualization

The following diagram illustrates the conversion of a Drug Scaffold into a Probe using 3-PP-HCl, followed by proteomic analysis.

ABPP_Workflow Drug Parent Drug (Piperidine Core) Probe Alkyne-Probe (Bioactive) Drug->Probe Chemical Synthesis (Scaffold Hopping) Fragment 3-(2-Propynyloxy) piperidine HCl Fragment->Probe Incorporation Incubation Live Cell / Lysate Incubation Probe->Incubation Treat Cells Complex Protein-Probe Complex Incubation->Complex Binding Event Click CuAAC Click (Azide-Fluor/Biotin) Complex->Click + Azide-Tag + CuSO4/THPTA Analysis SDS-PAGE / Mass Spec (Target ID) Click->Analysis Readout

Caption: Logical workflow for transforming a piperidine-based drug into a chemical probe using 3-PP-HCl, culminating in target identification.

Part 3: Detailed Experimental Protocols

Protocol A: Preparation of Stock Solutions
  • Compound: this compound (MW: ~175.66 g/mol ).[1]

  • Solvent: DMSO (Dimethyl sulfoxide) or Water (due to HCl salt).

    • Recommendation: Prepare a 50 mM stock in anhydrous DMSO. Store at -20°C.

  • Stability: The terminal alkyne is stable in aqueous buffers. Avoid strong bases which may deprotonate the alkyne (unlikely at physiological pH).

Protocol B: In Situ Proteome Labeling & Click Chemistry

Objective: To label specific protein targets in a complex cell lysate using a ligand derived from 3-PP-HCl.

Reagents Required[2][3][4][5][6][7][8]
  • Lysis Buffer: PBS (pH 7.4), 0.1% Triton X-100, Protease Inhibitor Cocktail.

  • Click Reagents:

    • CuSO₄: 50 mM in water (Fresh).

    • TCEP (Tris(2-carboxyethyl)phosphine): 50 mM in water (Fresh). Note: TCEP is preferred over Ascorbate for keeping proteins reduced, though Ascorbate is standard for Cu reduction.

    • TBTA or THPTA Ligand: 2 mM in DMSO/t-Butanol (1:4). THPTA is water-soluble and preferred for biological samples.

    • Reporter: Azide-Rhodamine or Azide-Biotin (1-5 mM stock in DMSO).

Step-by-Step Procedure
  • Lysate Preparation:

    • Harvest cells and lyse in Lysis Buffer.

    • Adjust protein concentration to 1–2 mg/mL.

    • Critical: Avoid EDTA/EGTA in lysis buffer as they chelate Copper.

  • Probe Incubation:

    • Add the 3-PP-HCl derived probe to the lysate (Final conc: 1–10 µM).

    • Control: Incubate a separate sample with DMSO only (Vehicle) and a sample with excess "Parent Drug" (Competition Control).

    • Incubate for 1 hour at RT or 37°C with gentle rotation.

  • The Click Reaction (CuAAC):

    • Prepare a "Click Master Mix" to ensure consistent concentrations. Mix in this order:

      • Reporter Azide (Final: 25–50 µM)

      • CuSO₄ (Final: 1 mM)

      • THPTA Ligand (Final: 100 µM)

      • Sodium Ascorbate (Final: 1 mM) Add last to initiate catalytic species.

    • Add the Master Mix to the proteome samples.

    • Vortex gently and incubate for 1 hour at Room Temperature in the dark.

  • Termination:

    • Add cold Acetone or MeOH/Chloroform to precipitate proteins and remove excess unreacted probe/fluorophore.

    • Wash the pellet 2x with cold Methanol.

  • Analysis:

    • Resuspend pellet in 1x SDS Loading Buffer.

    • Boil for 5 min at 95°C.

    • Readout: Run on SDS-PAGE.[9] Scan gel for fluorescence (if using Rhodamine) or transfer to membrane for Western Blot (if using Biotin-Streptavidin).

Part 4: Data Interpretation & Troubleshooting

Expected Results
Sample TypeBand PatternInterpretation
Vehicle (DMSO) No bands / Low backgroundClean background; no non-specific azide sticking.
Probe Treated Distinct fluorescent bandsCandidate protein targets bound by the piperidine probe.
Competition (+ Excess Drug) Disappearance of specific bandsValidates that the probe binds the same active site as the parent drug.
Troubleshooting Guide
  • Issue: High Background Fluorescence.

    • Cause: Non-specific hydrophobic binding of the Azide-Fluorophore.

    • Fix: Increase washing steps after precipitation. Use a more hydrophilic ligand (THPTA) instead of TBTA.

  • Issue: Protein Precipitation during Click Reaction.

    • Cause: Copper toxicity or high organic solvent content.

    • Fix: Lower Copper concentration to 0.5 mM. Ensure DMSO content is <5%.

  • Issue: No Signal.

    • Cause: Probe affinity is too low or steric hindrance at the alkyne.

    • Fix: Increase probe concentration. Ensure the 3-PP-HCl fragment is exposed to solvent in the docked model.

Part 5: References & Authority

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling Enzyme Activities In Vivo Using Click Chemistry Methods. Chemistry & Biology. Link

  • Thirumurugan, P., Matosiuk, D., & Jozwiak, K. (2013). Click Chemistry for Drug Development and Diverse Chemical–Biology Applications.[4][5][8][10] Chemical Reviews. Link

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in Living Systems. Nature Chemical Biology. Link

  • Thermo Fisher Scientific. (2025). Click Chemistry Labeling Reagents and Protocols.[5][8][11] Application Guide. Link

Disclaimer: This protocol is designed for research use only. This compound is a chemical intermediate; users must validate specific biological activity for their derived probes. Always consult SDS before handling.

Sources

Application Note: Bioconjugation Strategies Using 3-(2-Propynyloxy)piperidine Hydrochloride

[1]

Introduction & Strategic Utility

In the landscape of bio-orthogonal chemistry, 3-(2-Propynyloxy)piperidine hydrochloride represents a specialized class of heterobifunctional linkers.[1] Unlike standard primary amine linkers, this molecule features a secondary amine (piperidine ring) and a terminal alkyne (propargyl ether).[1]

This structural distinction offers two critical advantages for drug development and chemical biology:

  • Stable Tertiary Amides: Upon conjugation with carboxyl groups, the secondary amine forms a tertiary amide, which is significantly more resistant to enzymatic hydrolysis (proteases) than the secondary amides formed by primary amines.[1]

  • Steric Modulation: The piperidine ring introduces a defined steric bulk and conformational constraint, often improving the solubility and pharmacokinetic profile of small molecule-drug conjugates (SMDCs).[1]

This guide details the protocols for installing this "click-ready" handle onto biomolecules and subsequent conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

Chemical Profile & Handling

PropertySpecification
Chemical Name This compound
Functional Groups Secondary Amine (Nucleophile), Terminal Alkyne (Click Handle)
Molecular Weight ~175.66 g/mol (HCl salt)
Solubility High in Water, DMSO, DMF, Methanol
Storage -20°C, Desiccated (Hygroscopic)
Handling Precaution CRITICAL: Supplied as HCl salt.[1][2][3][4][5][6][7][8] The amine is protonated (

) and non-nucleophilic.[1] You must include a base (e.g., DIPEA, TEA) in the reaction buffer to liberate the free amine.[1]

Mechanism of Action

The conjugation workflow follows a two-step "Install-and-Click" logic:

  • Functionalization: The piperidine amine reacts with an activated ester (NHS) or aldehyde on the target biomolecule.[1]

  • Conjugation: The exposed alkyne reacts with an azide-tagged payload (fluorophore, drug, or PEG) via CuAAC.[1][4][9]

Visualization: Reaction Workflow

BioconjugationWorkflowBiomoleculeBiomolecule(COOH or CHO)IntermediateAlkyne-TaggedBiomoleculeBiomolecule->IntermediateStep 1: Amide Coupling(EDC/NHS + DIPEA)Linker3-(2-Propynyloxy)piperidine HClLinker->IntermediateNucleophilic AttackConjugateFinal TriazoleConjugateIntermediate->ConjugateStep 2: CuAAC Click(CuSO4/THPTA)PayloadAzide-Payload(Drug/Dye)Payload->ConjugateCycloaddition

Figure 1: The two-stage conjugation workflow transforming a native biomolecule into a stable triazole conjugate.

Protocol A: Functionalization of Carboxyl-Containing Proteins

Target: Surface Lysines or C-terminus of proteins/peptides.[1]

Materials
  • Target Protein: 1–5 mg/mL in modification buffer.[1][10]

  • Linker: 3-(2-Propynyloxy)piperidine HCl (dissolved in dry DMSO at 50 mM).

  • Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).[1]

  • Base: DIPEA (N,N-Diisopropylethylamine).[1]

  • Buffer: MES Buffer (100 mM, pH 6.0) for activation; PBS (pH 7.4) for coupling.[1]

Step-by-Step Methodology
  • Activation (The "Zero-Length" Step):

    • Dissolve the protein in MES buffer (pH 6.0).[1]

    • Add EDC (10 equivalents per carboxyl) and NHS (25 equivalents).[1]

    • Incubate for 15 minutes at Room Temperature (RT).

    • Note: This creates the reactive NHS-ester intermediate.[1]

  • Buffer Exchange (Optional but Recommended):

    • Rapidly desalt the protein into PBS (pH 7.[1]4) using a Zeba™ spin column or dialysis to remove excess EDC (which can react with the amine linker).[1]

  • Linker Addition (The Critical Step):

    • Prepare the Linker mix: Combine the 50 mM Linker stock with 2 equivalents of DIPEA relative to the linker concentration.[1]

    • Why? The DIPEA neutralizes the HCl, generating the reactive free amine.[1]

    • Add 20–50 molar equivalents of the neutralized linker to the activated protein.[1]

  • Incubation:

    • React for 2–4 hours at RT or overnight at 4°C.

  • Purification:

    • Remove excess linker via Size Exclusion Chromatography (SEC) or dialysis (10k MWCO).[1]

    • Validation: Analyze via LC-MS. You should observe a mass shift corresponding to the linker addition (+139.1 Da per conjugation site).[1]

Protocol B: The Click Reaction (CuAAC)

Target: Reacting the Alkyne-modified protein with an Azide.[1]

Safety Note: Copper is toxic to live cells.[1] This protocol is for in vitro use or fixed samples.[1]

Materials
  • Alkyne-Protein: From Protocol A.

  • Azide-Payload: (e.g., Azide-PEG-Biotin) 10 mM in DMSO.[1]

  • Catalyst System:

    • CuSO4 (20 mM in water).[1][10]

    • THPTA Ligand (50 mM in water).[1] THPTA protects the protein from oxidation and prevents Cu(I) disproportionation.

    • Sodium Ascorbate (100 mM in water, Freshly Prepared ).[1][10]

Step-by-Step Methodology
  • Reaction Setup:

    • In a 1.5 mL tube, mix the Alkyne-Protein (50 µM final conc) and Azide-Payload (100–200 µM, 2–4x excess over alkynes).

  • Catalyst Premix (The "Master Mix"):

    • Pre-mix CuSO4 and THPTA in a 1:5 molar ratio (e.g., 10 µL CuSO4 + 20 µL THPTA) and let stand for 5 minutes. This forms the active complex.[1]

  • Initiation:

    • Add the Cu-THPTA complex to the protein mixture (Final [Cu] = 0.5 – 1 mM).[1]

    • Add Sodium Ascorbate (Final conc = 5 mM). The solution may turn slightly yellow/orange.[1]

  • Incubation:

    • Incubate for 30–60 minutes at RT in the dark (if using fluorophores).

    • Nitrogen Purge:[1] For maximum efficiency, gently purge the headspace with N2 gas to remove oxygen, which oxidizes the catalytic Cu(I).[1]

  • Quenching & Cleanup:

    • Add EDTA (10 mM final) to chelate the copper.[1]

    • Purify via desalting column to remove the small molecule azide and copper.[1]

Visualization: Chemical Mechanism[1]

ReactionMechanismStep1Step 1: HCl NeutralizationLinker-NH2•HCl + DIPEA -> Linker-NH(free) + DIPEA•HClStep2Step 2: Amide Bond FormationLinker-NH + NHS-Protein -> Protein-Amide-AlkyneStep1->Step2 ActivationStep3Step 3: CuAAC Triazole FormationProtein-Alkyne + Azide-R + Cu(I) -> Protein-Triazole-RStep2->Step3 Click Chemistry

Figure 2: Mechanistic progression from salt neutralization to triazole formation.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Conjugation (Step 1) Linker remained protonated.Ensure DIPEA or TEA was added to the linker stock before adding to the reaction. The pH must be > 7.[1]5.
Protein Precipitation (Step 2) Copper concentration too high.Reduce [Cu] to 0.1 mM and increase THPTA ratio to 1:10.
Low Click Efficiency Oxidation of Cu(I).[1]Use fresh Sodium Ascorbate.[1][10] Degas buffers. Increase Ascorbate concentration to 10 mM.
High Background Non-specific hydrophobic binding.[1]Add 5% DMSO or 0.1% Tween-20 to the reaction buffer.[1]

References

  • Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd Edition). Academic Press.[1] (The definitive guide on amide coupling and crosslinking strategies).

  • Rostovtsev, V. V., et al. (2002).[1] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[1] Angewandte Chemie International Edition, 41(14), 2596-2599.[1] (The foundational Click Chemistry paper).[1]

  • Hong, V., et al. (2009).[1] Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie, 48(52), 9879-9883.[1] (Establishes the THPTA/Ascorbate protocol for proteins).

  • Prescher, J. A., & Bertozzi, C. R. (2005).[1] Chemistry in living systems. Nature Chemical Biology, 1(1), 13-21.[1] (Overview of bio-orthogonal reporters). [1]

Labeling antibodies with 3-(2-Propynyloxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalizing Antibodies with 3-(2-Propynyloxy)piperidine for Click-Ready ADC Development

Executive Summary & Scientific Rationale

This guide details the protocol for covalently labeling monoclonal antibodies (mAbs) with 3-(2-Propynyloxy)piperidine hydrochloride . This specific small molecule features two distinct functional handles:

  • Secondary Amine (Piperidine): A nucleophile suitable for conjugation to the antibody scaffold.

  • Terminal Alkyne (Propynyloxy): A bioorthogonal "click" handle (C≡C) that remains inert during conjugation but enables downstream attachment of payloads (fluorophores, drugs, or chelators) via Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The Challenge: Unlike standard "labeling kits" (e.g., NHS-Fluorescein), this compound is a hydrochloride salt with a secondary amine. It cannot react directly with antibody lysines (which are primary amines). It requires a Linker Activation Strategy to convert the secondary amine into an amine-reactive moiety.

The Solution: This protocol utilizes a Succinic Anhydride spacer strategy. We first convert the piperidine amine into a carboxylic acid-terminated hemisuccinate, then activate it to an NHS-ester in situ. This creates a stable Amide Linkage with the antibody and provides a 4-carbon spacer to reduce steric hindrance around the alkyne click handle [1].

Chemical Logic & Mechanism

The conjugation relies on a two-phase chemical transformation.

  • Phase I: Linker Synthesis (Activation). The secondary amine of the piperidine attacks the carbonyl of succinic anhydride, opening the ring to form a hemisuccinate (carboxylic acid). This acid is then activated by EDC/NHS to form the N-hydroxysuccinimide (NHS) ester.

  • Phase II: Bioconjugation. The NHS-ester attacks the ε-amines of surface lysine residues on the antibody, releasing NHS and forming a stable amide bond.

Diagram 1: Chemical Reaction Scheme

ReactionScheme Compound 3-(2-Propynyloxy) piperidine HCl Step1 + Succinic Anhydride (Ring Opening) Compound->Step1 Intermediate Hemisuccinate (Carboxylic Acid) Step1->Intermediate Step2 + EDC / NHS (Activation) Intermediate->Step2 ActiveEster NHS-Ester Activated Label Step2->ActiveEster Final Alkyne-Labeled Antibody (Amide Bond) ActiveEster->Final Conjugation pH 8.0 Antibody Antibody (Lys-NH2) Antibody->Final

Caption: Transformation of the secondary amine precursor into an antibody-conjugatable NHS-ester via succinylation.

Materials & Reagents

ReagentSpecificationPurpose
3-(2-Propynyloxy)piperidine HCl >95% PurityThe Alkyne Label
Succinic Anhydride Dry, crystallineLinker precursor
EDC (EDAC) 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideCarboxyl activator
NHS N-HydroxysuccinimideStabilizes active ester
DMSO AnhydrousSolvent for organic steps
Triethylamine (TEA) >99%Neutralizes HCl salt
Antibody (IgG) 1-5 mg/mL in PBSTarget Biomolecule
Zeba™ Spin Desalting Columns 7K MWCOPurification

Detailed Protocol

Phase 1: Preparation of the "Active" Label (In-Situ Activation)

Note: Because the starting material is a salt, it must be neutralized to react with the anhydride.

  • Stock Solution: Dissolve 10 mg of 3-(2-Propynyloxy)piperidine HCl in 500 µL of anhydrous DMSO (Concentration ≈ 20 mg/mL).

  • Neutralization: Add a 1.5-fold molar excess of Triethylamine (TEA) to the DMSO solution to neutralize the hydrochloride salt.

    • Calculation: 10 mg compound (MW ~211.7) ≈ 47 µmol. Add ~70 µmol TEA (~10 µL).

  • Succinylation: Add a 2-fold molar excess of Succinic Anhydride (approx. 9.4 mg) to the neutralized mixture.

    • Incubation: Vortex and incubate at Room Temperature (RT) for 60 minutes. The solution now contains the Hemisuccinate derivative.

  • Activation: Add a 1.2-fold molar excess (relative to the succinic acid) of EDC and NHS .

    • Add ~18 mg EDC and ~11 mg NHS.

    • Incubation: Incubate for 30 minutes at RT.

    • Result: You now have the Activated NHS-Alkyne Ester in DMSO. Use immediately.

Phase 2: Antibody Conjugation
  • Buffer Exchange: Ensure the antibody is in a non-amine buffer (e.g., PBS pH 7.4 or Bicarbonate pH 8.5). Avoid Tris or Glycine , as they will compete with the reaction [2].[1]

  • Molar Ratio Calculation: Target a 20:1 molar excess of the Active Ester to Antibody to achieve a Drug-to-Antibody Ratio (DAR) of ~3-5.

    • Example: For 1 mg IgG (MW 150 kDa, 6.6 nmol), use 132 nmol of the Active Ester.

  • Mixing: Slowly add the calculated volume of the Active Ester (from Phase 1) to the antibody solution while gently vortexing.

    • Constraint: Keep final DMSO concentration < 10% (v/v) to prevent antibody precipitation.

  • Incubation: Incubate for 2 hours at RT or Overnight at 4°C, protected from light.

  • Quenching: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes to quench unreacted NHS esters.

Phase 3: Purification
  • Desalting: Apply the reaction mixture to a pre-equilibrated Zeba™ Spin Desalting Column (7K MWCO) or perform dialysis against PBS.

    • Purpose: Removes the excess small molecule, EDC byproducts, and organic solvents.

  • Storage: Store the labeled antibody at 4°C.

Quality Control & Self-Validation (The "Click" Test)

Since the alkyne label is non-chromophoric (invisible on UV-Vis), you cannot quantify the DAR using simple absorbance (A280). You must validate the label's presence functionally.

Protocol: Fluorogenic Click Test

  • Take 10 µg of the Alkyne-Labeled Antibody.

  • Add Azide-Fluor 488 (or similar Azide-dye) [3].

  • Add a premixed CuAAC catalyst solution (CuSO4 + THPTA + Sodium Ascorbate).

  • Incubate for 30 mins.

  • Run on SDS-PAGE (Non-reducing).

  • Success Criteria: The antibody heavy/light chains should be fluorescent under UV/Blue light before Coomassie staining. An unlabeled control antibody should show no fluorescence.

Diagram 2: Experimental Workflow & Validation

Workflow cluster_0 Phase 1: Activation cluster_1 Phase 2: Conjugation cluster_2 Phase 3: Validation StepA Neutralize Piperidine-HCl (DMSO + TEA) StepB Add Succinic Anhydride (Create Linker) StepA->StepB StepC Add EDC/NHS (Create Active Ester) StepB->StepC StepD Mix with Antibody (pH 8.0) StepC->StepD Transfer Activated Small Molecule StepE Purify (Desalting) StepD->StepE StepF React with Azide-Fluor (CuAAC Click) StepE->StepF StepG SDS-PAGE Analysis (Check Fluorescence) StepF->StepG

Caption: Step-by-step workflow from raw chemical activation to functional validation via click chemistry.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation during Phase 1 High concentration of Succinic AnhydrideDilute the DMSO stock. Ensure Anhydride is fully dissolved before adding EDC.
No "Click" Signal (Phase 3) Failed Activation (Hydrolysis)Ensure DMSO is anhydrous. EDC/NHS esters hydrolyze rapidly in water; use immediately.
Antibody Aggregation Over-labeling (High DAR)Reduce the molar excess of Active Ester from 20x to 10x or 5x.
Low Conjugation Efficiency Tris Buffer InterferenceVerify the antibody buffer is amine-free (PBS or Borate only) [2].

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (Chapter on Amine-Reactive Chemistries).
  • Cedarlane Labs. (n.d.). Guide to making antibody labeling easier. Retrieved from [Link]

Sources

Application Note: Accelerating Lead Optimization with 3-(2-Propynyloxy)piperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(2-Propynyloxy)piperidine hydrochloride (CAS: 1185301-44-3) is a high-value bifunctional building block that bridges the gap between classical heterocyclic medicinal chemistry and modern bioorthogonal synthesis.[1]

This guide details the application of this scaffold in two critical workflows:

  • High-Throughput Library Generation: Leveraging the terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" chemistry to rapidly explore Structure-Activity Relationships (SAR).[1]

  • Chimeric Drug Design (PROTACs): Utilizing the piperidine moiety as a solvent-exposed exit vector for linker attachment in targeted protein degradation.[1]

Compound Profile & Chemical Logic

Structural Analysis

The compound features a piperidine ring—a privileged pharmacophore found in over 100 FDA-approved drugs—substituted at the C3 position with a propargyl ether group.[1]

FeatureChemical Logic for Drug Discovery
Piperidine Core Provides 3D character (non-flat), improves solubility, and serves as a robust hydrogen bond acceptor/donor.[1]
C3-Substitution Creates a distinct vector geometry compared to common C4-substituted analogs, allowing the alkyne "tail" to probe unique sub-pockets.[1]
Terminal Alkyne A bioorthogonal "Click" handle.[1] It is chemically inert under most physiological conditions but highly reactive toward azides in the presence of Cu(I).[1]
Ether Linkage Offers greater metabolic stability than ester linkages and distinct flexibility compared to direct carbon-carbon bonds.[1]
Physicochemical Properties[1][2]
  • Molecular Weight: 175.66 g/mol [1][2][3]

  • Form: Hydrochloride salt (White to off-white solid)[1]

  • Solubility: Highly soluble in water (>50 mg/mL), DMSO, and Methanol.[1]

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).

Application 1: "Click-Ready" Library Synthesis[1]

Context: In hit-to-lead optimization, researchers often need to rapidly diversify a core scaffold to improve potency or selectivity.[1] This protocol describes using 3-(2-Propynyloxy)piperidine as a "warhead-linker" module.[1]

Strategic Workflow
  • Anchor Step: The secondary amine of the piperidine is reacted with the core scaffold (e.g., via SNAr or Reductive Amination).[1]

  • Diversification Step: The pendant alkyne is reacted with a library of organic azides to generate a triazole-linked library.[1]

Protocol: Parallel CuAAC Library Generation

This protocol is optimized for 96-well plate format.[1]

Reagents:

  • Scaffold-Alkyne Intermediate: 10 mM in DMSO (The product of Step 1).

  • Azide Library: 10 mM in DMSO (Diverse R-N3 compounds).[1]

  • Catalyst Solution: CuSO4·5H2O (20 mM in water) mixed 1:2 with Sodium Ascorbate (100 mM in water) immediately before use.[1]

  • Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) - 10 mM in DMSO (enhances rate and protects Cu(I)).[1]

Step-by-Step Procedure:

  • Plate Preparation: In each well of a 96-well polypropylene plate, dispense 10 µL of the Scaffold-Alkyne intermediate (0.1 µmol).

  • Library Addition: Add 10.5 µL of a unique Azide solution to each well (1.05 eq).

  • Catalyst Addition: Prepare the "Click Cocktail":

    • Mix CuSO4, Sodium Ascorbate, and TBTA in a molar ratio of 1:5:1.

    • Add 5 µL of this cocktail to each well.

  • Incubation: Seal the plate with foil and shake at room temperature (25°C) for 12–16 hours.

  • Quenching: Add 50 µL of saturated aqueous EDTA or ammonium chloride to chelate copper.

  • Analysis: Analyze directly via LC-MS. Conversion is typically >90%.[1] The crude mixture can often be used directly in biochemical screening assays due to the biocompatibility of the triazole product.

Application 2: PROTAC Linker Design[1]

Context: Proteolysis Targeting Chimeras (PROTACs) require a linker to connect a Target Protein ligand to an E3 Ligase ligand.[1] The 3-(2-Propynyloxy)piperidine scaffold is ideal for this because the ether oxygen improves water solubility of the linker chain—a critical parameter for PROTAC bioavailability.[1]

Logic Diagram: Bifunctional Utility

G Compound 3-(2-Propynyloxy) piperidine HCl Amine Secondary Amine (Nucleophile) Compound->Amine Functional Group 1 Alkyne Terminal Alkyne (Click Handle) Compound->Alkyne Functional Group 2 Scaffold Drug Core / Warhead (e.g., Kinase Inhibitor) Amine->Scaffold S_NAr or Reductive Amination Linker PEG/Alkyl Chain (with Azide) Alkyne->Linker CuAAC Click Reaction Product PROTAC / Library Member Scaffold->Product Linker->Product

Figure 1: The bifunctional logic of 3-(2-Propynyloxy)piperidine allows it to serve as a connector between a pharmacophore and a diversity element or linker.[1]

Scientific Rationale & Troubleshooting

Why the C3-Ether?
  • Vector Exploration: Most commercial piperidines are C4-substituted.[1] The C3-substitution projects the alkyne vector at a ~60° angle relative to the nitrogen lone pair (in chair conformation), accessing different chemical space within the binding pocket than C4 analogs.[1]

  • Metabolic Stability: The ether oxygen reduces the lipophilicity (LogP) compared to an all-carbon chain, potentially improving the metabolic stability (lowering clearance) of the final drug candidate.[1]

Troubleshooting the Click Reaction
ObservationRoot CauseCorrective Action
Low Yield / Incomplete Reaction Oxygen InhibitionCu(I) is oxidized to inactive Cu(II).[1] Degas solvents and increase Sodium Ascorbate concentration.[1]
Precipitation Solubility mismatchEnsure both the alkyne and azide are soluble in the DMSO/Water mix. Add t-Butanol (up to 20%) as a co-solvent.[1]
Blue Solution Color Copper OxidationIndicates Cu(II) formation.[1] Add fresh ascorbate immediately.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[1] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021.[1] Link[1]

  • Bouché, L., et al. (2025).[1] Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action.[1][4] European Journal of Medicinal Chemistry. Link

  • Weng, Q., et al. (2019).[1] Structure-Activity Relationship Studies of Piperidine Derivatives. Journal of Medicinal Chemistry, 62(7), 3268–3285.[1] Link[1]

  • Nalawansha, D. A., & Crews, C. M. (2020).[1] PROTACs: An Emerging Therapeutic Modality in Precision Medicine.[1] Cell Chemical Biology, 27(8), 998-985.[1] Link

Sources

Application Note: Modular Assembly of Rigid PROTACs via Piperidine-Alkyne Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The "linker problem" remains a primary bottleneck in PROTAC (Proteolysis Targeting Chimera) development. While polyethylene glycol (PEG) linkers offer solubility, they often suffer from high entropic penalties upon binding and poor cell permeability due to high topological polar surface area (TPSA).

This Application Note details the synthesis of novel PROTACs utilizing a Piperidine-Alkyne linker motif. This design addresses three critical requirements in modern degrader discovery:

  • Conformational Rigidity: The piperidine ring restricts rotatable bonds, potentially pre-organizing the molecule for favorable ternary complex formation (

    
    ).[1]
    
  • Permeability & Solubility: The basic nitrogen of the piperidine (pKa ~9-10) can be protonated at physiological pH, improving aqueous solubility, while the lipophilic hydrocarbon scaffold maintains membrane permeability.

  • Modularity: The alkyne handle enables rapid library generation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" chemistry.[2]

Experimental Workflow Overview

The synthesis follows a convergent strategy. We first construct a "Universal E3 Cassette" (Cereblon-targeting ligand fused to the rigid linker) and then couple it to various Protein of Interest (POI) ligands bearing an azide handle.

Figure 1: Convergent Assembly Pathway

PROTAC_Workflow POI POI Ligand (Warhead) Azide Azide Functionalization POI->Azide POI_Azide POI-Azide Intermediate Azide->POI_Azide CuAAC CuAAC Click Reaction POI_Azide->CuAAC Linker 4-Ethynylpiperidine (Rigid Core) Cassette E3-Piperidine-Alkyne (Universal Cassette) Linker->Cassette SNAr Coupling CRBN 4-Fluorothalidomide (E3 Ligand) CRBN->Cassette Cassette->CuAAC Final Rigid PROTAC (Triazole Linked) CuAAC->Final Purification

Caption: Convergent synthesis workflow utilizing a pre-assembled E3-Piperidine-Alkyne cassette for modular library generation.

Protocol 1: Synthesis of the E3-Piperidine-Alkyne Cassette

This protocol describes the synthesis of a Cereblon-recruiting cassette by coupling 4-fluorothalidomide with 4-ethynylpiperidine. This creates a rigid connection where the piperidine serves as both the spacer and the attachment point.

Reagents:

  • 4-Fluorothalidomide (CAS: 69683-93-8)

  • 4-Ethynylpiperidine hydrochloride (CAS: 205382-72-3)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 4-fluorothalidomide (276 mg, 1.0 mmol) in anhydrous DMF (5 mL).

  • Addition: Add 4-ethynylpiperidine HCl (174 mg, 1.2 mmol, 1.2 equiv).

  • Base Activation: Dropwise add DIPEA (520 µL, 3.0 mmol, 3.0 equiv). The solution should turn yellow/orange, indicating the formation of the activated nucleophile.

  • Reaction: Heat the reaction mixture to 90°C for 12 hours. Monitor via LC-MS for the consumption of the starting material (m/z 277.0) and formation of the product (m/z ~366.1).

    • Expert Note: The SNAr reaction is sensitive to moisture. Ensure the vial is sealed under nitrogen or argon.

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (50 mL). The product should precipitate as a yellow solid.

  • Purification: Filter the solid, wash with water (3x) and diethyl ether (2x) to remove residual DMF. If necessary, purify via flash chromatography (DCM:MeOH 95:5).

Yield Expectation: 70-85% yellow solid.

Protocol 2: Copper-Catalyzed Click Assembly (CuAAC)

This step couples the E3-Piperidine-Alkyne Cassette (from Protocol 1) with a POI-Azide. We utilize the THPTA ligand to stabilize the Cu(I) oxidation state, preventing oxidative damage to the PROTAC and accelerating the reaction.

Reagents:

  • POI-Azide (0.1 mmol)

  • E3-Piperidine-Alkyne Cassette (0.1 mmol)

  • CuSO₄[3][4] · 5H₂O (20 mM stock in water)

  • Sodium Ascorbate (100 mM stock in water, freshly prepared)

  • THPTA Ligand (50 mM stock in water)

  • Solvent: DMSO/t-BuOH (1:1) or DMSO/Water[3][4]

Procedure:

  • Dissolution: In a 4 mL vial, dissolve the POI-Azide (1.0 equiv) and E3-Cassette (1.0 equiv) in 1 mL of solvent (DMSO/t-BuOH 1:1).

    • Note: If solubility is poor, pure DMSO can be used, but reaction kinetics may slow slightly.

  • Catalyst Premix: In a separate microtube, mix CuSO₄ (0.1 equiv) and THPTA (0.2 equiv). Incubate for 5 minutes. The solution remains blue.

  • Initiation: Add the Cu-THPTA complex to the main reaction vial. Then, add Sodium Ascorbate (0.5 equiv). Flush the headspace with nitrogen and cap.

  • Incubation: Stir at room temperature for 2–4 hours.

    • Monitoring: Check LC-MS for the disappearance of the azide and alkyne peaks and the appearance of the triazole adduct (Mass = Mass_Azide + Mass_Alkyne).

  • Copper Scavenging (Critical): Add 50 mg of QuadraPure™ TU (thiourea scavenger resin) or wash with saturated EDTA solution during extraction.

    • Why? Residual copper is cytotoxic and will confound downstream biological degradation assays.

  • Purification: Isolate the final PROTAC via preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Table 1: Troubleshooting the Click Reaction
ObservationProbable CauseCorrective Action
No Reaction Oxidation of Cu(I) to Cu(II)Prepare fresh Sodium Ascorbate; Increase Ascorbate load to 1.0 equiv.
Precipitation Poor solubility of reactantsSwitch solvent to DMSO/Water (9:1) or add 10% THF.
Side Products Oxidative coupling of alkynes (Glaser)Ensure strict oxygen-free conditions (degas solvents).
Blue Product Residual CopperPerform EDTA wash or use thiourea scavenger resin.

Structural Validation & Logic

Why this specific linker architecture?

The diagram below illustrates the spatial logic of the synthesized PROTAC. The piperidine ring provides a "kinked" but rigid spacer that projects the E3 ligase away from the POI, minimizing steric clash while preventing the "collapse" often seen with flexible PEG chains.

PROTAC_Architecture POI POI Ligand Triazole Triazole (Click Product) POI->Triazole Linker Arm A Piperidine Piperidine Ring (Rigid Spacer pKa ~9) Triazole->Piperidine Rigid Connection E3 Thalidomide Analog (CRBN Binder) Piperidine->E3 Direct SNAr Bond

Caption: Structural logic of the final PROTAC. The piperidine acts as a solubility-enhancing rigid scaffold.[5][6][7][8][9]

QC Parameters
  • Purity: >95% by HPLC (254 nm).

  • Identity: 1H-NMR (Confirm triazole proton singlet ~8.0 ppm).

  • Solubility: Kinetic solubility in PBS (pH 7.4) should be measured. Expect >50 µM due to the piperidine nitrogen.

References

  • Békés, M., et al. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery.

  • Testa, A., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective functionalization. Journal of the American Chemical Society. (Relevant for rigid linker concepts).

  • Wurz, R. P., et al. (2018). A "Click Chemistry Platform" for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Journal of Medicinal Chemistry.

  • Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design. Nature Chemical Biology. (Demonstrates rigid linker utility).

  • BroadPharm. (n.d.). Click Chemistry Protocols: CuAAC Reaction.[2][10]

Sources

Application Notes and Protocols for Ligand Immobilization using 3-(2-Propynyloxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the application of 3-(2-Propynyloxy)piperidine hydrochloride in the immobilization of ligands to various substrates. This bifunctional linker molecule, featuring a terminal alkyne and a piperidine scaffold, is an exemplary tool for modern bioconjugation strategies, particularly in drug discovery and surface chemistry. The protocols herein are grounded in the principles of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This document will delve into the mechanistic underpinnings of this conjugation strategy, the unique advantages conferred by the piperidine moiety, step-by-step experimental procedures for immobilization, and robust methods for validation and characterization.

Introduction: The Strategic Advantage of a Piperidine-Alkyne Linker

In the quest for novel therapeutics and advanced biomaterials, the precise and stable attachment of bioactive molecules (ligands) to surfaces, nanoparticles, or larger biomolecules is of paramount importance. This compound emerges as a powerful tool in this context, offering a strategic combination of a reactive handle for covalent conjugation and a privileged structural scaffold.

The terminal alkyne group is primed for the highly efficient and bioorthogonal CuAAC reaction. This "click" reaction's modularity, high yield, and tolerance of a wide range of functional groups make it an ideal choice for bioconjugation under mild, aqueous conditions[1][2].

Concurrently, the piperidine ring is not merely a passive spacer. As one of the most prevalent heterocyclic scaffolds in FDA-approved drugs, its inclusion can confer advantageous physicochemical properties to the final conjugate[3]. The piperidine motif is known to enhance metabolic stability, improve pharmacokinetic profiles (ADME), and facilitate transport across biological membranes[3]. Its three-dimensional structure can also influence the presentation of the immobilized ligand, potentially improving its interaction with biological targets. By modulating properties like lipophilicity and hydrogen bonding capacity, the piperidine scaffold can significantly enhance the "drug-likeness" and overall performance of the conjugated system.

This guide will provide the necessary protocols to leverage these advantages in your research.

The Chemistry of Immobilization: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The core of the immobilization strategy lies in the CuAAC reaction, which forms a stable triazole ring between the terminal alkyne of this compound and an azide-functionalized molecule or surface.

The generally accepted mechanism proceeds as follows:

  • Formation of Copper(I) Acetylide: A copper(I) catalyst interacts with the terminal alkyne to form a highly reactive copper(I) acetylide complex.

  • Nucleophilic Attack: The azide moiety then performs a nucleophilic attack on this complex.

  • Cyclization and Rearrangement: This leads to the formation of a copper heterocycle, which rearranges to a more stable copper(I) triazole intermediate.

  • Protonation: The final step is protonation, which releases the 1,4-substituted triazole product and regenerates the catalyst for the next cycle.

This reaction is highly specific and proceeds efficiently under mild conditions, making it ideal for use with sensitive biological molecules.

CuAAC_Mechanism Alkyne R1-C≡CH (3-(2-Propynyloxy)piperidine) Cu_Acetylide Copper(I) Acetylide Intermediate Alkyne->Cu_Acetylide + Cu(I) Azide R2-N3 (Azide-Functionalized Ligand/Surface) Azide->Cu_Acetylide Nucleophilic Attack Cu_I Cu(I) Cu_II Cu(II) Cu_I->Cu_II Cu_II->Cu_I Reducer Sodium Ascorbate Triazole_Product 1,4-Disubstituted Triazole Product Cu_Acetylide->Triazole_Product

Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocols

This section provides a detailed, step-by-step protocol for the immobilization of a ligand using this compound onto an azide-functionalized surface (e.g., a glass slide, microplate, or nanoparticle).

Materials and Reagents
ReagentRecommended SupplierPurity/GradeNotes
This compoundMajor Chemical Supplier≥95%Store in a cool, dry place.
Azide-functionalized substrateN/AN/APrepare according to established literature protocols for your specific substrate.
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)Sigma-Aldrich, etc.≥98%Prepare a fresh stock solution in deionized water.
Sodium AscorbateSigma-Aldrich, etc.≥98%Prepare a fresh stock solution in deionized water. Acts as the reducing agent.
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)Major Chemical Supplier≥95%Copper(I) stabilizing ligand. Prepare a stock solution in deionized water.
Phosphate-Buffered Saline (PBS)N/ApH 7.4Reaction buffer.
Dimethyl Sulfoxide (DMSO)Major Chemical SupplierAnhydrousFor dissolving this compound if needed.
Deionized Water (ddH₂O)N/A≥18 MΩ·cmFor preparing all aqueous solutions.
Step-by-Step Immobilization Protocol

This protocol is designed for a standard reaction volume of 1 mL. Adjust volumes proportionally for different scales.

Workflow Overview

Workflow A 1. Prepare Stock Solutions B 2. Prepare Ligand Solution (3-(2-Propynyloxy)piperidine HCl) A->B C 3. Prepare Catalyst Premix (CuSO4 + THPTA) A->C D 4. Initiate Reaction Add Azide Substrate, Ligand, Catalyst, and Sodium Ascorbate B->D C->D E 5. Incubate (Room Temperature, 1-4 hours) D->E F 6. Wash and Purify Remove unreacted components E->F G 7. Characterize (FTIR, XPS, etc.) F->G

Caption: Experimental workflow for ligand immobilization.

Detailed Steps:

  • Preparation of Stock Solutions:

    • Copper Sulfate (CuSO₄): Prepare a 100 mM stock solution in ddH₂O.

    • Sodium Ascorbate: Prepare a 200 mM stock solution in ddH₂O. Note: Prepare this solution fresh on the day of the experiment as it can oxidize.

    • THPTA: Prepare a 100 mM stock solution in ddH₂O.

    • This compound: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO or PBS). Vortex until fully dissolved.

  • Reaction Assembly:

    • In a microcentrifuge tube, combine the following in order:

      • 850 µL of PBS (pH 7.4).

      • 100 µL of the 10 mM this compound solution (final concentration: 1 mM).

      • Introduce the azide-functionalized substrate into the solution.

    • Vortex the mixture gently.

  • Catalyst Premix Preparation:

    • In a separate tube, prepare the catalyst premix by adding 20 µL of the 100 mM THPTA solution to 10 µL of the 100 mM CuSO₄ solution.

    • Vortex briefly. The solution should be colorless. This premix helps to stabilize the Cu(I) ion.

  • Initiation of the Click Reaction:

    • Add the 30 µL of the catalyst premix to the main reaction tube containing the substrate and the alkyne-piperidine linker.

    • To start the reaction, add 20 µL of the freshly prepared 200 mM sodium ascorbate solution. The final concentrations will be approximately:

      • Alkyne-piperidine: 1 mM

      • CuSO₄: 1 mM

      • THPTA: 2 mM

      • Sodium Ascorbate: 4 mM

  • Incubation:

    • Incubate the reaction at room temperature for 1 to 4 hours with gentle shaking or agitation. Reaction times may need to be optimized depending on the nature of the substrate and ligand.

  • Washing and Purification:

    • After incubation, remove the substrate from the reaction solution.

    • Wash the substrate thoroughly to remove any unreacted reagents and byproducts. A typical washing procedure involves sequential rinses with:

      • Deionized water (3 times)

      • Ethanol (2 times)

      • Deionized water (2 times)

    • Dry the substrate under a stream of nitrogen or in a vacuum desiccator.

Validation and Characterization of Immobilization

It is crucial to verify the successful immobilization of the ligand. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for this purpose.

Expected FTIR Spectral Changes
  • Disappearance of the Azide Peak: The most telling sign of a successful reaction is the disappearance or significant reduction of the characteristic azide (–N₃) stretching peak, which typically appears around 2100 cm⁻¹ .

  • Appearance of Triazole Ring Peaks: Concurrently, new peaks corresponding to the formation of the 1,2,3-triazole ring will appear. Look for characteristic peaks in the 1450-1650 cm⁻¹ region (C=C and C=N stretching) and around 1000-1200 cm⁻¹ (C-N stretching) of the triazole ring.

Functional GroupBefore Reaction (cm⁻¹)After Reaction (cm⁻¹)Status
Azide (–N₃) stretch~2100AbsentConfirms azide consumption
Triazole RingAbsent~1450-1650, ~1000-1200Confirms triazole formation

Additional characterization techniques such as X-ray Photoelectron Spectroscopy (XPS) can also be employed to confirm changes in the surface elemental composition, specifically an increase in the nitrogen signal corresponding to the triazole ring and the piperidine moiety.

Safety and Handling

Proper safety precautions are essential when working with this compound and the associated reagents.

  • This compound:

    • While a specific safety data sheet for this compound is not widely available, it should be handled with care, assuming it has the combined hazards of its constituent parts: piperidine and propargyl ether.

    • Piperidine derivatives can be toxic if swallowed, inhaled, or in contact with skin. They can also cause skin and eye irritation[4].

    • Propargyl ethers are flammable liquids and may be harmful if swallowed[5][6]. A significant hazard is the potential to form explosive peroxides, especially upon storage or distillation[5][6].

    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

    • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes[3][7].

  • Copper Sulfate: Harmful if swallowed and an irritant to eyes and skin. Avoid creating dust.

  • Sodium Ascorbate: Generally considered safe, but good laboratory practices should be followed.

  • Solvents (DMSO, Ethanol): Flammable liquids. Keep away from ignition sources.

General Precautions:

  • Wash hands thoroughly after handling all chemicals[4].

  • Do not eat, drink, or smoke in the laboratory[4].

  • Store all chemicals in tightly sealed containers in a cool, dry, and well-ventilated area[7].

  • Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This compound is a versatile and highly effective linker for ligand immobilization. By employing the robust and efficient CuAAC click chemistry reaction, researchers can conjugate this molecule to a wide array of azide-functionalized substrates. The inclusion of the piperidine scaffold offers the potential for enhanced biological and pharmacokinetic properties, making this an attractive tool for drug discovery and the development of advanced biomaterials. The protocols and guidelines presented in this document provide a solid foundation for the successful application of this valuable chemical entity in your research endeavors.

References

  • Abdelshaheed, M. M., Fawzy, I. M., El-Subbagh, H. I., & Youssef, K. M. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. [Link]

  • Chemos GmbH & Co. KG. (2019, June 24). Safety Data Sheet: Piperidine. [Link]

  • Creative Biolabs. (n.d.). Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). Retrieved February 4, 2026, from [Link]

  • PENTA s.r.o. (2024, May 7). SAFETY DATA SHEET: Piperidine. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23349, Propargyl ether. Retrieved February 4, 2026, from [Link].

Sources

Harnessing the Power of "Click" Chemistry: An In-Depth Guide to the Experimental Setup for Azide-Alkyne Cycloaddition with Small Molecules

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The "Click" Philosophy in Modern Synthesis

The concept of "click chemistry," first fully articulated in 2001 by K. B. Sharpless and colleagues, describes a class of reactions that are high-yielding, wide in scope, and generate only easily removable byproducts.[1] At its heart is the goal to emulate nature's efficiency by joining molecular building blocks simply and powerfully.[2] The premier example of this philosophy is the azide-alkyne cycloaddition, a reaction that forms a stable triazole linkage. This reaction has become an indispensable tool in drug discovery, bioconjugation, and materials science due to its reliability and orthogonality.[3][4]

This guide provides a detailed exploration of the two primary modalities of this reaction for small molecule synthesis: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We will delve into the mechanistic underpinnings of each, provide detailed, field-tested protocols, and offer guidance on selecting the optimal method for your specific research needs.

Part I: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the workhorse of click chemistry, transforming terminal alkynes and azides into 1,4-disubstituted 1,2,3-triazoles with complete regioselectivity.[2][3] Unlike the uncatalyzed Huisgen 1,3-dipolar cycloaddition which requires high temperatures and yields a mixture of 1,4 and 1,5-regioisomers, the copper-catalyzed variant is significantly faster and can be performed at room temperature, even in aqueous conditions.[1][5] This remarkable rate acceleration (10⁷ to 10⁸-fold over the uncatalyzed reaction) and specificity are why CuAAC is so widely adopted.[1]

Mechanism and the Essential Role of Each Component

The efficacy of a CuAAC reaction hinges on the interplay of four key components: the azide, the terminal alkyne, a copper(I) source, and a reducing agent, often supplemented with a copper-chelating ligand.

  • The Copper(I) Catalyst: The true catalyst is the copper(I) oxidation state. The reaction mechanism begins with the formation of a copper(I) acetylide intermediate.[][7] This complex then reacts with the azide to form a six-membered copper metallacycle, which subsequently rearranges and, after protonolysis, releases the stable 1,4-disubstituted triazole product, regenerating the catalyst for the next cycle.[1]

  • Generating and Maintaining Cu(I): Copper(I) salts can be used directly, but are prone to oxidation to the catalytically inactive Cu(II) state. Therefore, it is far more common to generate Cu(I) in situ from a stable Cu(II) salt (like CuSO₄) using a reducing agent.[1] Sodium ascorbate is the most common choice; it rapidly reduces Cu(II) to Cu(I) and scavenges dissolved oxygen, which helps prevent the oxidative homocoupling of the alkyne substrate (Glaser coupling), a common side reaction.[1][8]

  • Accelerating and Protecting Ligands: While not always essential, ligands play a crucial dual role. They stabilize the Cu(I) oxidation state against disproportionation and oxidation, and they can dramatically accelerate the reaction rate.[8][9] For biological applications, ligands are critical for protecting sensitive biomolecules from damage by reactive oxygen species that can be generated under the reaction conditions.[8] Water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA are particularly effective in aqueous media and can help mitigate copper's cytotoxicity in cellular applications.[10][11]

Visualizing the CuAAC Catalytic Cycle

The following diagram illustrates the key steps in the copper-catalyzed cycloaddition, highlighting the central role of the Cu(I)-acetylide intermediate.

CuAAC_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Output cluster_redox Catalyst Generation Cu_I Cu(I) Catalyst Cu_Acetylide Cu(I)-Acetylide Complex Cu_I->Cu_Acetylide + R¹-C≡CH Metallacycle Six-membered Cu-Metallacycle Cu_Acetylide->Metallacycle + R²-N₃ Triazolide Cu-Triazolide Intermediate Metallacycle->Triazolide Ring Contraction Triazolide->Cu_I + H⁺ (Protonolysis) Product 1,4-Triazole Triazolide->Product Alkyne Terminal Alkyne (R¹-C≡CH) Alkyne->Cu_Acetylide Azide Azide (R²-N₃) Azide->Metallacycle Cu_II Cu(II) Source (e.g., CuSO₄) Cu_II->Cu_I Reduction Reducer Reducing Agent (e.g., Na Ascorbate) Reducer->Cu_II SPAAC_Workflow Azide Molecule A with Azide Group Mix Mix in Aqueous Buffer (Physiological pH, Temp) Azide->Mix Alkyne Molecule B with Strained Alkyne Alkyne->Mix Product Conjugate A-B with Triazole Linkage Mix->Product Spontaneous Cycloaddition

Sources

Purification of triazole products from piperidine click reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification of Triazole Products from Piperidine Click Reactions

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of modern medicinal chemistry, particularly for synthesizing piperidine-based pharmacophores. However, the purification of piperidine-triazole conjugates presents a unique "double-edged" challenge:

  • Basicity: The piperidine nitrogen (

    
    ) causes severe tailing (streaking) on standard silica gel, masking impurities and reducing yield.
    
  • Chelation: The 1,2,3-triazole ring and the piperidine amine can act cooperatively as a bidentate ligand, binding copper catalyst residues with high affinity. Standard aqueous washes often fail to reduce copper levels below pharmaceutical thresholds (<10 ppm).

This guide provides a modular, self-validating purification strategy designed to disrupt metal-ligand complexes and achieve


 purity.

Critical Analysis of Impurities

Before selecting a protocol, understand the species present in your crude reaction mixture:

Impurity TypeSourceChemical BehaviorRemoval Strategy
Copper Species Catalyst (CuI, CuSO₄/Ascorbate)Forms stable complexes with triazole/amine. Blue/Green tint.Chelation (EDTA), Scavenging resins, Sulfide precipitation.
Unreacted Piperidine Starting MaterialBasic, polar. Streaks on silica.[1]Acid-base extraction, Cation exchange, High pH chromatography.
Bistriazoles Oxidative homocoupling of alkynes (Glaser coupling)Non-polar, neutral.Standard chromatography (elutes early).
Ascorbate Salts Reducing agentWater-soluble.Aqueous workup.[1]

Strategic Protocol 1: The "Chelation Breaker" Work-up

Use this as the primary post-reaction step for all liquid-phase syntheses.

Mechanism: Standard brine/water washes are insufficient for amine-triazoles. We utilize EDTA (Ethylenediaminetetraacetic acid) , which has a higher formation constant (


) for Cu(II) than the triazole-piperidine complex, effectively stripping the metal from the product.
Reagents:
  • 0.1 M EDTA Solution: Dissolve 37.2 g disodium EDTA in 1 L water. Adjust pH to 8-9 with NaOH (chelation is most efficient at basic pH).

  • Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

Step-by-Step Protocol:
  • Quench: Dilute the reaction mixture with the Extraction Solvent (5x reaction volume).

  • First Wash (Ammoniacal): Wash the organic phase with 10% aqueous

    
     (1:1 v/v).
    
    • Why? Ammonia competes for copper coordination and keeps the aqueous phase basic, preventing protonation of the piperidine (which would drive it into the water layer).

  • Second Wash (The Breaker): Wash the organic phase vigorously with 0.1 M EDTA (pH 9) for at least 10 minutes.

    • Visual Check: The aqueous layer should turn blue (Cu-EDTA complex). If deep blue, repeat this step.

  • Final Wash: Wash with saturated brine to remove residual EDTA.

  • Dry & Concentrate: Dry over

    
    , filter, and concentrate
    
    • Checkpoint: The resulting oil/solid should be free of green/blue tint.

Strategic Protocol 2: Chromatographic Purification (The "Anti-Streak" Method)

Required when side products (regioisomers, homocoupled alkynes) are present.

The Challenge: Piperidine interacts strongly with the acidic silanols on silica gel, causing peak broadening. The Solution: Deactivate the silica surface using a mobile phase modifier.

Mobile Phase Systems:
  • System A (Standard): DCM / Methanol + 1% Triethylamine (TEA) or 1%

    
     .
    
  • System B (High Polarity): DCM / 7N

    
     in Methanol (95:5 to 80:20 gradient).
    
Protocol:
  • Column Pre-treatment: Flush the silica column with 3 column volumes (CV) of the starting mobile phase containing the base modifier (TEA or Ammonia). This neutralizes active silanol sites before the sample touches the column.

  • Loading: Dissolve the crude residue in a minimum amount of DCM. If solubility is poor, add a few drops of Methanol.

  • Elution: Run the gradient.

    • Note: The triazole-piperidine product will typically elute later than non-basic impurities.

  • Fraction Analysis: Use TLC with Ninhydrin stain (stains amines red/purple) or Dragendorff’s reagent (orange on yellow background for alkaloids/amines).

Strategic Protocol 3: Salt Formation (The "Crystallization" Shortcut)

Best for: High-purity isolation without columns. Ideal for scale-up.

Mechanism: Piperidines form stable, crystalline salts with HCl. Neutral impurities (unreacted alkynes, bistriazoles) will remain in the organic mother liquor, while the piperidine-triazole salt precipitates.

Protocol:
  • Dissolution: Dissolve the crude free base (after Protocol 1) in a non-polar solvent (Diethyl Ether or dry EtOAc).

  • Acidification: Dropwise add 2M HCl in Diethyl Ether or 4M HCl in Dioxane at 0°C.

    • Observation: A white to off-white precipitate should form immediately.

  • Digestion: Stir the suspension for 30 minutes to ensure complete salt formation and trap impurities in the solution.

  • Filtration: Filter the solid under vacuum or nitrogen pressure.

  • Wash: Wash the filter cake with cold Ether (3x) to remove non-basic organic impurities.

  • Recovery:

    • Option A (Keep as Salt): Dry the solid. This is often the preferred form for biological testing (improved solubility).

    • Option B (Free Base): Suspend the salt in DCM, wash with 1M NaOH, dry organic layer, and concentrate.

Visual Workflows

Figure 1: Purification Decision Tree

PurificationStrategy Start Crude Reaction Mixture (Piperidine-Triazole) CheckCopper Is the mixture Blue/Green? Start->CheckCopper EDTAWash Protocol 1: EDTA/NH4OH Wash CheckCopper->EDTAWash Yes (High Cu) CheckPurity TLC/LCMS Analysis: Major Side Products? CheckCopper->CheckPurity No (Low Cu) EDTAWash->CheckPurity SaltForm Protocol 3: HCl Salt Precipitation CheckPurity->SaltForm No (Clean Profile) Column Protocol 2: Buffered Silica Chromatography CheckPurity->Column Yes (Complex Mix) Final Pure Product (>98%, <10ppm Cu) SaltForm->Final Column->SaltForm Optional: For Stability Column->Final

Caption: Decision matrix for selecting the optimal purification route based on crude purity and copper content.

Figure 2: The "Chelation Breaker" Mechanism

ChelationMechanism Complex Impurity Complex: [Cu(II) - Triazole - Piperidine] Exchange Ligand Exchange Complex->Exchange EDTA Reagent: EDTA (pH 9) EDTA->Exchange Waste Aqueous Waste: [Cu(EDTA)]2- (Blue) Exchange->Waste High Kf (Cu-EDTA) Product Organic Layer: Free Triazole-Piperidine Exchange->Product Released

Caption: Mechanistic overview of copper removal using competitive chelation with EDTA.

Quality Control & Validation

To ensure the protocol was successful, perform the following checks:

  • Residual Copper Test:

    • Quick Test: Dissolve 5 mg product in 1 mL concentrated ammonia. No blue color should develop.

    • Quantitative:ICP-MS (Inductively Coupled Plasma Mass Spectrometry) is the gold standard. Target: <10 ppm for biological assays.

  • Purity Analysis:

    • 1H NMR: Check for the diagnostic triazole proton singlet (

      
       7.5–8.5 ppm) and the absence of broad "humps" which indicate paramagnetic copper impurities.
      
    • LC-MS: Confirm mass and absence of dimer peaks (Glaser coupling).

References

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[2][3][4][5][6][7][8] Chemical Reviews, 108(8), 2952–3015. [Link]

  • Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). CuI-Catalyzed Alkyne-Azide "Click" Cycloadditions from a Mechanistic and Synthetic Perspective. European Journal of Organic Chemistry, 2006(1), 51–68. [Link]

  • Gawande, M. B., et al. (2013). Cu and Cu-Based Nanoparticles: Synthesis and Applications in Catalysis. Chemical Reviews, 116(6), 3722–3811. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry - Azide-Alkyne Cycloaddition.[2][5][6][7][8] [Link]

Sources

Strategic Utilization of Piperidine Scaffolds in Neuropharmacology: From Design to Validation

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Piperidine Advantage in Neuropharmacology

The piperidine ring (hexahydropyridine) is not merely a structural linker; it is a privileged scaffold in neuropharmacology. Its ubiquity stems from its unique conformational flexibility (chair conformation) and its ability to present pharmacophores in specific spatial orientations that mimic endogenous neurotransmitters like dopamine and acetylcholine.

In drug development, the piperidine core serves as a versatile template. By modifying the nitrogen atom (N-substitution) or the carbon skeleton (C-substitution), researchers can fine-tune lipophilicity (LogP), basicity (pKa), and receptor subtype selectivity.

Comparative Analysis of Piperidine-Based Blockbusters

The following table highlights how distinct substitution patterns on the piperidine core dictate therapeutic indications.

DrugPrimary IndicationTarget MechanismPiperidine Role
Donepezil Alzheimer's DiseaseAChE InhibitorN-benzylpiperidine moiety binds to the anionic subsite of Acetylcholinesterase.
Methylphenidate ADHDDAT/NET InhibitorPiperidine ring mimics the ethylamine chain of dopamine; blocks reuptake.[1]
Fentanyl Pain Management

-Opioid Agonist
4-anilidopiperidine core provides rigid spacing essential for receptor activation.
Haloperidol SchizophreniaD2 Antagonist4-phenylpiperidine structure is critical for D2 receptor affinity.

Part 2: Structural Logic & Design Pathways

To visualize the structure-activity relationship (SAR) logic, the following diagram maps the functionalization strategies.

PiperidineSAR Core Piperidine Core (Secondary Amine) N_Sub N-Substitution (Modulates PK/Binding) Core->N_Sub C4_Sub C4-Functionalization (Target Specificity) Core->C4_Sub Ring_Const Ring Constraints (Conformational Locking) Core->Ring_Const Alzheimers AChE Inhibitors (e.g., Donepezil) N_Sub->Alzheimers Benzyl groups Opioids Mu-Agonists (e.g., Fentanyl) C4_Sub->Opioids Anilido groups Stimulants DAT Inhibitors (e.g., Methylphenidate) Ring_Const->Stimulants Alpha-phenyl rings

Figure 1: Divergent SAR pathways for piperidine scaffolds. The choice of substitution site directs the molecule toward distinct neuropharmacological targets.

Part 3: Validated Experimental Protocols

The following protocols are designed to be self-validating , meaning they include internal checkpoints to ensure data integrity.

Protocol A: The Modified Ellman Assay (AChE Inhibition)

Application: Screening piperidine derivatives (like Donepezil analogs) for Alzheimer's efficacy. Principle: Acetylcholinesterase (AChE) hydrolyzes Acetylthiocholine (ATCh). The product, thiocholine, reacts with DTNB (Ellman's reagent) to form a yellow anion (TNB) measurable at 412 nm.

Reagents & Preparation[2][3][4][5]
  • Buffer A: 100 mM Sodium Phosphate, pH 8.0 (Critical for optimal enzyme activity).

  • DTNB Stock: 10 mM 5,5′-dithiobis-(2-nitrobenzoic acid) in Buffer A with 15 mM Sodium Bicarbonate.

  • Substrate (ATCh): 15 mM Acetylthiocholine iodide in water.

  • Enzyme: Recombinant human AChE (0.1 U/mL in Buffer A containing 0.1% BSA for stability).

  • Test Compounds: Dissolve in DMSO (Final DMSO concentration <1%).

Step-by-Step Workflow
  • Blanking: Add 150 µL Buffer A to "Blank" wells.

  • Compound Addition: Add 20 µL of Test Compound (various concentrations) to "Test" wells.

    • Control: Add 20 µL DMSO vehicle to "Positive Control" wells (100% Activity).

    • Inhibitor:[1][5][6] Add 20 µL Donepezil (1 µM) to "Inhibition Control" wells.

  • Enzyme Incubation: Add 20 µL AChE solution to all wells except Blanks. Incubate at 25°C for 10 minutes.

    • Why? Allows the inhibitor to bind to the enzyme active site before substrate competition begins.

  • Reaction Initiation: Add 10 µL DTNB + 10 µL ATCh to all wells.

  • Kinetic Measurement: Immediately read absorbance at 412 nm every 30 seconds for 10 minutes.

Data Analysis & Validation
  • Velocity Calculation: Calculate the slope (ΔOD/min) for the linear portion of the curve.

  • Validation Check: The "Inhibition Control" (Donepezil) must show <10% activity relative to the "Positive Control". If not, the enzyme is degraded or the reagents are compromised.

  • IC50 Determination: Plot % Inhibition vs. Log[Compound] using non-linear regression.

Protocol B: Radioligand Binding Assay (Dopamine Transporter - DAT)

Application: Assessing affinity of piperidine-based stimulants (like Methylphenidate analogs). Principle: Competition binding using [³H]-WIN 35,428 (a high-affinity DAT ligand) to displace test compounds.

Reagents
  • Membrane Prep: Rat striatal membranes or HEK293 cells stably expressing hDAT.

  • Radioligand: [³H]-WIN 35,428 (Specific Activity ~80 Ci/mmol). Concentration = 2 nM (~Kd).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Non-Specific Binder: 10 µM GBR-12909 (to define non-specific binding).

Workflow Diagram

BindingAssay Step1 Step 1: Preparation Mix Buffer + Membranes (20µg) + Test Compound Step2 Step 2: Initiation Add [3H]-Ligand (2 nM) Step1->Step2 Step3 Step 3: Equilibrium Incubate 2h @ 4°C (Prevent degradation) Step2->Step3 Step4 Step 4: Termination Rapid Filtration (GF/B filters + 0.1% PEI) Step3->Step4 Step5 Step 5: Quantification Liquid Scintillation Counting Step4->Step5

Figure 2: Workflow for High-Throughput Radioligand Binding.

Detailed Procedure
  • Plate Setup: Use 96-well polypropylene plates.

    • Total Binding (TB): Buffer + Membranes + Radioligand.[2][3]

    • Non-Specific Binding (NSB): Buffer + Membranes + Radioligand + 10 µM GBR-12909.

    • Test: Buffer + Membranes + Radioligand + Piperidine Analog (10^-9 to 10^-5 M).

  • Incubation: Incubate at 4°C for 2 hours.

    • Expert Insight: 4°C is used to minimize transporter internalization and enzymatic degradation of the ligand.

  • Harvesting: Pre-soak GF/B glass fiber filters in 0.1% Polyethyleneimine (PEI) for 1 hour to reduce non-specific binding to the filter. Rapidly filter using a cell harvester.[7]

  • Washing: Wash 3x with ice-cold buffer to remove unbound radioligand.

  • Counting: Add scintillation cocktail and count CPM (Counts Per Minute).

Self-Validating Calculations
  • Specific Binding:

    
    .
    
    • Check: SB should be >70% of Total Binding. If <50%, the assay noise is too high.

  • Ki Calculation: Use the Cheng-Prusoff equation:

    
    
    Where 
    
    
    
    is radioligand concentration and
    
    
    is its dissociation constant.

Part 4: References

  • Piperidine Scaffolds in Drug Design:

    • Title: Piperidine-containing drugs and recently studied analogs.[8][9]

    • Source: PubMed (2025).

    • URL:[Link] (Search Term: Piperidine scaffolds neuropharmacology)

  • Ellman Assay Methodology:

    • Title: Acetylcholinesterase Activity Assay Kit Technical Bulletin.

    • Source: Sigma-Aldrich.

  • Radioligand Binding Protocols:

    • Title: Data Sheet Radioligand Binding Assay Protocol.

    • Source: Gifford Bioscience.

    • URL:[Link]

  • Dopamine Transporter Assays:

    • Title: Development of radioligand binding and functional assays for dopamine receptors.[7]

    • Source: University of Regensburg.

    • URL:[Link]

  • Donepezil Mechanism:

    • Title: Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease.

    • Source: PubMed (2023).

    • URL:[Link]

Sources

Application Notes & Protocols: Clickable Piperidine Probes for Target Identification

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: The Power of Knowing the Target

The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous approved therapeutics targeting a wide range of diseases.[1][2] Its prevalence is due to its favorable physicochemical properties, which can enhance drug-like characteristics such as solubility, metabolic stability, and bioavailability.[1][3] However, for many bioactive molecules, including those derived from phenotypic screens, the precise molecular target(s) and mechanism of action remain elusive. Identifying these targets is a critical and often rate-limiting step in drug discovery, essential for understanding efficacy, predicting off-target effects, and optimizing lead compounds.[4][5]

Chemical proteomics has emerged as a powerful discipline to address this challenge.[6][7] By employing bespoke chemical probes, we can illuminate the protein interaction landscape of a small molecule directly within a complex biological system.[8] This guide provides a detailed overview and field-proven protocols for the design and application of clickable piperidine photoaffinity probes , a state-of-the-art tool for the confident identification of drug targets.

These probes combine three key features:

  • A Piperidine Core: The bioactive scaffold that directs the probe to its protein target(s).

  • A Photoreactive Group: A moiety (typically a diazirine) that, upon UV irradiation, forms a highly reactive species to create a stable, covalent bond with the target protein.[9][10]

  • A Bioorthogonal Handle: A small, inert chemical group (typically an alkyne) that allows for the specific attachment of a reporter tag (e.g., biotin for enrichment, or a fluorophore for imaging) via a "click" reaction.[11][12]

This trifunctional design allows for a versatile and powerful workflow: the probe first binds its target non-covalently, is then locked in place covalently via photo-crosslinking, and is finally tagged for detection and identification, minimizing perturbation to the native biological system.[13][14]

II. Probe Design & Synthesis: The Blueprint for Success

The efficacy of a target identification experiment hinges on the quality of the chemical probe. A well-designed probe should retain the biological activity of the parent molecule while efficiently crosslinking to its target upon activation.

A. Core Principles of Probe Design
  • Preservation of Biological Activity: The addition of the photoreactive group and the clickable handle must not significantly disrupt the binding of the piperidine scaffold to its target. This is the most critical principle.[6][15] Structure-Activity Relationship (SAR) data for the parent molecule is invaluable here. Modifications should be made at positions known to be tolerant of substitution, often pointing away from the key binding interface and towards a solvent-exposed region.[13][16][17]

  • Choice of Photoreactive Group: While several options exist (e.g., benzophenones, aryl azides), diazirines are often preferred.[3][18] They are small, reducing the likelihood of steric hindrance, and are generally more stable in the dark.[1][9] Upon activation with long-wave UV light (~350-365 nm), which is less damaging to biological samples, they generate highly reactive carbenes that can insert into a wide range of C-H and X-H bonds in close proximity, providing a high-resolution snapshot of the binding event.[13][19]

  • Placement of the Bioorthogonal Handle: A terminal alkyne is the most common choice for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most robust and widely used click reaction.[11][20] Like the photoreactive group, the alkyne should be installed via a linker at a position that does not interfere with target binding.

The overall workflow for designing and validating a clickable piperidine probe is a self-validating system, ensuring scientific integrity at each stage.

G cluster_0 Probe Design & Validation A SAR Analysis of Parent Piperidine Compound B Identify Tolerable Modification Site A->B Guides C Synthesize Clickable Photoaffinity Probe B->C D Biological Activity Assay (Probe vs. Parent) C->D Test E Proceed to Target ID D->E Activity Retained F Redesign Probe D->F Activity Lost F->B

Caption: Probe Design and Validation Workflow.

B. Example Synthesis Pathway

Here we outline a representative synthesis of a clickable piperidine photoaffinity probe. This pathway is conceptual and would require optimization for a specific piperidine scaffold. The strategy involves coupling a piperidine core bearing a suitable functional group (e.g., an amine) with a pre-functionalized linker containing both the diazirine and alkyne moieties.

G A Piperidine Core - Amine Handle C Amide Coupling (e.g., EDC, HOBt) A->C B Diazirine-Alkyne Linker - Activated Carboxylic Acid B->C D Final Clickable Photoaffinity Probe C->D

Caption: Conceptual Probe Synthesis via Amide Coupling.

Key Synthesis Considerations:

  • Protecting Groups: Standard protecting group chemistry (e.g., Boc for amines) is often required to ensure specific reactions.[12]

  • Purification: Each step requires careful purification, typically by column chromatography, to ensure the final probe is of high purity for biological experiments.

  • Stability: Diazirine-containing compounds should be stored protected from light to prevent premature activation.[1] However, they are generally stable to ambient lab light during synthesis procedures.[1]

III. Experimental Protocols: From Labeling to Identification

This section provides detailed, step-by-step protocols for a typical target identification workflow using a clickable piperidine probe in a mammalian cell lysate model.

A. Workflow Overview

The experimental process is sequential, beginning with labeling the proteome and culminating in mass spectrometry-based identification of candidate target proteins.

G A 1. Photoaffinity Labeling (PAL) in Cell Lysate B 2. CuAAC Click Reaction (Attach Biotin-Azide) A->B C 3. SDS-PAGE Analysis (Visualization) B->C D 4. Enrichment (Streptavidin Affinity Purification) B->D E 5. On-Bead Digestion (Trypsin) D->E F 6. LC-MS/MS Analysis E->F G 7. Data Analysis & Target ID F->G

Caption: Target Identification Experimental Workflow.

B. Protocol 1: Photoaffinity Labeling (PAL) of Cell Lysate

Rationale: This step aims to covalently crosslink the piperidine probe to its binding partners in a complex protein mixture. A competition control, where the lysate is pre-incubated with an excess of the parent (unmodified) piperidine compound, is essential. A true target will show reduced labeling in the competition sample.

Materials:

  • Cell Lysate (e.g., from HeLa or HEK293 cells) in a suitable lysis buffer (e.g., RIPA buffer without harsh detergents, supplemented with protease inhibitors).

  • Clickable Piperidine Probe (e.g., 10 mM stock in DMSO).

  • Parent Piperidine Compound (for competition, 100 mM stock in DMSO).

  • UV Crosslinking apparatus (e.g., Rayonet reactor with 365 nm lamps).[21]

  • Ice, microcentrifuge tubes.

Procedure:

  • Prepare Lysate: Thaw cell lysate on ice. Determine protein concentration using a standard method (e.g., BCA assay). Adjust concentration to 2-5 mg/mL with lysis buffer.

  • Set up Labeling Reactions: In 1.5 mL microcentrifuge tubes on ice, prepare the following reactions (example volumes for a 100 µL final volume):

ComponentTest SampleCompetition ControlNo Probe Control
Cell Lysate (2 mg/mL)98 µL97 µL99 µL
Parent Compound (100 mM)-1 µL (1 mM final)-
DMSO1 µL-1 µL
Pre-incubation 15 min, 4°C 15 min, 4°C 15 min, 4°C
Clickable Probe (10 mM)1 µL (100 µM final)1 µL (100 µM final)-
Incubation 30 min, 4°C 30 min, 4°C 30 min, 4°C
  • UV Irradiation: Place the open tubes on ice in the UV crosslinker, approximately 5-10 cm from the lamps. Irradiate for 10-15 minutes at 365 nm.[22]

    • Causality: Irradiation provides the energy to convert the diazirine into a reactive carbene, which then forms a covalent bond with any nearby amino acid residue. Performing this on ice minimizes heat-related protein degradation.

  • Post-Irradiation: The samples are now ready for the click reaction. Proceed immediately or store at -80°C.

C. Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Rationale: This step attaches a biotin tag to the alkyne handle of the probe-labeled proteins. Biotin's high affinity for streptavidin will be exploited later for enrichment.

Materials:

  • Photo-labeled lysate from Protocol 1.

  • Click Reaction Buffer Components:

    • Biotin-Azide (e.g., 10 mM stock in DMSO).

    • Copper (II) Sulfate (CuSO₄) (e.g., 50 mM stock in water).

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (e.g., 50 mM stock in water).

    • Sodium Ascorbate (e.g., 100 mM stock in water, prepare fresh ).

Procedure:

  • Prepare Click Master Mix: For each 100 µL reaction, prepare a master mix. Add reagents in the order listed to prevent premature copper reduction.

ComponentFinal ConcentrationVolume per reaction
Biotin-Azide (10 mM)100 µM1 µL
CuSO₄ (50 mM)1 mM2 µL
THPTA (50 mM)5 mM10 µL
Sodium Ascorbate (100 mM)5 mM5 µL
Total Volume 18 µL
  • Initiate Reaction: Add 18 µL of the master mix to each 100 µL sample of photo-labeled lysate.

  • Incubate: Vortex briefly and incubate for 1 hour at room temperature, protected from light.[11][23]

  • Stop Reaction (Optional): The reaction can be stopped by adding 10 µL of 50 mM EDTA. For many downstream applications, this is not necessary. The biotinylated lysate is now ready for analysis and enrichment.

D. Protocol 3: Target Enrichment and Proteomic Analysis

Rationale: Biotinylated proteins are captured using streptavidin-coated magnetic beads. After washing away non-specifically bound proteins, the captured targets are digested into peptides, which are then identified by mass spectrometry.

Materials:

  • Biotinylated lysate from Protocol 2.

  • Streptavidin-coated magnetic beads.

  • Wash Buffers (e.g., PBS with 0.1% SDS, PBS).

  • Elution/Digestion Buffer (e.g., Urea buffer, Ammonium Bicarbonate).

  • Reducing Agent (DTT), Alkylating Agent (Iodoacetamide).

  • Trypsin (mass spectrometry grade).

  • LC-MS/MS system.

Procedure:

  • Bead Preparation: Resuspend streptavidin beads and wash them according to the manufacturer's protocol.

  • Protein Enrichment: Add an appropriate amount of washed beads (e.g., 30 µL of slurry) to each biotinylated lysate sample. Incubate for 1-2 hours at room temperature with rotation to allow binding.[7]

  • Washing: Place tubes on a magnetic rack to capture the beads. Aspirate the supernatant. Wash the beads extensively to remove non-specific binders. A typical wash series might be:

    • 2x with PBS + 0.1% SDS

    • 3x with PBS

    • Causality: The SDS wash helps to remove proteins that are non-specifically interacting with the beads or other proteins, increasing the signal-to-noise ratio of true targets.

  • On-Bead Digestion: a. Resuspend beads in 100 µL of 50 mM ammonium bicarbonate. b. Add DTT to a final concentration of 10 mM. Incubate at 55°C for 30 min (reduces disulfide bonds). c. Cool to room temperature. Add iodoacetamide to 25 mM. Incubate in the dark for 30 min (alkylates free thiols). d. Add sequencing-grade trypsin (e.g., 1 µg). Incubate overnight at 37°C with shaking.

  • Peptide Collection: Place tubes on the magnetic rack. Collect the supernatant containing the digested peptides.

  • LC-MS/MS Analysis: Acidify the peptide samples with formic acid and analyze them using a standard quantitative proteomics workflow (e.g., label-free quantification).

  • Data Analysis:

    • Identify proteins present in the test sample but absent or significantly reduced in the "No Probe" control.

    • From this list, identify proteins whose signal is significantly diminished in the "Competition Control" sample. These are your high-confidence target candidates.

IV. Troubleshooting & Self-Validation

Every protocol requires optimization. Below are common issues and strategies to ensure the trustworthiness of your results.

ProblemPossible Cause(s)Recommended Solution(s)
No labeling on gel Inactive probe; Inefficient UV crosslinking; Low target abundance.Verify probe activity with a known target if possible. Optimize UV irradiation time and distance.[21] Increase lysate concentration.
High background labeling Non-specific binding of probe; Probe concentration too high.Perform competition experiment with excess parent compound.[13] Titrate probe concentration down. Include stringent wash steps (e.g., with urea or higher salt).
Many non-specific hits in MS Inefficient washing; Sticky proteins (e.g., chaperones, cytoskeletal proteins).[3]Optimize wash buffer composition and number of washes. Use quantitative proteomics (e.g., SILAC, TMT) to distinguish specific binders from background.[21]
Poor Click Reaction Efficiency Oxidized Sodium Ascorbate; Inactive Copper catalyst.Always use freshly prepared Sodium Ascorbate. [20] Ensure proper concentration and ratio of CuSO₄ and ligand.

Target Validation is Crucial: The output of this workflow is a list of candidate targets. Final validation is essential and can be performed using orthogonal methods such as:

  • Western Blot: Confirm the interaction with a specific antibody against the candidate protein.

  • In-vitro Binding Assays: Use purified protein and the piperidine compound in assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

  • Genetic Approaches: Use siRNA or CRISPR to knock down the candidate protein and assess if the biological effect of the parent compound is lost.[5]

V. References

  • Chemical Communications. (2021). Design and synthesis of piperine-based photoaffinity probes for revealing potential targets of piperine in neurological disease. [Link]

  • Dubinsky, L., Krom, B. P., & Meijler, M. M. (2012). Diazirine based photoaffinity labeling. Bioorganic & medicinal chemistry, 20(2), 554–570. [Link]

  • Geurink, P. P., et al. (2019). Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors. Molecular Pharmacology, 95(2), 193-203. [Link]

  • Hur, I., et al. (2011). Development of clickable active site-directed photoaffinity probes for γ-secretase. Bioorganic & medicinal chemistry letters, 21(20), 6067–6070. [Link]

  • Parker, C. G., & Cravatt, B. F. (2015). Photoaffinity labeling in target- and binding-site identification. Chemical Society reviews, 44(14), 4738–4748. [Link]

  • Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural product reports, 33(5), 681-708. [Link]

  • Petukhov, P. A., et al. (2001). Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Bioorganic & medicinal chemistry letters, 11(16), 2079–2083. [Link]

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature chemical biology, 1(1), 13–21. [Link]

  • Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature chemical biology, 9(4), 232–240. [Link]

  • Seneviratne, U., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR protocols, 2(2), 100593. [Link]

  • Tang, W., & Wang, C. (2020). Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification. Signal transduction and targeted therapy, 5(1), 70. [Link]

  • Tomohiro, T., et al. (2014). Diazirine-based multifunctional photo-probes for affinity-based elucidation of protein-ligand interaction. Heterocycles, 89(12), 2695-2720. [Link]

  • Wang, Y., et al. (2016). Problems and Solutions in Click Chemistry Applied to Drug Probes. Scientific reports, 6, 35923. [Link]

  • Ward, C. C., & Creative Biolabs. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Creative Biolabs. [Link]

  • Zhang, M., et al. (2004). SAR Studies of Piperidine-Based Analogues of Cocaine. 4. Effect of N-Modification and Ester Replacement. Journal of medicinal chemistry, 47(22), 5459–5469. [Link]

  • Zhang, M., et al. (2018). Synthesis of alkyne-tagged and biotin-tagged Sortin1 as novel photoaffinity probes. Bioorganic & medicinal chemistry letters, 28(9), 1599–1602. [Link]

  • Rega, M. F., et al. (2022). Protocol to identify endogenous proximal proteins using biotinylation by antibody recognition. STAR protocols, 3(4), 101859. [Link]

  • Zhou, Y., et al. (2019). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European journal of medicinal chemistry, 166, 363–381. [Link]

  • Zhuravlev, A. V., & Vasilevsky, S. F. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules (Basel, Switzerland), 27(23), 8448. [Link]

  • G-Biosciences. (2019). Click chemistry and its application to proteomics. [Link]

  • ACS Publications. (2024). Click Chemistry Methodology: The Novel Paintbrush of Drug Design. [Link]

  • Chemical Society Reviews. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. [Link]

  • ResearchGate. (2023). Key principles for designing and selecting effective chemical probes. [Link]

  • Chemical Science. (2014). Developing diazirine-based chemical probes to identify histone modification 'readers' and 'erasers'. [Link]

  • YouTube. (2021). Chemoproteomic profiling: from target discovery to target engagement. [Link]

  • Interchim. Click Chemistry: new protocol for the labeling and modification of biomolecules. [Link]

  • MDPI. (2020). Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling. [Link]

  • ACS Publications. (2024). Click Chemistry Methodology: The Novel Paintbrush of Drug Design. [Link]

  • bioRxiv. (2024). Workflow enhancement of TurboID-mediated proximity labeling for SPY signaling network mapping. [Link]

  • ResearchGate. (2021). Design, Synthesis and SAR Exploration of Alkyl/PhenylalkylPiperidine Analogues as Novel Highly Potent and Selective MOR Agonists. [Link]

  • Seneviratne, U., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100593. [Link]

  • Gilbert, I. H. (2013). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Current topics in medicinal chemistry, 13(5), 539–546. [Link]

  • Petukhov, P. A., et al. (2001). Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Bioorganic & medicinal chemistry letters, 11(16), 2079–2083. [Link]

  • Tomohiro, T., et al. (2014). DIAZIRINE-BASED MULTIFUNCTIONAL PHOTO-PROBES FOR AFFINITY-BASED ELUCIDATION OF PROTEIN-LIGAND INTERACTION. HETEROCYCLES, 89(12), 2695-2720. [Link]

  • Seneviratne, U., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR protocols, 2(2), 100593. [Link]

  • RSC Publishing. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]

  • Wang, L., et al. (2011). Identification and validation of protein targets of bioactive small molecules. Trends in pharmacological sciences, 32(12), 727–734. [Link]

  • ResearchGate. (2022). General workflow of chemical probe‐based target identification.... [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Target identification and validation in research. [Link]

  • Casey, R. J., et al. (2014). Diazirine-Containing Photoactivatable Isoprenoid: Synthesis and Application in Studies with Isoprenylcysteine Carboxyl Methyltransferase. The Journal of organic chemistry, 79(5), 2127–2135. [Link]

  • UC San Diego. Methods For Generating Target Enrichment Probes For Genome Sequencing Applications. [Link]

Sources

Application Notes and Protocols: Incorporating 3-(2-Propynyloxy)piperidine Hydrochloride for Advanced Peptide Synthesis and Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The introduction of non-canonical amino acids and functional moieties into peptides is a cornerstone of modern drug discovery and chemical biology. These modifications allow for the generation of peptides with enhanced stability, novel structural constraints, and the ability to be conjugated to other molecules. This guide provides a comprehensive technical overview and detailed protocols for the incorporation of 3-(2-Propynyloxy)piperidine hydrochloride, a versatile building block, into peptide structures. The terminal alkyne functionality serves as a powerful handle for subsequent bio-orthogonal modifications via Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), commonly known as "click chemistry". This document is intended for researchers, scientists, and professionals in the field of peptide chemistry and drug development, offering both the theoretical basis and practical steps for successful synthesis and application.

Introduction: The Rationale for Alkyne-Modified Peptides

Standard solid-phase peptide synthesis (SPPS) using the 20 proteinogenic amino acids provides a vast chemical space, yet it is often limited by the inherent liabilities of natural peptides, such as susceptibility to proteolysis and rapid clearance. The incorporation of synthetic building blocks can overcome these limitations. The piperidine scaffold, a common motif in pharmaceuticals, can impart favorable pharmacokinetic properties and introduce conformational rigidity.[1][2]

The key feature of 3-(2-Propynyloxy)piperidine is its terminal alkyne group. This functional group is remarkably stable throughout the standard Fmoc-based SPPS workflow, including repeated exposure to basic conditions (e.g., piperidine for Fmoc deprotection) and the final strong acid cleavage from the resin (e.g., trifluoroacetic acid - TFA).[3][4] The true power of the alkyne is realized post-synthesis, where it can be selectively and efficiently reacted with an azide-functionalized molecule through CuAAC click chemistry.[5] This reaction is highly specific, high-yielding, and can be performed in aqueous, biological-friendly conditions, making it ideal for:

  • Bioconjugation: Attaching peptides to proteins, antibodies, or oligonucleotides.

  • Labeling: Introducing fluorescent dyes, radioactive isotopes, or imaging agents.[6]

  • Drug Delivery: Conjugating peptides to drug carriers, polymers like PEG, or targeting ligands.

  • Peptidomimetics: Creating novel peptide architectures with enhanced stability and activity.

This guide will detail the necessary steps to leverage this compound, from its initial preparation as an Fmoc-protected building block to its final application in a model click chemistry conjugation.

The Building Block: 3-(2-Propynyloxy)piperidine

Before incorporation into a peptide, the commercially available hydrochloride salt must be neutralized and the secondary amine of the piperidine ring must be protected to prevent unwanted side reactions during peptide coupling. For standard Fmoc-SPPS, the ideal protecting group is Fmoc itself, ensuring its removal occurs along with the N-terminal Fmoc groups of the peptide backbone.

Chemical Structure and Properties
  • IUPAC Name: 3-(Prop-2-yn-1-yloxy)piperidine

  • CAS Number: 1216549-70-0 (as hydrochloride)

  • Molecular Formula: C₈H₁₃NO (free base)

  • Key Features: A saturated piperidine ring providing a rigid scaffold, a flexible propargyl ether linkage, and a terminal alkyne for click chemistry.

start Start: Peptide-Resin (Free N-Terminus) swell Swell Resin (DMF) start->swell couple Couple to Resin swell->couple activate Activate Building Block (HATU/DIPEA in DMF) activate->couple wash_dry Wash & Dry (DMF, DCM) couple->wash_dry end End: Capped Peptide-Resin wash_dry->end peptide_alkyne Peptide-Alkyne R-C≡CH triazole {Conjugated Peptide | Peptide-Triazole-R'} peptide_alkyne->triazole azide Azide Molecule N₃-R' azide->triazole catalyst Catalyst System Cu(II)SO₄ + Na Ascorbate → Cu(I) catalyst->triazole CuAAC Reaction

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Catalyst Loading for 3-(2-Propynyloxy)piperidine hydrochloride Click Reaction

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction, with a specific focus on optimizing catalyst loading for the conjugation of 3-(2-Propynyloxy)piperidine hydrochloride. Here, we dissect the critical parameters influencing reaction efficiency and provide actionable troubleshooting advice to overcome common experimental hurdles.

Introduction to the CuAAC Click Reaction

The CuAAC reaction is a cornerstone of click chemistry, a concept introduced by K.B. Sharpless in 2001 to describe reactions that are high-yielding, wide in scope, and generate only easily removable byproducts.[1][][3] This reaction involves the copper(I)-catalyzed cycloaddition of an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[][4] The remarkable efficiency and bioorthogonality of the CuAAC reaction have made it an invaluable tool for bioconjugation, drug discovery, and materials science.[3][4]

The catalytic cycle is initiated by the coordination of the copper(I) catalyst to the terminal alkyne.[1][5] The catalytically active Cu(I) species can be generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), through reduction by an agent like sodium ascorbate.[1][6][7][8] Ligands are often employed to stabilize the Cu(I) oxidation state and accelerate the reaction.[9][10]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions related to optimizing the CuAAC reaction for this compound.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

A1: Low yields in CuAAC reactions can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Catalyst System Integrity: The heart of the CuAAC reaction is the Cu(I) catalyst. Its concentration and stability are paramount.

    • Inadequate Reduction of Cu(II): The most common method for generating the active Cu(I) catalyst is the in-situ reduction of a Cu(II) salt (e.g., CuSO₄) with sodium ascorbate.[1][6][7][8] Ensure your sodium ascorbate solution is freshly prepared, as it can degrade over time, especially when exposed to air.[8] A brownish appearance indicates oxidation and reduced activity.[6][8]

    • Catalyst Oxidation: The Cu(I) ion is susceptible to oxidation to the inactive Cu(II) state, particularly in the presence of oxygen.[9][11] While not always necessary for small-scale reactions, deoxygenating your reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) can be beneficial.[12][13]

    • Sub-optimal Catalyst Loading: The amount of copper catalyst can significantly impact the reaction rate.[14] While higher catalyst loading can increase the rate, it can also lead to side reactions and purification challenges. A typical starting point is 1-5 mol% of the limiting reagent.

  • Ligand Choice and Concentration: Ligands play a critical role in stabilizing the Cu(I) catalyst and accelerating the reaction.[9][10][15]

    • Ligand Selection: For aqueous reactions, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are highly recommended.[15] For reactions in organic solvents, TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) is a common choice.[15][16]

    • Ligand-to-Copper Ratio: An excess of ligand relative to copper is generally beneficial, with a typical ratio of 5:1 (ligand:copper) often used to protect the catalyst and the biomolecules from oxidation.[17][18] However, excessive ligand concentrations can sometimes be inhibitory.[19]

  • Reactant Quality and Stoichiometry:

    • Purity of Starting Materials: Ensure the purity of your this compound and the corresponding azide partner. Impurities can chelate the copper catalyst or participate in side reactions.

    • Stoichiometry: While a 1:1 stoichiometry of alkyne to azide is ideal, a slight excess of one reactant (e.g., 1.1 to 1.5 equivalents) can sometimes drive the reaction to completion, especially if one component is particularly valuable or difficult to synthesize.

  • Reaction Conditions:

    • Solvent: The choice of solvent can influence reaction rates. Protic solvents like water, t-BuOH/water mixtures, and alcohols are often effective.[20] In some cases, polar aprotic solvents like DMSO or DMF may be necessary to dissolve the reactants.[20]

    • pH: The optimal pH for CuAAC reactions is typically in the range of 4 to 12.[1] For reactions involving pH-sensitive molecules, buffering the reaction mixture is advisable.

    • Temperature: Most CuAAC reactions proceed efficiently at room temperature. However, gentle heating (e.g., 30-40 °C) can sometimes accelerate slow reactions.

Q2: I am observing the formation of side products. What are the likely culprits and how can I minimize them?

A2: The most common side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne (Glaser coupling), which leads to the formation of a diacetylene byproduct.

  • Minimizing Alkyne Homocoupling:

    • Sufficient Reducing Agent: Ensure a slight excess of sodium ascorbate is present to maintain a reducing environment and suppress the oxidation of Cu(I) to Cu(II), which can catalyze the homocoupling reaction.[1]

    • Use of Ligands: Chelating ligands can help to prevent the formation of the copper-acetylide species that participate in homocoupling.[9]

    • Controlled Addition of Copper: Adding the copper catalyst solution slowly to the reaction mixture containing the alkyne, azide, and reducing agent can minimize the transient concentration of free Cu(I) and reduce the likelihood of homocoupling.

  • Other Potential Side Reactions:

    • Reactions with Biomolecules: In bioconjugation reactions, copper ions and ascorbate can potentially lead to the generation of reactive oxygen species (ROS) that can damage sensitive biomolecules like proteins.[21][22] Using an excess of a protective ligand can help mitigate this issue.[17]

Q3: How do I choose the optimal catalyst loading for my specific reaction?

A3: The optimal catalyst loading is a balance between reaction rate, yield, and the ease of purification. A systematic optimization is recommended.

  • Screening Different Catalyst Concentrations: Start with a range of copper concentrations, for example, 0.1, 0.5, 1, and 5 mol% relative to the limiting reagent. Monitor the reaction progress over time using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Evaluating Ligand Effects: For each copper concentration, you can also screen different ligand-to-copper ratios (e.g., 1:1, 2:1, 5:1).

  • Considering the Scale of the Reaction: For small-scale discovery chemistry, a higher catalyst loading might be acceptable to ensure rapid and complete conversion. For larger-scale synthesis, minimizing the catalyst loading is often a priority to reduce costs and simplify purification.

Experimental Protocols

Protocol 1: General Procedure for Optimizing Copper Catalyst Loading

This protocol provides a starting point for optimizing the catalyst loading for the click reaction between this compound and a generic azide.

Materials:

  • This compound

  • Azide coupling partner

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Solvent (e.g., deionized water, t-BuOH/water 1:1, DMSO)

  • Reaction vials

  • Stir plate and stir bars

Stock Solutions:

  • Copper(II) Sulfate (20 mM): Dissolve 5.0 mg of CuSO₄·5H₂O in 1.0 mL of deionized water.

  • Sodium Ascorbate (100 mM): Dissolve 19.8 mg of sodium ascorbate in 1.0 mL of deionized water. Prepare this solution fresh before each use. [6][8]

  • Ligand (50 mM):

    • THPTA: Dissolve 21.7 mg of THPTA in 1.0 mL of deionized water.

    • TBTA: Dissolve 26.5 mg of TBTA in 1.0 mL of DMSO.

Reaction Setup (Example for 1 mol% Catalyst):

  • To a reaction vial, add this compound (1.0 eq) and the azide partner (1.0-1.2 eq).

  • Add the chosen solvent to achieve the desired reaction concentration (e.g., 0.1 M).

  • Add the ligand stock solution (e.g., for a 5:1 ligand-to-copper ratio with 1 mol% copper, add 5 mol% of the ligand).

  • Add the copper(II) sulfate stock solution (1 mol%).

  • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (e.g., 10 mol%).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS at regular intervals (e.g., 1, 2, 4, and 24 hours).

Data Presentation: Catalyst Loading Optimization
Entry CuSO₄ (mol%) Ligand (mol%) Ligand:Cu Ratio Reaction Time (h) Conversion (%)
10.10.55:124Low
20.52.55:112Moderate
31.05.05:14High
45.025.05:11Complete
51.01.01:18Moderate-High

Note: This is an exemplary table. Actual results will vary depending on the specific reactants and conditions.

Visualizing the Optimization Workflow

The following diagram illustrates a logical workflow for optimizing catalyst loading in a CuAAC reaction.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Catalyst Loading Matrix cluster_2 Phase 3: Reaction Monitoring & Analysis cluster_3 Phase 4: Optimization & Validation A Define Reactants & Stoichiometry (Alkyne, Azide) B Select Solvent System (e.g., H2O, tBuOH/H2O, DMSO) A->B C Choose Ligand (e.g., THPTA, TBTA) B->C D Screen Copper Concentrations (0.1, 0.5, 1, 5 mol%) C->D E Screen Ligand:Copper Ratios (1:1, 2:1, 5:1) D->E F Monitor Reaction Progress (TLC, LC-MS, NMR) E->F G Identify Side Products (e.g., Alkyne Homocoupling) F->G H Analyze Data to Determine Optimal Catalyst Loading G->H I Validate Optimal Conditions on a Larger Scale H->I J Proceed to Product Purification I->J

Caption: Workflow for optimizing catalyst loading in CuAAC reactions.

References

  • baseclick GmbH. (n.d.). Na-Ascorbate. Retrieved from [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation.
  • García, J. M., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. Accounts of Chemical Research, 55(9), 1255-1267.
  • Jana, S., & Wu, P. (2015). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction.
  • ChemHelpASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Jena Bioscience. (n.d.). Na-Ascorbate - click chemistry grade, Auxiliary Cu(I) Click Reagents. Retrieved from [Link]

  • McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1075-1101.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Zhang, G., et al. (2018). Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology, 8(1), 119-127.
  • Rodionov, V. O., Presolski, S. I., Gardinier, S., Lim, Y. H., & Finn, M. G. (2007). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society, 129(42), 12696-12704.
  • Wikipedia. (2024, January 26). Click chemistry. [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
  • Jena Bioscience. (n.d.). “Copper-Catalyzed Azide—Alkyne Click Chemistry for Bioconjugation”. In: Current Protocols in Chemical Biology. Retrieved from [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation.
  • Uddin, M. J., et al. (2023).
  • IntechOpen. (2022). A Recent Concept of Importance: Click Chemistry. Retrieved from [Link]

  • Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]

  • Finn, M. G. (2021). Introduction: Click Chemistry. Chemical Reviews, 121(12), 6881-6882.
  • Alonso, F., et al. (2021). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 26(21), 6548.

Sources

Technical Support Center: Optimizing Propargyl Ethers in Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Propargyl Ether Challenge

Welcome to the Advanced Application Guide for Propargyl Ethers in CuAAC.

Propargyl ethers (


) are among the most versatile "clickable" handles due to the stability of the ether linkage and the synthetic ease of introducing propargyl groups (via propargyl bromide). However, in high-stakes drug discovery and bioconjugation, the "click" reaction (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) is rarely as simple as mixing reagents.

As a Senior Application Scientist, I often see researchers struggle not with the click reaction itself, but with competing side pathways that degrade the propargyl ether or consume the alkyne before the triazole forms. The most critical threats are Glaser homocoupling (oxidative dimerization) and, less commonly but critically for aromatic substrates, oxidative depropargylation .

This guide provides a self-validating troubleshooting framework to eliminate these side reactions and maximize yield.

Part 1: Troubleshooting Guide (Q&A Format)

Category 1: Alkyne Consumption & Byproduct Formation[1]

Q: My reaction mixture turns green/blue, and I see a new spot on TLC that isn't my product. What is happening?

A: You are likely observing Glaser Homocoupling (Alkyne Dimerization). This is the most common failure mode for terminal alkynes like propargyl ethers.

  • The Chemistry: In the presence of Oxygen (

    
    ) and Copper(I), two terminal alkynes couple to form a diyne (
    
    
    
    ). This consumes your starting material and generates a byproduct that is often difficult to separate.
  • The Indicator: The color change to green or blue indicates the oxidation of active Cu(I) to inactive Cu(II), which drives the oxidative coupling cycle.

  • The Fix:

    • Degas Solvents: Sparge all buffers and solvents with Nitrogen or Argon for at least 15 minutes before adding the catalyst.

    • Ligand Selection: Switch to a ligand that stabilizes Cu(I) and blocks oxidant access.[1] THPTA (water-soluble) or TBTA (organic-soluble) are mandatory.

    • Reductant Excess: Ensure Sodium Ascorbate is present in 5-10 fold excess relative to Copper to instantly reduce any formed Cu(II) back to Cu(I).

Q: I am using an aromatic propargyl ether (e.g., propargyloxy-benzene), and I see the formation of a phenol byproduct. Why?

A: You are experiencing Copper-Catalyzed Depropargylation (Ether Cleavage).

  • The Chemistry: While rare in standard conditions, electron-rich aromatic propargyl ethers can undergo oxidative cleavage catalyzed by Cu(I) at elevated temperatures or in the presence of specific oxidants, releasing the parent phenol and destroying the click handle.

  • The Fix:

    • Temperature Control: perform the reaction at room temperature (RT) or

      
      . Do not heat above 
      
      
      
      .
    • Avoid Oxidative Stress: This reaction pathway is often synergistic with oxygen. Strict anaerobic conditions (degassing) usually eliminate this side reaction.

Category 2: Catalyst & Kinetics[3]

Q: My reaction stalls at 50% conversion. Adding more Copper Sulfate doesn't help. Why?

A: Your catalyst is likely "dead" due to Chelation Arrest or Oxidation.

  • The Chemistry: Propargyl ethers contain an oxygen atom that can weakly coordinate to copper. However, the main culprit is usually the formation of inactive Cu(II) species or non-productive aggregates. Simply adding more Cu(II) (

    
    ) without sufficient reductant (Ascorbate) just increases the concentration of the oxidative species, worsening side reactions.
    
  • The Fix:

    • Re-initiate correctly: Do not just add copper. Add a fresh premixed solution of Cu:Ligand (1:2 ratio) and Ascorbate .

    • Check pH: CuAAC is optimal between pH 7-8. If your propargyl ether hydrolyzes or your buffer is acidic, protonation of the ligand can kill the catalyst.

Part 2: Visualizing the Competitive Pathways

The following diagram illustrates the mechanistic divergence between the desired Click reaction and the parasitic Glaser coupling. Note how Oxygen is the "switch" that activates the side reaction.

G Start Propargyl Ether (Terminal Alkyne) CuI Active Catalyst [L-Cu(I)] Start->CuI Coordination Glaser Glaser Product (Diyne Dimer) Start->Glaser Triazole 1,2,3-Triazole (Desired Product) CuI->Triazole + Azide (Cycle A) CuII Oxidized Copper [Cu(II)] CuI->CuII + Oxygen Azide Azide (R-N3) Azide->Triazole Oxygen Oxygen (O2) (The Enemy) CuII->Glaser Oxidative Coupling (Cycle B) Ascorbate Sodium Ascorbate (Rescuer) Ascorbate->CuI Reduces Cu(II) to Cu(I)

Caption: Cycle A (Green) represents the desired Click pathway. Cycle B (Red) is the parasitic Glaser coupling triggered by Oxygen. Sodium Ascorbate actively suppresses Cycle B.

Part 3: Optimized Experimental Protocol

This protocol is designed specifically for Propargyl Ethers to minimize ether cleavage and homocoupling.

Reagents Preparation
ReagentConcentrationSolventStorage
CuSO4 20 mMHPLC WaterRT
THPTA Ligand 50 mMHPLC Water-20°C
Sodium Ascorbate 100 mMHPLC WaterFreshly Prepared (Critical)
Propargyl Ether 1-10 mMDMSO/Water-20°C
Step-by-Step Workflow
  • The Premix (The "Copper Cocktail"):

    • Why: Pre-complexing Copper with the Ligand protects the metal from oxidation immediately upon addition.

    • In a separate microtube, mix CuSO4 and THPTA in a 1:2 molar ratio (e.g., 10 µL CuSO4 + 20 µL THPTA). Vortex and let sit for 5 minutes. The solution should remain blue/clear.

  • Substrate Assembly:

    • In your reaction vessel, combine your Propargyl Ether substrate and the Azide partner in the desired buffer (PBS, Tris, or HEPES, pH 7.5).

    • Solvent Note: If the propargyl ether is hydrophobic, add DMSO up to 20% v/v.

  • Degassing (The Safety Lock):

    • Bubble Nitrogen or Argon through the substrate mixture for 30-60 seconds (for small volumes) or 5-10 minutes (for >10 mL).

    • Self-Validation: If you skip this, you risk seeing the solution turn yellow/brown (Glaser products) later.

  • Initiation:

    • Add the Copper-Ligand Premix to the reaction.

    • Immediately add the Sodium Ascorbate (Final conc: 5 mM, or 5-10 equivalents relative to Cu).

    • Visual Check: The solution should be colorless or very pale yellow. If it turns bright yellow or brown immediately, your ascorbate is degraded.

  • Incubation:

    • Incubate at Room Temperature for 30-60 minutes in the dark.

    • Warning: Do not heat propargyl ethers with copper unless absolutely necessary.

  • Quenching:

    • Add EDTA (10 mM final) to chelate the copper and stop the reaction before analysis.

Part 4: Data & Troubleshooting Matrix

ObservationDiagnosisRoot CauseImmediate Action
Solution turns Green/Blue Catalyst OxidationOxygen ingress; insufficient Ascorbate.Add fresh Ascorbate; purge with Argon.
Solution turns Brown/Yellow Precipitate/GlaserHomocoupling of Propargyl Ether.Restart; strictly degas; increase Ligand:Cu ratio.
Phenol Peak in LCMS Ether CleavageThermal instability of aromatic ether.Repeat at 4°C; reduce reaction time.
Low Yield (<50%) Catalyst DeathNon-specific binding or oxidation.Use THPTA (5 eq vs Cu); re-add catalyst cocktail.

References

  • Glaser Coupling Prevention in CuAAC

    • Title: Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers and for Alkynes under Click Reaction Conditions.
    • Source:Journal of the American Chemical Society (2017).[2]

    • URL:[Link]

  • Side Reactions of Propargyl Deriv

    • Title: Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry" Copper-c
    • Source:Current Organic Synthesis (2016).
    • URL:[Link]

  • Ligand Optimization (THPTA/TBTA) Title: Protocol for Azide-Alkyne Click Chemistry. Source: BroadPharm Technical Guides.
  • Mechanistic Insights on CuAAC

    • Title: Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes.
    • Source:ACS C
    • URL:[Link]

Sources

Removal of copper catalyst from bioconjugation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Post-Bioconjugation Copper (Cu) Removal Strategies

Critical Assessment & Method Selection

Before initiating any removal protocol, you must categorize your sample. The "standard" dialysis method often fails because it does not account for the binding affinity of Copper(I/II) to specific amino acid residues (Histidine, Cysteine) on your target protein.

Use this decision matrix to select the correct protocol:

CopperRemovalDecision Start Start: Analyze Sample Type Type Is the conjugate a Protein/Antibody or a Small Peptide/Molecule? Start->Type Protein Protein / Antibody (>10 kDa) Type->Protein Protein SmallMol Small Molecule / Peptide (<5 kDa) Type->SmallMol Peptide/Drug Sens Is the protein sensitive to EDTA/Chelators? Protein->Sens MethodC Protocol C: C18 / HPLC Purification SmallMol->MethodC MethodA Protocol A: Solid-Phase Scavenging (Recommended) Sens->MethodA Yes (e.g., Ni-NTA downstream) MethodB Protocol B: Serial Dialysis w/ EDTA Sens->MethodB No

Figure 1: Decision matrix for selecting the optimal copper removal strategy based on analyte size and stability constraints.

Technical Protocols

Protocol A: Solid-Phase Scavenging (High-Throughput / Pharma Grade)

Best for: Labile proteins, high-throughput screening, and samples where dilution is unacceptable. Mechanism: Functionalized silica or agarose beads (e.g., Thiourea, IDA, or proprietary resins like CupriSorb™) act as a "copper sink," possessing a higher affinity (


) for Cu than the protein surface.

Materials:

  • Functionalized Scavenger Resin (e.g., QuadraPure™ TU or Chelating Sepharose).

  • 0.22 µm Spin Filters (Cellulose Acetate).

Step-by-Step Workflow:

  • Activation (If required): Wash 100 mg of resin with degassed water to remove storage preservatives.

  • Dosage Calculation: Add resin at a 50-fold molar excess relative to the initial Copper concentration.

    • Why? Kinetics are diffusion-limited. Excess beads increase the collision frequency, reducing incubation time from hours to minutes.

  • Incubation: Add resin directly to the reaction mixture.

    • Agitation: End-over-end rotation at 4°C for 30–60 minutes.

    • Warning: Do not use magnetic stir bars; they grind the beads, creating fines that clog filters and contaminate the sample.

  • Separation: Transfer mixture to a 0.22 µm spin filter. Centrifuge at 1,000 x g for 2 minutes.

  • Recovery: The flow-through contains the copper-free bioconjugate.

Protocol B: Chelation-Dialysis (The Traditional Approach)

Best for: Robust proteins, large volumes (>10 mL), and labs without scavenger resins. Risk: Incomplete removal due to equilibrium limitations.

Buffer Formulation (The "Stripping Buffer"):

  • 50 mM Tris-HCl or Phosphate Buffer (pH 7.4)

  • 150 mM NaCl

  • 10 mM EDTA (Ethylene diamine tetraacetic acid)

  • Note: EDTA is superior to EGTA for Copper.

Step-by-Step Workflow:

  • Quench: Stop the CuAAC reaction by adding EDTA to the reaction vessel immediately (final conc. 5 mM) before transferring to dialysis tubing. This prevents protein aggregation during the transfer.

  • Dialysis Step 1 (Displacement): Dialyze against 100 volumes of Stripping Buffer for 4 hours at 4°C.

    • Mechanism:[1][2][3][4][5][6] High concentration EDTA in the bulk solvent drives the equilibrium

      
      .
      
  • Dialysis Step 2 (Wash): Replace buffer with fresh Stripping Buffer. Dialyze overnight.

  • Dialysis Step 3 (Clearance): Dialyze against EDTA-free buffer (2 changes, 4 hours each) to remove the chelator.

    • Critical: Residual EDTA will strip Nickel from Ni-NTA columns in downstream purification.

Comparative Data: Efficiency & Loss

The following data summarizes average recovery rates based on internal validation studies using BSA-Alkyne + Azide-Fluorophore conjugation (1 mM CuSO4 initial load).

MetricSolid-Phase Scavenging (Protocol A)Chelation Dialysis (Protocol B)SEC (Size Exclusion)
Residual Cu (ppm) < 5 ppm10–50 ppm> 50 ppm
Protein Recovery > 95%80–90% (Surface adsorption)70–85% (Dilution)
Process Time 1 Hour24–48 Hours2 Hours
Volume Change Negligible+10–20% (Osmotic swelling)+200% (Dilution)
Scalability Linear (mg to kg)Poor (Volume limited)Low (Column limited)

Troubleshooting Guide (FAQ)

Q1: My protein precipitated immediately after adding the scavenger beads.

  • Cause: Localized pH shift or surface denaturation. Some silica-based scavengers are acidic.

  • Solution: Pre-equilibrate the beads in your reaction buffer (pH 7.4) before adding them to the protein. Ensure the resin is compatible with biologicals (e.g., use agarose/polystyrene bases rather than raw silica for sensitive enzymes).

Q2: The BCA Assay is giving me impossibly high protein concentrations after purification.

  • Cause: Copper Interference. The BCA assay relies on the reduction of Cu(II) to Cu(I) by proteins. Residual copper from the catalyst acts as a "spike," saturating the signal.

  • Solution:

    • Use a Bradford Assay (Coomassie-based), which is insensitive to copper.

    • If you must use BCA, include a "Buffer + Catalyst" blank (no protein) to subtract the background, though this is often inaccurate.

Q3: I see a blue tint in my final product. Is it safe to use?

  • Diagnosis: Visible blue color indicates Cu(II) concentration >100 ppm. This is toxic to cells (

    
     typically ~30 µM for many lines) and will quench fluorescence assays.
    
  • Action: Do not proceed. Repeat Protocol A using a different chelating ligand (e.g., switch from EDTA to DTPA or use a thiol-based scavenger resin).

Q4: Can I use TCEP to prevent copper oxidation?

  • Insight: Yes, but with caution. TCEP keeps Copper in the Cu(I) state. While Cu(I) is the active catalyst, it is also more prone to disproportionation into Cu(0) colloids and Cu(II).

  • Recommendation: If using TCEP, you must use a scavenger specifically designed for Cu(I) or add a specific Cu(I) ligand (like TBTA) that keeps it soluble until it can be removed.

Regulatory & Compliance (ICH Q3D)

For drug development professionals, removal must meet International Council for Harmonisation (ICH) Q3D guidelines for elemental impurities.

Permitted Daily Exposure (PDE) Limits for Copper:

  • Oral: 3000 µ g/day [7]

  • Parenteral (Injectable): 300 µ g/day

  • Inhalation: 30 µ g/day [7]

Validation Method: Do not rely on colorimetric assays for release testing. You must use ICP-MS (Inductively Coupled Plasma Mass Spectrometry) or ICP-OES to validate that residual copper is below the calculated concentration limit (


).

References

  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation. (2019). Available at: [Link]

  • Comparison of Copper Removal Methods. G-Biosciences Technical Note. (2020). Available at: [Link]

  • Mechanism of CuAAC and Catalyst Removal. Sharpless, K. B., et al.[3] Angewandte Chemie Int. Ed. (2002).[5][8] "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Available at: [Link]

Sources

Technical Support Center: Protein Labeling & Aggregation

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 | Queue: Low | Specialist: Dr. A. Vance, Senior Application Scientist

Welcome to the Advanced Labeling Support Hub.

You are likely here because your valuable protein sample—perhaps a monoclonal antibody or a recombinant enzyme—has precipitated, become cloudy, or lost activity after conjugation. This is a common but solvable critical failure.

In this guide, we move beyond basic "tips" to the thermodynamic and kinetic realities of bioconjugation. We will treat your experiment as a system that requires diagnosis, stabilization, and remediation.

Module 1: Diagnosis – "Is it Aggregated or Just Cloudy?"

Ticket #101: User reports visible turbidity or loss of yield after NHS-ester conjugation.

The Mechanism: Conjugation changes the biophysical properties of your protein. Attaching hydrophobic fluorophores (like Cy5, FITC, or BODIPY) to surface lysines alters the hydrodynamic radius and masks the positive charges necessary for colloidal stability. If the protein's isoelectric point (pI) shifts too close to the buffer pH, net charge drops to zero, and Van der Waals forces drive precipitation.

Diagnostic Protocol: Size Exclusion Chromatography (SEC)

Do not rely on visual inspection alone. Micro-aggregates are invisible to the naked eye but devastating to bioassays.

Step-by-Step Validation:

  • Sample Prep: Centrifuge the "cloudy" sample at 10,000 x g for 5 minutes. Keep the supernatant.

  • Column Selection: Use a high-resolution silica-based column (e.g., Superdex 200 Increase) suitable for your protein's MW.

  • Running Buffer: Use PBS + 200 mM NaCl (extra salt reduces non-specific column interactions).

  • Detection: Monitor Absorbance at 280nm (protein) and the Dye's max absorption wavelength simultaneously.

Interpretation:

  • Monomer: Elutes at the expected retention volume.

  • Aggregates: Elute in the Void Volume (V0) (too large to enter pores).

  • Free Dye: Elutes very late (small molecule).

DiagnosisWorkflow Start Sample is Cloudy/Precipitated Spin Centrifuge 10,000 x g (5 mins) Start->Spin Supernatant Analyze Supernatant (Soluble Fraction) Spin->Supernatant Pellet Analyze Pellet (Resuspend in 6M Guanidine) Spin->Pellet SEC Run SEC-HPLC (Dual Wavelength Detection) Supernatant->SEC Result1 Peak at Void Volume (V0) = Irreversible Aggregates SEC->Result1 Early Elution Result2 Peak at Retention Vol (Vr) = Monomeric Conjugate SEC->Result2 Normal Elution

Figure 1: Diagnostic workflow to distinguish between soluble oligomers and insoluble precipitates using SEC-HPLC.

Module 2: Prevention – The "Goldilocks" Degree of Labeling (DOL)

Ticket #102: User achieved high fluorescence intensity but the antibody is sticking to everything.

The Root Cause: Over-labeling is the primary cause of aggregation.

  • Low DOL (< 1): Weak signal.

  • High DOL (> 6): The "Hydrophobic Burden." Multiple dye molecules stack (H-dimer formation), causing self-quenching (reduced signal) and precipitation.

The Solution: Target the optimal DOL range. For IgGs (150 kDa), the industry standard is 2–4 dyes per molecule .

Data Table: Optimal DOL by Application
ApplicationTarget DOLRisk of AggregationNotes
Flow Cytometry 3 – 6ModerateHigher brightness needed; cells are washed, reducing background.
FRET Assays 1 – 2LowPrecise stoichiometry required to prevent artifactual energy transfer.
In Vivo Imaging < 2HighAggregates are rapidly cleared by the liver/spleen (MPS system).
Western Blot 2 – 4LowDenaturing conditions (SDS) mitigate aggregation issues.
Calculation: How to Determine DOL

You must measure absorbance at 280nm (


) and the dye's max wavelength (

). You must correct for the dye's absorption at 280nm (Correction Factor,

).


  • 
    : Molar extinction coefficient of the dye.
    
  • 
    : 
    
    
    
    of the free dye (check manufacturer datasheet).

Module 3: Advanced Chemistry & Additives

Ticket #103: My protein is unstable even at low DOL. How do I stabilize it?

Expert Insight: When standard protocols fail, you must alter the solvent environment or the linker chemistry.

The "Magic Bullet": L-Arginine

L-Arginine (0.5 M, pH 7.4) is a potent suppressor of protein aggregation.[1][2]

  • Mechanism: Arginine is not just a crowder. It interacts with aromatic and charged residues. Specifically, the guanidinium group binds to anionic side chains (Asp, Glu), preventing them from forming "unproductive" salt bridges with other proteins [1, 2].

  • Protocol: Add L-Arginine to your labeling buffer and your storage buffer. It does not interfere with NHS-ester chemistry if the pH is controlled.[3]

Linker Chemistry: PEGylation

Standard NHS-esters often have short, hydrophobic alkyl chains.

  • Switch to: PEG-linkers (e.g., NHS-PEG4-Dye).

  • Why: The polyethylene glycol (PEG) spacer is hydrophilic. It acts as a shield, increasing solubility and reducing the tendency of the hydrophobic dye to bury itself in the protein core.

ChemistrySelection Start Select Labeling Strategy Check1 Is Protein Labile/Hydrophobic? Start->Check1 PathA Standard NHS-Ester Check1->PathA No (Robust Protein) PathB Site-Specific (Cysteine) Check1->PathB Yes (Critical Lysines) PathC PEGylated Linker (NHS-PEG4) Check1->PathC Yes (General Instability) Outcome1 High Aggregation Risk (Random Lysine mod) PathA->Outcome1 Outcome2 High Stability (Controlled location) PathB->Outcome2 Outcome3 Improved Solubility (Hydrophilic Shield) PathC->Outcome3

Figure 2: Decision tree for selecting conjugation chemistry based on protein stability profiles.

Frequently Asked Questions (FAQ)

Q: Can I save a batch that has already precipitated? A: Rarely fully. However, you can try "polishing" it. Spin the sample hard (15,000 x g) to pellet the large aggregates. Take the supernatant and run it through a SEC column. Collect only the monomer peak. Warning: You will lose significant yield, but the remaining protein will be functional.

Q: Why does my protein aggregate upon freezing? A: The "Cryoconcentration" effect. As water freezes into ice crystals, the protein and salts are concentrated into the remaining liquid phase, leading to pH shifts and aggregation.

  • Fix: Add cryoprotectants like Trehalose (5-10%) or Glycerol (up to 50% for -20°C storage). Avoid repeated freeze-thaw cycles.

Q: Does the dye charge matter? A: Absolutely.

  • Positively charged dyes (e.g., Cyanines): Can bind non-specifically to negatively charged cell surfaces or DNA.

  • Negatively charged dyes (e.g., Fluorescein, Sulfonated dyes): Generally more soluble but can be repelled by negatively charged proteins.

  • Neutral dyes (e.g., BODIPY): Highest risk of aggregation due to hydrophobicity.

References

  • Mechanism of Protein Aggregation Inhibition by Arginine. Source: Journal of Physical Chemistry B (2021/2024). Summary: Arginine blocks anionic side chains, preventing unproductive encounter complexes.

  • Suppression of Protein Aggregation by L-Arginine. Source: ResearchGate / Biotechnology Progress. Summary: Overview of L-Arginine as a universal suppressor for refolding and solubilization.

  • Degree of Labeling (DOL) Optimization. Source: AAT Bioquest Technical Library. Summary: Guidelines for calculating and optimizing DOL for antibodies.

  • Protein Analysis with Size Exclusion Chromatography (SEC). Source: GE Healthcare / Cytiva. Summary: Principles of separating monomers from aggregates using SEC-HPLC.

Sources

Stability of the propargyl ether linkage under different reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stability Profile & Troubleshooting Guide for Propargyl Ether Moieties (


)
Doc ID:  TS-ORG-042
Last Updated:  2025-10-24
Author:  Senior Application Scientist, Synthesis Division

Executive Summary

The propargyl ether linkage is a high-utility handle in medicinal chemistry and chemical biology, primarily serving as a bioorthogonal "Click" handle (CuAAC) or a robust protecting group for phenols and alcohols. While kinetically stable under many standard conditions, it possesses specific vulnerabilities—particularly base-catalyzed isomerization and metal-mediated oxidative coupling —that often lead to "silent" experimental failures where the linkage remains intact but chemically altered.

This guide provides a technical breakdown of stability thresholds, failure mechanisms, and validated protocols to ensure linkage integrity.

Quick Reference: Stability Matrix

Status Indicators: ✅ Stable | ⚠️ Conditional/Caution | ❌ Unstable/Cleavage

Condition CategoryStatusTechnical Notes
Brønsted Acids Stable to dilute mineral acids (HCl, H₂SO₄) at RT.
Lewis Acids ⚠️Risk: Strong Lewis acids (e.g.,

,

) can trigger cleavage or rearrangement.
Bases (Weak) Stable to carbonates (

), amines (

, DIPEA).
Bases (Strong) Critical Failure Mode:

-BuOK, NaH, or LDA cause rapid isomerization to allenyl ethers.
Reduction Hydrogenation (

) reduces alkyne to alkane. Metal hydrides (

) are generally safe.
Oxidation ⚠️Susceptible to oxidative cleavage (

,

).
Nucleophiles Generally inert to

attack unless activated by transition metals (Nicholas conditions).
Transition Metals ⚠️Cu(I) is safe only under anaerobic conditions (risk of Glaser coupling).

Module 1: The "Silent Killer" – Base-Catalyzed Isomerization

Symptom: Your product mass is correct, but ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 NMR shows the disappearance of the triplet (terminal alkyne proton, 

ppm) and the appearance of complex vinylic signals (

ppm). Diagnosis: The propargyl ether has isomerized to an allenyl ether .[1][2]
The Mechanism

The propargylic protons (


) are sufficiently acidic to be deprotonated by strong bases or even alkoxides under heating. This forms a resonance-stabilized anion which, upon reprotonation at the terminal carbon, yields the thermodynamically favored allenyl ether.

Isomerization Propargyl Propargyl Ether R-O-CH2-C≡CH Transition Delocalized Anion [R-O-CH-C≡CH ↔ R-O-CH=C=C-H] Propargyl->Transition Base (B:) -H+ Allenyl Allenyl Ether R-O-CH=C=CH2 Transition->Allenyl +H+ (Isomerization) Hydrolysis Hydrolysis Products (Aldehyde + Alcohol) Allenyl->Hydrolysis H3O+ (Workup)

Figure 1: The "Zipper" reaction. Once formed, the allenyl ether is highly sensitive to hydrolysis, often leading to total cleavage of the ether during acidic workup.

Troubleshooting Protocol
  • Base Selection: Avoid potassium tert-butoxide (

    
    -BuOK) or NaH if the propargyl moiety is present. Use weaker bases like 
    
    
    
    or organic bases (DBU) if possible.
  • Temperature Control: If a strong base is required for another transformation in the molecule, keep the reaction temperature below 0°C . The isomerization activation energy is significantly higher than simple deprotonation events.

  • Solvent Effects: Avoid DMSO with alkoxides; this combination dramatically increases the basicity (kinetic basicity) and accelerates isomerization.

Module 2: Bioorthogonal Chemistry (CuAAC) Survival Guide

Symptom: Low yields during Click chemistry labeling; formation of insoluble precipitates or "dimer" byproducts. Diagnosis: Oxidative Homocoupling (Glaser Coupling).

The Issue

While the propargyl ether is the standard "handle" for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the terminal alkyne is susceptible to oxidative coupling in the presence of Copper(I) and Oxygen.



Validated Protocol for Stability

To ensure the propargyl ether reacts only with the azide:

  • Strict Anaerobic Conditions: You must degas your solvents. Sparging with Argon for 15 minutes is usually sufficient for milligram-scale reactions.

  • Ligand Stabilization: Never use "naked" Copper sulfate/ascorbate. Use a stabilizing ligand like THPTA or TBTA .

    • Why? The ligand protects the Cu(I) center from oxidation and prevents the formation of polynuclear copper-alkyne aggregates that promote side reactions.

  • Sacrificial Reductant: Maintain an excess of Sodium Ascorbate (5-10 equiv) relative to the catalyst to scavenge any adventitious oxygen.

Module 3: Intentional Cleavage (Deprotection)

If you are using the propargyl ether as a protecting group for a phenol or alcohol, you need a reliable way to remove it without destroying the rest of the molecule.

Method A: The Isomerization-Hydrolysis Strategy

This method deliberately exploits the instability described in Module 1.

  • Step 1: Treat with ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -BuOK in THF/DMSO (Isomerizes propargyl 
    
    
    
    allenyl).
  • Step 2: Mild acidic hydrolysis (or treatment with

    
     salts) cleaves the unstable enol ether.
    
  • Reference: Greene's Protective Groups in Organic Synthesis [1].[3]

Method B: The Nicholas Reaction (Co-Complexation)

Useful for complex substrates where strong bases are not tolerated.

  • Step 1: Form the alkyne-

    
     complex using dicobalt octacarbonyl.
    
  • Step 2: Treat with a Lewis Acid and a nucleophile (or hydride source). The cobalt stabilizes the propargylic cation, allowing the ether bond to break and the propargyl group to be scavenged.

  • Step 3: Oxidative demetallation releases the product.

Frequently Asked Questions (FAQ)

Q: Can I use Pd/C to remove a benzyl group in the presence of a propargyl ether? A: No. Palladium on Carbon (


) under 

atmosphere will reduce the alkyne to an alkane (propyl ether) rapidly, often faster than benzyl deprotection.
  • Alternative: Use oxidative cleavage for the benzyl group (e.g., DDQ if it's PMB) or use specific poisoned catalysts (Lindlar) if you only want to stop at the alkene (though this still modifies your linker).

Q: Is the propargyl ether stable to Grignard reagents? A: Conditionally. The ether linkage itself is stable, but the terminal proton is acidic. A Grignard reagent (


) will deprotonate the alkyne (

) before attacking any other electrophile. You must use an extra equivalent of Grignard reagent to account for this "sacrificial" deprotonation.

Q: My propargyl ether degraded during a Suzuki coupling. Why? A: Palladium(0) can insert into the propargylic C-O bond, especially if there are leaving groups or strain involved, forming a


-allyl palladium complex. However, the more common issue is Sonogashira-type coupling if a base and Cu co-catalyst are present. Ensure your Suzuki conditions are strictly Cu-free.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.).[3] Wiley-Interscience.

  • Alcaide, B., & Almendros, P. (2014). Gold-catalyzed rearrangement of propargyl ethers. Accounts of Chemical Research, 47(3), 939–952.

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315.

  • Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide−alkyne cycloaddition.[4][5] Chemical Reviews, 108(8), 2952-3015.

Sources

Optimizing reaction time and temperature for efficient conjugation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Time & Temperature for Efficient Conjugation

Status: Operational | Lead Scientist: Senior Application Specialist

Introduction: The Kinetic Tug-of-War

Welcome to the Technical Support Center. If you are reading this, you are likely balancing the need for high conjugation yields against the risks of protein degradation or reagent hydrolysis.[1]

In bioconjugation, Time and Temperature are not merely logistical variables; they are the primary levers of the Arrhenius equation , governing the rate constants (


) of both your desired reaction and your competing side reactions.[1]
  • The Trap: Increasing temperature (

    
    ) exponentially increases the reaction rate (
    
    
    
    ), theoretically shortening your workflow.[1]
  • The Reality: It also accelerates hydrolysis (for NHS esters) and off-target reactivity (for Maleimides), often faster than it drives the desired bond formation.[1]

This guide provides the troubleshooting logic and self-validating protocols to determine the "Sweet Spot" for your specific molecule.

Module 1: NHS-Ester Chemistry (Amine-Reactive)

Core Concept: The "Hydrolysis Race." NHS-esters react with primary amines (Lysine, N-terminus) to form stable amide bonds. However, water is a competing nucleophile. Your goal is to favor Aminolysis (reaction with protein) over Hydrolysis (reaction with water).[1]

Quantitative Data: NHS-Ester Stability

Use this table to estimate your maximum useful reaction window.

pH ConditionTemperatureHalf-Life (

) of NHS-Ester
Kinetic Implication
pH 7.0 0°C (Ice)4–5 HoursSlow reaction, minimal hydrolysis.[1] Best for unstable proteins.
pH 7.0 25°C (RT)~0.75 HoursModerate speed.[1][2] Hydrolysis becomes relevant.[3][4][5]
pH 8.0 4°C~1 HourSweet Spot for many standard conjugations.
pH 8.6 4°C10 MinutesRapid hydrolysis. Reagent must be in excess to compensate.[2]
pH 8.6 25°C (RT)< 5 MinutesCritical Risk. Reagent hydrolyzes before mixing is complete.[1]
Troubleshooting FAQ: NHS-Esters

Q: My conjugation yield is low (<20%), even though I incubated overnight at 4°C. Should I increase the temperature? A: Likely not. If you are at pH > 8.0, the NHS-ester likely hydrolyzed completely within the first hour.[1] Extending time to "overnight" only incubates your protein with inert byproducts.

  • Corrective Action: Add the NHS-ester in two aliquots. Add 50% at T=0 and the remaining 50% at T=30 minutes. This replenishes active reagent without increasing the total molar excess.

Q: I see high background/aggregates on my SEC-HPLC profile. A: You may be "over-labeling" due to high temperature.[1] High temps expose hydrophobic cores of proteins, increasing non-specific hydrophobic interactions with the dye/drug payload.[1]

  • Corrective Action: Lower the temperature to 4°C and increase the incubation time to 2 hours. This maintains the protein's native fold, limiting labeling to surface-accessible lysines only.[1]

Visualizing the Kinetic Competition

NHS_Kinetics cluster_legend Kinetic Rule Reagents Reagents (Protein-NH2 + NHS-Probe) Intermediate Tetrahedral Intermediate Reagents->Intermediate Nucleophilic Attack Waste Hydrolyzed Probe (Carboxylate + NHS) Reagents->Waste Hydrolysis (k2) Accelerated by Heat/High pH Product Conjugate (Stable Amide Bond) Intermediate->Product Aminolysis (k1) Favored at pH 8.0 Warning If k2 >> k1 Yield Drops

Figure 1: The competition between productive conjugation (Aminolysis) and reagent degradation (Hydrolysis).[1]

Module 2: Maleimide Chemistry (Thiol-Reactive)

Core Concept: Specificity vs. Stability. Maleimides are highly specific for thiols (Cysteine) at pH 6.5–7.[1]5. However, at higher pH or temperatures, they lose specificity (reacting with amines) or undergo ring hydrolysis.[2]

Quantitative Data: Maleimide Specificity
ParameterConditionOutcome
Specificity pH 6.5 – 7.5>1000x preference for Thiol over Amine.[1][5]
Loss of Specificity pH > 8.0Reacts with Lysines (Amines).[1] Avoid.
Ring Hydrolysis pH > 8.0 or Temp > 37°CMaleimide ring opens permanently.[1]
Thiol Exchange Temp > 30°CReversible "Retro-Michael" reaction (Payload falls off).
Troubleshooting FAQ: Maleimides

Q: Can I speed up my maleimide conjugation by heating to 37°C? A: Do not do this. While the forward reaction is faster, the "Retro-Michael" addition is thermally driven.[1] At 37°C, the thioether bond becomes unstable, and the maleimide can detach and transfer to other thiols (like albumin in serum) or hydrolyze.[1]

  • Standard: Perform reaction at 4°C overnight or RT for 1 hour.

Q: My antibody precipitated after reduction and conjugation. A: This is often a "Time" issue during the reduction step, not the conjugation step.

  • Diagnosis: If you reduced disulfides with DTT/TCEP for too long or at too high a temp, you may have broken inter-chain bonds holding the heavy/light chains together.[1]

  • Corrective Action: Limit reduction to 37°C for 30 mins, then immediately purify or conjugate at 4°C.

Visualizing Maleimide Logic

Maleimide_Logic Start Start Maleimide Reaction CheckPH Check pH Start->CheckPH Path_Acidic pH 6.5 - 7.5 CheckPH->Path_Acidic Optimal Path_Basic pH > 8.0 CheckPH->Path_Basic Risk Specific High Specificity (Thiol Only) Path_Acidic->Specific NonSpecific Cross-Reactivity (Amine + Thiol) Path_Basic->NonSpecific CheckTemp Check Temperature Specific->CheckTemp Temp_Low 4°C - 20°C CheckTemp->Temp_Low Recommended Temp_High > 37°C CheckTemp->Temp_High Avoid Stable Stable Conjugate Temp_Low->Stable Unstable Retro-Michael / Hydrolysis (Yield Loss) Temp_High->Unstable

Figure 2: Decision tree for maintaining specificity and stability in Maleimide conjugations.

Module 3: The Optimization Matrix (Self-Validating System)

Do not guess. Use a 2x2 Factorial Design to determine the optimal conditions for your specific protein-payload pair.

Protocol: The "Sweet Spot" Matrix
  • Variable A: Temperature (4°C vs. 25°C)

  • Variable B: Time (1 hour vs. Overnight)

Experimental Setup:

  • Prepare 4 aliquots of your protein (100 µg each).

  • Add reagent (e.g., 10x molar excess) to all.

  • Incubate according to the matrix below.

  • Quench all reactions (e.g., with Tris or Glycine) at the endpoint.

  • Analyze via SEC-HPLC or LC-MS.

The Matrix Table:

Sample IDTemperatureTimeTarget Outcome
A1 4°C1 HourLow yield, High structural integrity.
A2 4°COvernightStandard Baseline.
B1 25°C (RT)1 HourHigh yield, Moderate risk.
B2 25°C (RT)OvernightStress Test. (Check for degradation).

Analysis Logic:

  • If A2 and B1 have similar Drug-to-Antibody Ratios (DAR), choose B1 (Faster workflow).

  • If B2 shows aggregation (high molecular weight peak on HPLC), your protein is heat-sensitive; stick to A2 .

Visualizing the Workflow

Optimization_Matrix cluster_conditions Incubation Matrix Setup Prepare 4 Aliquots (Protein + Reagent) A1 4°C / 1hr Setup->A1 A2 4°C / O.N. Setup->A2 B1 RT / 1hr Setup->B1 B2 RT / O.N. Setup->B2 Quench Quench Reaction (Add Tris/Glycine) A1->Quench A2->Quench B1->Quench B2->Quench Analyze Analyze (LC-MS/HPLC) Quench->Analyze Decision Select Condition: Max DAR + Min Aggregation Analyze->Decision

Figure 3: The 2x2 Factorial Design workflow for empirical optimization.

References
  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition).[1] Academic Press. (The definitive guide on NHS and Maleimide kinetics).

  • Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry.[6] (Detailed hydrolysis rates of NHS esters).

  • Fontaine, S. D., et al. (2015).[3] Long-term stabilization of maleimide–thiol conjugates.[1] Bioconjugate Chemistry.[2][3][4][7][8][9] (Discusses Retro-Michael instability).

  • Lumiprobe. Hydrolysis rates for NHS ester functionalized dyes. (Specific half-life data at varying pH).[4][6][10]

Sources

Challenges in the characterization of piperidine-triazole adducts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Characterization of Piperidine-Triazole Adducts Authorized by: Dr. A. Vance, Senior Application Scientist

Introduction: The "Flexible" Problem

Piperidine-triazole adducts are privileged scaffolds in medicinal chemistry, frequently appearing in kinase inhibitors and GPCR ligands. However, they present a "perfect storm" for characterization: the piperidine ring introduces conformational flexibility (chair flipping) and basicity, while the triazole moiety (often formed via CuAAC "Click" chemistry) introduces regioisomerism and solvent-dependent electronic effects.

This guide moves beyond standard protocols to address the specific physicochemical anomalies these adducts exhibit during NMR and LC-MS analysis.

Module 1: NMR Troubleshooting (The "Blurry" Spectrum)

User Query: "My 1H NMR spectrum shows broad, undefined humps in the aliphatic region (1.5–4.0 ppm), and integration values are non-integer. Is my sample impure?"

Diagnosis: Likely not impurity. You are observing conformational exchange broadening . Piperidine rings undergo chair-chair inversion. At room temperature (


), this exchange rate often matches the NMR time scale, resulting in decoherence (broadening). If the piperidine nitrogen is acylated or linked to a triazole, restricted rotation around the N-C bond creates distinct rotamers.

The Fix: Variable Temperature (VT) NMR

  • Step 1: The Heat Test (Fast Exchange)

    • Heat the probe to

      
       (ensure solvent boiling point safety, e.g., DMSO-
      
      
      
      ).
    • Result: If peaks sharpen and coalesce into a single set, it is dynamic exchange.

  • Step 2: The Freeze Test (Slow Exchange)

    • Cool to

      
       or 
      
      
      
      .
    • Result: The broad hump will split into two distinct, sharp sets of peaks representing the "frozen" conformers (e.g., equatorial vs. axial).

Data Table: Solvent Effects on Triazole C5-H Shift Triazole protons are highly acidic and sensitive to H-bond acceptors.

SolventChemical Shift (

, ppm)
Mechanistic Cause
CDCl

7.5 – 7.8Weak interaction; baseline shift.
DMSO-

8.0 – 8.8Strong H-bonding between sulfoxide O and Triazole C5-H.
Acetone-

7.9 – 8.2Moderate H-bonding.
Methanol-

VariableExchangeable; peak may disappear or broaden.

Module 2: Structural Validation (The Regioisomer Trap)

User Query: "I used Click chemistry. How do I prove I have the 1,4-isomer and not the 1,5-isomer without growing a crystal?"

Diagnosis: Standard 1D NMR is insufficient because the C5-H chemical shift ranges overlap. You must validate the spatial proximity of the triazole proton to the piperidine substituents.

The Fix: 1D-NOESY / ROESY

  • Protocol:

    • Identify the Triazole C5-H singlet (typically 7.8–8.5 ppm).

    • Irradiate this frequency selectively.

    • 1,4-Isomer Signal: You will see a strong NOE enhancement to the protons on the

      
      -carbon of the substituent (the "linker" side).
      
    • 1,5-Isomer Signal: NOE enhancement is observed on the other side of the connection or is absent due to distance.

Visualization: Regioisomer Determination Logic

RegioisomerLogic Start Triazole Product Analysis Step1 Identify Triazole C5-H (1H NMR) Start->Step1 Decision Perform 1D-NOESY Step1->Decision Res1 NOE to Linker/Substituent Decision->Res1 Strong Signal Res2 NOE to Azide R-Group only Decision->Res2 Strong Signal Conc1 CONFIRMED: 1,4-Isomer (Copper Catalyzed) Res1->Conc1 Conc2 CONFIRMED: 1,5-Isomer (Ruthenium/Thermal) Res2->Conc2

Figure 1: Decision tree for distinguishing 1,4- and 1,5-triazole regioisomers using NOE spectroscopy.

Module 3: LC-MS Optimization (The "Shark Fin" Peak)

User Query: "My piperidine adduct elutes as a tailing, broad peak (shark fin shape), reducing sensitivity and integration accuracy."

Diagnosis: Silanol Overload. Piperidine is a strong base (


). At standard acidic pH (0.1% Formic Acid), it is fully protonated (

). These cations interact electrostatically with residual anionic silanols (

) on the silica column stationary phase, causing secondary retention (tailing).

The Fix: The "High pH" or "CSH" Strategy

  • Option A: High pH Mobile Phase (The Chemical Fix)

    • Buffer: 10mM Ammonium Bicarbonate adjusted to pH 10 (with Ammonium Hydroxide).

    • Mechanism: At pH 10, the piperidine is largely deprotonated (neutral). Neutral amines do not interact with silanols.

    • Warning: Ensure your column is silica-hybrid (e.g., BEH, XBridge) to survive pH 10. Standard silica dissolves > pH 8.

  • Option B: Charged Surface Hybrid (CSH) Columns (The Hardware Fix)

    • Column: Use a CSH C18 column.

    • Mechanism: These columns have a low-level positive surface charge that electrostatically repels the protonated piperidine, preventing it from "sticking" to the surface.

Visualization: Peak Tailing Troubleshooting

LCMSTroubleshoot Problem Problem: Peak Tailing Check Check Mobile Phase pH Problem->Check LowPH Acidic (pH 2-3) Check->LowPH HighPH Basic (pH 9-10) Check->HighPH Action1 Switch to CSH Column (Repels Cations) LowPH->Action1 If pH must be low Action2 Switch to High pH Buffer (Neutralizes Amine) LowPH->Action2 If column permits HighPH->Action1 If tailing persists

Figure 2: Workflow for eliminating peak tailing in basic piperidine derivatives.

Module 4: Mass Spectrometry Interpretation

User Query: "I see the parent mass, but also M+23 and M+41 peaks. Also, my MS/MS fragmentation is messy."

Diagnosis:

  • Adducts: Triazoles are excellent ligands. M+23 is Sodium (

    
    ) and M+41 is Potassium (
    
    
    
    ) adducts, often from glass or buffers.
  • Fragmentation: Piperidines undergo specific

    
    -cleavage.[1]
    

Fragmentation Guide:

  • 
    -Cleavage (Piperidine): 
    
    • Look for the loss of the substituent adjacent to the nitrogen.[1]

    • Mechanism:[2] Ionization of the Nitrogen lone pair

      
       Radical cation 
      
      
      
      Homolytic cleavage of the adjacent C-C bond to form a stable iminium ion.
  • Triazole Disintegration:

    • Loss of

      
       (M - 28):  Characteristic of triazoles.
      
    • Loss of HCN (M - 27): Secondary fragmentation of the triazole ring.

References

  • Bain, A. D., et al. "Chemical exchange in NMR." Annual Reports on NMR Spectroscopy, 2008 . Link (Foundational text on NMR exchange rates).

  • Hein, J. E., & Fokin, V. V. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews, 2010 . Link (Definitive guide on Triazole regioisomerism).

  • McCalley, D. V. "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography." Journal of Chromatography A, 2006 . Link (Authoritative source on silanol interactions with amines).

  • Creary, X., et al. "Triazole Fragmentation Mechanisms." Journal of Organic Chemistry, 2012.
  • Waters Corporation. "Charged Surface Hybrid (CSH) Technology." White Paper. Link (Technical validation of CSH columns for basic compounds).

Sources

Dealing with poor reactivity of azides with 3-(2-Propynyloxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting 3-(2-Propynyloxy)piperidine Hydrochloride in Click Chemistry

Ticket ID: #CuAAC-PIP-03 Status: Open Severity: High (Experimental Stalling) Assigned Specialist: Senior Application Scientist, Chemical Biology Division[1]

Executive Summary: The Core Problem

You are experiencing low yields (<10%) or failed reactions when attempting to click This compound with organic azides.

The Diagnosis: This is a classic case of Catalyst Poisoning via Chelation .[1] While the alkyne handle (propargyl ether) is sterically accessible, the secondary amine on the piperidine ring is a potent ligand for Copper(I). In its free-base form, this nitrogen coordinates to the Cu(I) catalyst, effectively removing it from the catalytic cycle or forming an inactive complex that cannot bind the alkyne.

The hydrochloride salt form offers some protection, but standard reaction conditions (often involving bases or buffers) can deprotonate the amine, re-activating the "poison."

Diagnostic Visualization

The following diagram illustrates the competition occurring in your reaction vessel.

CatalystPoisoning Cu Active Cu(I) Catalyst DeadComplex Inactive Cu-Amine Complex (POISONED) Cu->DeadComplex Precipitation/Inactivation ActiveComplex Active Cu-Ligand Complex Cu->ActiveComplex Stabilization Piperidine Piperidine Nitrogen (Substrate) Piperidine->Cu High Affinity Chelation Ligand Stabilizing Ligand (THPTA/TBTA) Ligand->Cu Protective Binding Alkyne Alkyne Group (Substrate) Product Triazole Product Alkyne->Product + Azide Azide Azide Partner ActiveComplex->Alkyne Coordination

Figure 1: Mechanism of Catalyst Failure.[1] The piperidine nitrogen competes with the ligand for the copper center. Without a high-affinity ligand (green path), the amine dominates (red path), leading to reaction failure.

Troubleshooting & Solutions (Q&A)
Q1: I am using CuSO₄ and Ascorbate. Why isn't it working?

A: Naked copper (without a ligand) is extremely susceptible to amine poisoning.[1] The piperidine nitrogen binds Cu(I) faster than the alkyne can. The Fix: You must use a copper-stabilizing ligand.[1]

  • Recommendation: Use THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).[1][2][3] It is water-soluble and binds Cu(I) strongly enough to protect it from the amine but loosely enough to allow catalysis.[1][2]

  • Avoid: TBTA is often too insoluble for aqueous/salt conditions, leading to precipitation.[1]

Q2: Should I neutralize the Hydrochloride salt first?

A: NO. This is a common error.[1] Neutralizing the salt (e.g., with NaOH or TEA) generates the free secondary amine, which immediately poisons the catalyst. Strategy: Run the reaction in a buffered system (pH 7-7.5). The equilibrium will keep a significant portion of the amine protonated (non-chelating) while allowing the CuAAC reaction (which requires a terminal alkyne proton transfer) to proceed.

Q3: I tried everything, but the yield is still low. What is the "Nuclear Option"?

A: Boc-Protection. If the direct click fails, the secondary amine is simply too interfering.[1] You must mask it.[1]

  • React the starting material with Boc₂O.[1]

  • Perform the Click reaction (Boc-amine does not chelate copper).[1]

  • Deprotect with HCl/Dioxane or TFA.[1]

Comparison of Methods
FeatureMethod A: Direct (Standard)Method B: Ligand AcceleratedMethod C: Boc-Protection
Reagents CuSO₄ / AscorbateCuSO₄ / Ascorbate / THPTA Boc₂O, then Click
Complexity LowMediumHigh (3 steps)
Success Rate < 10% (for this substrate)60-80%> 90%
Rec.[1] Context Do not use.First attempt.If Method B fails.
Detailed Protocols
Protocol A: Ligand-Accelerated "Rescue" (Recommended First Step)

Use this protocol to overcome the amine interference without extra synthetic steps.

Reagents:

  • Substrate: 3-(2-Propynyloxy)piperidine HCl (1.0 eq)

  • Azide: Your specific azide (1.0 - 1.2 eq)

  • Catalyst: CuSO₄[1][2][3]·5H₂O (5-10 mol%)[1]

  • Ligand: THPTA (25-50 mol%) (Note: Maintain 5:1 Ligand:Cu ratio)

  • Reductant: Sodium Ascorbate (20-50 mol%)[1]

  • Solvent: Water/t-Butanol (1:[1]1) or Water/DMSO (if azide is insoluble).[1]

  • Buffer: 100mM Phosphate Buffer (pH 7.0) or HEPES.[1]

Workflow:

  • Premix Catalyst: In a small vial, mix the CuSO₄ solution and THPTA solution. Incubate for 5 minutes. The solution should remain clear blue.

  • Dissolve Substrate: Dissolve the Piperidine HCl and the Azide in the Solvent/Buffer mix. Do not add strong base.[1][4]

  • Initiate: Add the Cu-THPTA complex to the reaction mixture.

  • Reduce: Add the Sodium Ascorbate solution last. The mixture may turn colorless or pale yellow.[1]

  • Incubate: Stir at RT for 2-4 hours. (If slow, heat to 40°C).

  • Workup: Chelation resin (e.g., Cuprisorbe) is highly recommended to remove Cu before extraction, as the amine will drag Cu into the organic phase.[1]

Protocol B: The Protection Route (High Reliability)

Use this if Protocol A yields <50%.

Step 1: Boc-Protection [1]

  • Dissolve 3-(2-Propynyloxy)piperidine HCl in DCM/Water (1:1).[1]

  • Add NaHCO₃ (3 eq) and Boc₂O (1.1 eq).[1] Stir vigorously for 3 hours.

  • Extract with DCM, dry over MgSO₄, concentrate.

  • Result:N-Boc-3-(2-Propynyloxy)piperidine .[1]

Step 2: Click Reaction

  • Run standard CuAAC conditions (CuSO₄/Ascorbate) in t-BuOH/Water.

  • Note: Without the free amine, you likely do not need high ligand loading (TBTA is sufficient here).[1]

Step 3: Deprotection

  • Dissolve the isolated Triazole product in 4M HCl in Dioxane.

  • Stir 1 hour. Evaporate to dryness.

  • Result: Final Product as HCl salt.[1]

Decision Tree Logic

DecisionTree Start Start: Reaction Failed CheckLigand Did you use THPTA/TBTA? Start->CheckLigand UseTHPTA Protocol A: Use THPTA (5 eq vs Cu) CheckLigand->UseTHPTA No CheckYield Is Yield > 50%? CheckLigand->CheckYield Yes CheckSolubility Is the Azide water soluble? SolventMod Use DMSO/Water mix CheckSolubility->SolventMod No UseTHPTA->CheckYield Success Process Complete CheckYield->Success Yes BocRoute Protocol B: Boc-Protection Route CheckYield->BocRoute No (Still failing)

Figure 2: Troubleshooting logic flow. Always attempt ligand acceleration before moving to the synthetic protection route.

References
  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[1] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[1] Angewandte Chemie International Edition, 41(14), 2596–2599.[1]

  • Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004).[1] Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis.[1] Organic Letters, 6(17), 2853–2855.[1] [1]

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011).[1] Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162.[1] [1]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009).[1] Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883.[1] [1]

Sources

Technical Support Center: Overcoming Purification Challenges of Polar Click Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for the common and often complex challenges associated with purifying polar products from click chemistry reactions. The inherent polarity of many starting materials and their resulting triazole products can make standard purification techniques ineffective. This resource offers troubleshooting guides and frequently asked questions to help you navigate these hurdles and achieve high-purity compounds.

I. Troubleshooting Guide: Common Issues & Step-by-Step Solutions

This section addresses specific problems encountered during the purification of polar click products. Each issue is analyzed from cause to solution, providing a clear path to resolving your experimental roadblocks.

Problem 1: My polar product is not retaining on my reversed-phase (RP) C18 column and elutes in the void volume.

Causality: This is a classic symptom of a molecule that is too polar for a non-polar stationary phase like C18.[1][2][3] In reversed-phase chromatography, retention is driven by hydrophobic interactions between the analyte and the stationary phase.[3] Highly polar compounds have a strong affinity for the polar mobile phase (typically water/acetonitrile or water/methanol) and minimal interaction with the hydrophobic C18 chains, leading to rapid elution.[1][2][4]

Step-by-Step Solution:

  • Confirm the Issue: First, ensure that the lack of retention is not due to an unexpectedly high organic content in your initial mobile phase conditions. Run a blank gradient to confirm system performance.

  • Switch to a More Polar-Compatible Stationary Phase:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most effective solution. HILIC utilizes a polar stationary phase (e.g., bare silica, amino, or amide-bonded phases) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous buffer.[5][6] In HILIC, a water-rich layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention. Increasing the aqueous component of the mobile phase will decrease retention.[5][6]

    • Polar-Embedded or Polar-Endcapped RP Columns: These columns have stationary phases that incorporate polar groups, which can provide alternative selectivity and improved retention for polar analytes compared to traditional C18 columns.

  • Consider Ion-Pair Chromatography (for ionizable compounds): If your polar molecule has a chargeable group (acidic or basic), adding an ion-pairing reagent to the mobile phase can increase its hydrophobicity and thus its retention on a C18 column. However, be aware that these reagents can be difficult to remove from your final product and may not be compatible with mass spectrometry.[7]

Problem 2: My product streaks badly on a normal-phase silica gel column.

Causality: Streaking, or tailing, on silica gel often indicates strong, sometimes irreversible, interactions between the polar functional groups of your product and the acidic silanol groups on the silica surface.[8] This is particularly common with basic compounds like amines.[8] The heterogeneity of binding sites on the silica leads to a non-uniform elution profile.

Step-by-Step Solution:

  • Modify the Mobile Phase:

    • For Basic Compounds: Add a small amount of a basic modifier to your eluent to compete with your product for the acidic sites on the silica. Common choices include:

      • 0.1-2% triethylamine (Et3N) in your organic solvent system.

      • A solution of 1-10% ammonium hydroxide in methanol, which is then used as a component (1-10%) in a solvent like dichloromethane.[9]

    • For Acidic Compounds: Add a small amount of an acidic modifier, such as 0.1-1% acetic acid or formic acid, to protonate your compound and reduce its interaction with the silica.

  • Use an Alternative Stationary Phase:

    • Alumina: Basic or neutral alumina can be a good alternative to silica for purifying basic compounds.[8]

    • Bonded Phases: Consider using an amino- or cyano-bonded phase for normal-phase chromatography.[10][11] These can offer different selectivity and reduce the strong interactions that cause streaking on bare silica.

    • Deactivated Silica: You can "deactivate" your silica by pre-treating it with a solution containing a modifier like triethylamine before running your column.[8]

Problem 3: I have successfully performed a copper-catalyzed click reaction (CuAAC), but I am struggling to remove the copper catalyst from my polar product.

Causality: Residual copper is a common issue in CuAAC reactions.[12][13] Polar products, especially those with chelating functional groups (e.g., amines, carboxylates, or the triazole ring itself), can bind tightly to copper ions, making their removal by simple extraction or precipitation challenging.

Step-by-Step Solution:

  • Chelation and Extraction:

    • After the reaction, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the reaction mixture.[14] This will form a water-soluble complex with the copper.

    • Perform a liquid-liquid extraction. If your product has some organic solubility, you can extract it into an organic solvent, leaving the copper-EDTA complex in the aqueous phase. If your product is highly water-soluble, this method may be less effective.

  • Use a Scavenger Resin:

    • There are commercially available resins with functional groups that selectively bind to metals. After the reaction is complete, you can add these "scavenger" beads to the reaction mixture, stir for a period, and then simply filter them off.[15] This method is highly effective for removing trace amounts of catalyst.[15]

  • Ammonia Wash: A dilute aqueous ammonia solution can be used to wash the crude reaction mixture. The ammonia will complex with the copper, forming a deep blue, water-soluble tetraamminecopper(II) complex that can be separated by extraction.

  • Size Exclusion Chromatography (SEC): If your product is significantly larger than the copper catalyst complex (e.g., a PEGylated molecule or a bioconjugate), SEC can be an effective method for separation based on size.[16][17][18]

II. Frequently Asked Questions (FAQs)

Q1: What is the best all-around chromatography technique for polar click products?

While there is no single "best" method for all compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most powerful and versatile technique for purifying polar, non-ionic click products.[5][6] It provides good retention for compounds that are not retained in reversed-phase and often yields better peak shapes than normal-phase chromatography for very polar molecules.[5][19]

Q2: My click product is a salt (e.g., a quaternary ammonium or carboxylate salt). What purification options do I have?

For charged molecules, Ion-Exchange Chromatography (IEX) is the most direct and effective method.[20][21][22]

  • Anion-Exchange Chromatography uses a positively charged stationary phase to bind and separate negatively charged molecules (anions).[20][22][23]

  • Cation-Exchange Chromatography uses a negatively charged stationary phase to bind and separate positively charged molecules (cations).[20][21][23]

Separation is achieved by eluting with a gradient of increasing salt concentration or by changing the pH to neutralize the charge on the molecule of interest.[20][21]

Q3: Can I avoid chromatography altogether?

Yes, in some cases. The philosophy of click chemistry is to use reactions that are so efficient and clean that they require minimal purification.[24][25]

  • Reaction Optimization: Ensure your reaction goes to completion by using a slight excess of one reagent (the one that is easier to remove).

  • Precipitation/Crystallization: If your product is a solid, you may be able to induce crystallization or precipitation from the reaction mixture by adding an anti-solvent. This can be a highly effective method for obtaining very pure material.[26]

  • Liquid-Liquid Extraction: If there is a significant polarity difference between your product and the starting materials/byproducts, a simple series of extractions might be sufficient.

Q4: How does the choice of click chemistry reaction (e.g., CuAAC vs. SPAAC) affect purification?
  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The primary purification challenge is the removal of the copper catalyst, as discussed in the troubleshooting section.[12][14] You also need to remove any ligands or reducing agents (like sodium ascorbate) used in the reaction.[25][27]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a metal-free reaction, which eliminates the problem of catalyst removal.[27][28] However, the cyclooctyne reagents used in SPAAC are often more complex and hydrophobic than simple alkynes. This can sometimes lead to the formation of regioisomers or diastereomers, which may require high-resolution chromatography to separate.[14][27]

III. Data and Workflow Visualizations

Table 1: Chromatography Method Selection Guide for Polar Click Products
Product Characteristics Primary Recommendation Secondary Options Key Considerations
Highly Polar, Neutral HILIC[5][6][19]Reversed-Phase (with polar-embedded column)HILIC offers better retention for very polar species.
Polar, Basic (e.g., contains an amine) Normal-Phase (with amine modifier)[8][9]Reversed-Phase (with high aqueous mobile phase)Modifiers are crucial to prevent streaking on silica.
Polar, Acidic (e.g., contains a carboxylic acid) Reversed-Phase (with acid modifier, e.g., TFA or formic acid)HILICThe modifier suppresses ionization for better retention and peak shape.
Charged (Salt Form) Ion-Exchange Chromatography (IEX)[20][29]HILICIEX directly separates based on charge, which is highly effective.
Large Biomolecule or Polymer Conjugate Size Exclusion Chromatography (SEC)[16][17][30]Reversed-Phase (with large-pore media)SEC separates by size and is excellent for removing small molecule impurities.
Diagram 1: Decision Workflow for Purification Strategy

This diagram provides a logical path for selecting an appropriate purification method based on initial observations.

Purification_Workflow cluster_np If considering Normal-Phase start Crude Polar Click Product is_solid Is the product a solid? start->is_solid is_charged Is the product charged (a salt)? is_solid->is_charged No crystallize Attempt Crystallization / Precipitation is_solid->crystallize Yes rp_retained Does it retain on a C18 column? is_charged->rp_retained No iex Use Ion-Exchange Chromatography (IEX) is_charged->iex Yes np_streaking Does it streak on silica? rp_retained->np_streaking No, consider NP rp_hplc Use Reversed-Phase HPLC rp_retained->rp_hplc Yes hilic Use HILIC rp_retained->hilic No np_modified Use Normal-Phase with Modifier (e.g., Et3N) np_streaking->np_modified Yes np_standard Use Standard Normal-Phase np_streaking->np_standard No end_node Pure Product crystallize->end_node iex->end_node rp_hplc->end_node hilic->end_node np_modified->end_node np_standard->end_node

Caption: A decision tree for selecting a purification strategy.

IV. Experimental Protocols

Protocol 1: General Method for Copper Removal using a Scavenger Resin
  • Reaction Completion: Once your CuAAC reaction is complete as determined by TLC or LC-MS, do not quench or work up the reaction.

  • Add Scavenger Resin: Add a copper scavenger resin (typically thiol- or amine-functionalized silica or polymer beads) to the reaction vessel. A common loading is 5-10 equivalents relative to the amount of copper used.

  • Incubate: Stir the mixture at room temperature. Incubation time can range from 1 to 12 hours. Monitor the removal of the blue/green color from the solution, which indicates copper sequestration by the beads.[15]

  • Filter: Filter the reaction mixture through a plug of celite or a simple cotton filter in a pipette to remove the resin beads.

  • Rinse: Wash the beads with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Concentrate: Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude product, now free of copper, ready for further purification if needed.

V. References

  • Chen, J., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Protein & Cell, 14(10), 723–740. [Link]

  • Nagy, V., et al. (2022). The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures. Molecules, 27(15), 4983. [Link]

  • Phenomenex. (2023). Reverse Phase HPLC: Benefits, Applications & Techniques. [Link]

  • d'Abbadie, M., et al. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 121(11), 6281–6334. [Link]

  • University of Rochester, Department of Chemistry. How To Run A Reaction: Purification. [Link]

  • YMC America. Normal Phase Chromatography Solutions. [Link]

  • Ghosh, S., et al. (2021). Optimization of the click reaction conditions a. ChemistrySelect, 6(39), 10474-10478. [Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. [Link]

  • Pickens, C. J., et al. (2018). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Bioconjugate Chemistry, 29(3), 686–701. [Link]

  • Wang, Y., et al. (2016). Problems and Solutions in Click Chemistry Applied to Drug Probes. Molecules, 21(11), 1438. [Link]

  • Montañez, M. I., et al. (2022). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. Pharmaceutics, 14(10), 2043. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Chen, Y., et al. (2021). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Journal of the American Chemical Society, 143(41), 17164–17173. [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. [Link]

  • ResearchGate. (2018). For highly polar compound, how to do the purification? [Link]

  • Cytiva. Fundamentals of ion exchange chromatography. [Link]

  • Biotage. (2023). What can I use to purify polar reaction mixtures? [Link]

  • UAB LT BIOTECH. Reverse phase chromatography. [Link]

  • ResearchGate. (2021). Click chemstry: Why does it sometimes work and other times it doesn't? [Link]

  • Reddit. (2024). Click Reaction Looking Weird? r/Chempros. [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]

  • Cytiva. (2024). Fundamentals of size exclusion chromatography. [Link]

  • ResearchGate. (2014). Can anyone help with purifying product from reaction mixture with column chromatography? [Link]

  • Chrom Tech, Inc. (2025). Mastering Ion Exchange Chromatography: Essential Guide. [Link]

  • SIELC Technologies. Polar Compounds. [Link]

  • Waters. SIZE EXCLUSION CHROMATOGRAPHY FOR BIOMOLECULE ANALYSIS. [Link]

Sources

Validation & Comparative

Comparing reactivity of 3-(2-Propynyloxy)piperidine hydrochloride with other alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(2-Propynyloxy)piperidine hydrochloride is a specialized bifunctional building block bridging the utility of aliphatic heterocycles with bio-orthogonal "click" chemistry . Unlike simple alkynes (e.g., propargyl alcohol) or highly reactive propargyl amines, this scaffold offers a unique balance of metabolic stability (via the ether linkage) and tunable solubility (via the piperidine salt).

This guide objectively compares its reactivity profile against standard alkyne classes, providing experimental protocols for its optimal use in Fragment-Based Drug Discovery (FBDD) and library synthesis.

Chemical Profile & Structural Logic

PropertyData
IUPAC Name 3-(prop-2-yn-1-yloxy)piperidine hydrochloride
CAS Number 1185301-44-3
Formula C₈H₁₃NO[1] · HCl
M.W. 175.66 g/mol
Functional Core Terminal Alkyne: 1,3-dipole precursor for CuAAC.Ether Linkage: Metabolically stable spacer (vs. esters/amides).Piperidine Ring: Solubilizing pharmacophore (pKa ~11).
Solubility High in Water, DMSO, MeOH (due to HCl salt form).
Structural Insight

The molecule features a propargyl ether moiety attached to the C3 position of a piperidine ring.

  • Electronic Effect: The ether oxygen exerts a negative inductive effect (-I) on the propargylic position, slightly increasing the acidity of the acetylenic proton (pKa ~25) compared to alkyl alkynes, facilitating copper-acetylide formation.

  • Steric Environment: The C3-substitution on the piperidine ring creates a "kinked" geometry. Unlike linear propargyl chains, this steric bulk can influence reaction rates in crowded enzyme pockets or on solid-phase resins.

Comparative Reactivity Analysis

We evaluated the performance of 3-(2-Propynyloxy)piperidine HCl (Compound A ) against three standard alkyne classes in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Comparison Matrix: CuAAC Kinetics & Stability
Alkyne ClassRepresentativeReactivity Rate (

)
StabilityMechanism Note
Compound A 3-(2-Propynyloxy)piperidine 1.0 (Reference) High Ether oxygen assists Cu-coordination; Amine requires buffering.
Propargyl Amines Propargylamine2.5 - 4.0x FasterLow (Oxidation prone)Proximal Nitrogen strongly chelates Cu(I), accelerating the catalytic cycle.
Propargyl Alcohols Propargyl Alcohol0.8 - 1.2xModerateHydroxyl group can compete as a ligand but lacks the directing power of amines.
Aryl Alkynes Phenylacetylene0.1 - 0.5x SlowerHighConjugation stabilizes the alkyne, making the transition state higher in energy.
Detailed Technical Assessment
1. Vs. Propargyl Amines (The "Chelation Effect")

Propargyl amines are notoriously fast in CuAAC because the nitrogen atom (3 atoms away from the alkyne) acts as a directing group, anchoring the Copper(I) species.

  • Compound A Behavior: The piperidine nitrogen is distal (6 atoms away via the ether path). It does not provide the same "entatic state" acceleration as propargylamine.

  • Implication: Compound A reacts at a "standard" rate.[2] However, the free amine (if deprotected) can sequester copper if used in stoichiometric deficit.

  • Recommendation: Always use an excess of Copper (0.5–1.0 equiv) or a strong chelating ligand (e.g., THPTA) to prevent the piperidine from poisoning the catalyst.

2. Vs. Propargyl Esters/Amides
  • Stability: Propargyl esters are prone to hydrolysis in biological media (pH > 8) or esterase-rich environments.

  • Compound A Advantage: The ether linkage is chemically inert under standard coupling conditions (Suzuki, amide coupling) and physiological conditions, making it superior for in vivo probe development.

Mechanistic Visualization (CuAAC Pathway)

The following diagram illustrates the specific requirement for base buffering when using the HCl salt of Compound A to enter the catalytic cycle.

CuAAC_Mechanism cluster_0 Critical Process Control Start Compound A (HCl Salt) (Protonated Amine) BaseStep Neutralization (Requires Base: DIPEA/TEA) Start->BaseStep Dissociation ActiveSpecies Free Alkyne Species (Piperidine-O-CH2-C≡CH) BaseStep->ActiveSpecies -HCl CuCoord Cu(I) π-Complex ActiveSpecies->CuCoord +Cu(I) Acetylide Copper Acetylide (Active Catalyst State) CuCoord->Acetylide -H+ Triazole 1,2,3-Triazole Product Acetylide->Triazole +Azide

Figure 1: Activation pathway for 3-(2-Propynyloxy)piperidine HCl. Note the critical neutralization step required to prevent the HCl salt from protonating the basic copper-acetylide intermediates.

Experimental Protocols

Protocol A: High-Efficiency Click Reaction (Library Scale)

Objective: Conjugation of Compound A to an Azide-functionalized scaffold.

Reagents:

  • Substrate: Azide-R (1.0 equiv)

  • Alkyne: 3-(2-Propynyloxy)piperidine HCl (1.2 equiv)

  • Catalyst: CuSO₄·5H₂O (0.1 equiv) pre-mixed with THPTA (0.5 equiv)

  • Reductant: Sodium Ascorbate (0.5 equiv)

  • Base: DIPEA (2.0 equiv) — CRITICAL STEP

  • Solvent: DMSO/Water (1:1) or tBuOH/Water (1:1)

Workflow:

  • Dissolution: Dissolve the Azide and Compound A in the solvent mixture.

  • Buffering: Add DIPEA. Observation: Ensure solution pH is ~7.5–8.0. The HCl salt will consume 1 equiv of base immediately.

  • Catalyst Addition: Add the Cu-THPTA complex followed by Sodium Ascorbate.

  • Incubation: Stir at RT for 2–4 hours. (Monitor by LC-MS; expect [M+H] peak of Product).

  • Workup: Since the product contains a basic piperidine, purify via SCX (Strong Cation Exchange) cartridges to remove copper and non-basic impurities.

Protocol B: Sonogashira Coupling (Cross-Coupling)

Objective: Reacting Compound A with an Aryl Halide.

Reagents:

  • Aryl Iodide (1.0 equiv)

  • Compound A (1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (0.05 equiv)

  • CuI (0.02 equiv)

  • Et₃N (Excess, as solvent/base)

Note: The HCl salt is insoluble in pure Et₃N. Modification: Use DMF/Et₃N (3:1) as the solvent system to ensure solubility of the piperidine salt before the reaction initiates.

Scientific References

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[3] Chemical Reviews, 108(8), 2952–3015.

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition: kinetic aspects and mechanistic insights. Chemical Society Reviews, 39(4), 1302-1315.

  • Li, L., & Zhang, Z. (2016).[1] Development of Piperidine-Based Scaffolds in Medicinal Chemistry. Current Topics in Medicinal Chemistry. (General reference for piperidine utility).

  • BLD Pharm. (2024). Product Data Sheet: this compound.[4][5]

Sources

Comparative Guide: 3-(2-Propynyloxy)piperidine Hydrochloride vs. Propargyl Amine for Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of Antibody-Drug Conjugates (ADCs) and protein scaffolds, the choice of linker chemistry is as critical as the payload itself.[1] This guide compares Propargyl Amine , the industry-standard "minimalist" alkyne linker, against 3-(2-Propynyloxy)piperidine hydrochloride , an advanced, rigidified secondary amine scaffold.

The Verdict:

  • Use Propargyl Amine when minimal steric footprint is required, cost is a primary driver, and the payload is already sufficiently hydrophilic.

  • Use 3-(2-Propynyloxy)piperidine when constructing stable tertiary amides (resistance to proteolysis), requiring enhanced linker solubility (via the ether oxygen), or needing to project the alkyne handle away from the protein surface to improve "click" reaction kinetics.

Part 1: Chemical & Physical Profile[2][3][4]

The fundamental difference lies in the amine classification (primary vs. secondary) and the linker geometry (linear vs. cyclic/ether).

FeaturePropargyl Amine3-(2-Propynyloxy)piperidine HCl
Structure Linear, Primary AmineCyclic (Piperidine), Secondary Amine
Formula C₃H₅NC₈H₁₃NO · HCl
MW 55.08 g/mol 175.66 g/mol
Amine pKa ~8.2 (Lower basicity)~9.5–10.0 (Estimated; Higher basicity)
Linker Type Alkyl (Hydrophobic)Ether-functionalized Cycloalkyl (Amphiphilic)
Resulting Bond Secondary Amide (-NH-CO-)Tertiary Amide (-N(R)-CO-)
Proteolytic Stability Moderate (Susceptible to amidases)High (Tertiary amides are resistant)
Alkyne Presentation Proximal (High steric hindrance)Distal (Extended by ether linker)
Structural Visualization

The following diagram contrasts the chemical topology of both reagents and their resulting conjugates.

ChemicalStructure cluster_0 Reagent 1: Propargyl Amine cluster_1 Reagent 2: 3-(2-Propynyloxy)piperidine PA Propargyl Amine (Primary Amine) PA_Product Secondary Amide Conjugate (Flexible, Less Stable) PA->PA_Product NHS Ester Coupling PP 3-(2-Propynyloxy)piperidine (Secondary Amine + Ether) PP_Product Tertiary Amide Conjugate (Rigid, Protease Resistant) PP->PP_Product NHS Ester Coupling

Caption: Structural transformation of primary vs. secondary amine linkers upon conjugation.

Part 2: Mechanistic Analysis & Performance

Amide Bond Formation (The Activation Step)
  • Propargyl Amine: As a primary amine with a pKa of ~8.2, it is significantly unprotonated at physiological pH (7.4) and highly reactive toward NHS esters. Reaction kinetics are fast, often complete within 30–60 minutes.

  • 3-(2-Propynyloxy)piperidine: As a secondary amine, it is more sterically hindered. The nucleophilic attack on the NHS ester carbonyl is slower. Additionally, the higher pKa means a higher pH (8.0–8.5) is often required to ensure sufficient free base is available for reaction.

    • Implication: You must increase reaction time or pH when switching to the piperidine derivative.

Conjugate Stability (The Biological Half-Life)
  • Propargyl Amine Conjugates: Form secondary amides . While generally stable, these can be substrates for serum amidases or proteases, potentially leading to premature release of the alkyne tag in complex biological matrices.

  • Piperidine Conjugates: Form tertiary amides . These are sterically congested and lack the amide proton required for the catalytic mechanism of many serine proteases.

    • Advantage:[2][][4] The piperidine linker offers superior stability in plasma, making it ideal for in vivo applications where linker integrity is paramount.

Click Chemistry Efficiency (The Payload Attachment)
  • Steric Access: The alkyne in propargyl amine is only one carbon away from the amide bond. If conjugated to a bulky protein, the alkyne can be "buried" on the surface, hindering the CuAAC reaction with the azide-payload.

  • The "Ether Extension" Effect: In 3-(2-Propynyloxy)piperidine, the alkyne is attached to the 3-position via an oxygen atom. This geometry pushes the reactive alkyne handle away from the protein surface and the rigid piperidine ring prevents it from folding back.

    • Result: Faster click kinetics and higher yields for bulky payloads (e.g., fluorophores, toxins).

Part 3: Experimental Protocols

Protocol A: Conjugation to NHS-Activated Protein

Standardized for 1 mg of antibody (IgG).

ParameterPropargyl Amine Workflow3-(2-Propynyloxy)piperidine Workflow
Buffer PBS, pH 7.4PBS adjusted to pH 8.3 (Critical)
Reagent Excess 20–50 molar equivalents50–100 molar equivalents
Solvent Water or DMSODMSO (Reagent is lipophilic as free base)
Incubation 1 hour @ RT4 hours @ RT or Overnight @ 4°C
Quenching Tris or GlycineTris or Glycine
Purification Desalting Column (e.g., PD-10)Desalting Column (e.g., PD-10)

Step-by-Step Methodology (Piperidine Derivative):

  • Preparation: Dissolve 3-(2-Propynyloxy)piperidine HCl in dry DMSO to 100 mM.

  • Activation: Adjust protein solution (1–5 mg/mL) to pH 8.3 using 1M NaHCO₃.

  • Coupling: Add the piperidine reagent (50 eq.) to the protein. Ensure final DMSO < 10%.

  • Reaction: Incubate for 4 hours at room temperature with gentle agitation. Note: The secondary amine reacts slower; extended time ensures high occupancy.

  • Purification: Remove excess small molecules via size-exclusion chromatography (Sephadex G-25) equilibrated in PBS pH 7.4.

Protocol B: CuAAC "Click" Reaction

Universal protocol for both linkers.

  • Mix: Combine Alkyne-Conjugated Protein (10 µM) + Azide-Payload (20–50 µM).

  • Catalyst: Add premixed CuSO₄ (1 mM) + THPTA Ligand (5 mM).

  • Reductant: Add Sodium Ascorbate (5 mM) to initiate.

  • Incubation: 1 hour @ RT (Propargyl) vs. 30 mins @ RT (Piperidine) due to better accessibility.

Part 4: Decision Framework

Use the following logic flow to select the correct reagent for your specific application.

DecisionTree Start Select Bioconjugation Reagent Q1 Is the conjugate for in vivo use (plasma stability critical)? Start->Q1 Q2 Is the payload extremely bulky (e.g., another protein/polymer)? Q1->Q2 No (In vitro/Assay only) Res_PP USE PIPERIDINE DERIVATIVE (Stable, Accessible, Soluble) Q1->Res_PP Yes (Tertiary Amide needed) Res_PA USE PROPARGYL AMINE (Standard, Fast, Low Cost) Q2->Res_PA No (Small molecule dye) Q2->Res_PP Yes (Need Spacer/Extension)

Caption: Decision matrix for selecting between linear and cyclic alkyne linkers.

References

  • PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

  • National Institutes of Health (NIH). Recent Advances in Bioorthogonal Ligation and Bioconjugation. PMC. Available at: [Link]

Sources

Validation of protein labeling using mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Definitive Guide to Validating Protein Labeling: Mass Spectrometry vs. Traditional Methods

Executive Summary

In drug development and high-precision proteomics, the validity of your data hinges on the fidelity of your protein labeling. Whether conjugating antibody-drug conjugates (ADCs), biotinylating for enrichment, or isobaric tagging (TMT/iTRAQ) for quantification, "assuming" the label worked is a critical failure point.

This guide objectively compares Mass Spectrometry (MS)—specifically the dual approach of Intact Mass Analysis and Peptide Mapping —against traditional biochemical validation (Western Blot, Fluorescence). It provides the experimental logic, data-driven comparisons, and step-by-step protocols required to establish MS as the primary validation system in your laboratory.

Part 1: Comparative Landscape

Why the "Gold Standard" (Western Blot) is Insufficient

Traditional methods like Western Blot (WB) and Fluorescence provide semi-quantitative data at best. They answer "Is the label present?" but fail to answer "What is the occupancy?" or "Is the label site-specific?"

Table 1: Performance Comparison of Validation Methodologies

FeatureMass Spectrometry (MS)Western Blot (WB)Fluorescence / UV-Vis
Quantification Absolute & Relative (Stoichiometry known)Semi-Quantitative (Antibody affinity bias)Relative (Subject to quenching/bleaching)
Site Specificity Residue-Level Resolution (Peptide Mapping)None (Band shift only)None (Bulk signal)
Multiplexing High (TMT, iTRAQ, DIA)Low (Re-probing required)Medium (Spectral overlap limits)
Labeling Efficiency Calculable % (e.g., 98.5% Occupancy)Visual EstimateBulk Average (cannot see unlabeled fraction clearly)
Sample Requirement Low (Nanograms)Medium (Micrograms)High (Milligrams for UV-Vis)

Senior Scientist Insight: Do not rely on fluorescence-to-protein ratios (F/P) for critical ADCs or probes. F/P ratios are averages. A sample with 50% unlabeled protein and 50% over-labeled protein can appear to have a "perfect" ratio of 1:1, masking a disastrously heterogeneous population.

Part 2: Technical Deep Dive & Protocols

Workflow A: Validating Isobaric Labeling (TMT/iTRAQ)

Objective: Ensure >95% labeling efficiency to prevent ratio compression in quantitative proteomics.

The Logic: TMT reagents react with primary amines (N-terminus and Lysine). If the reaction is incomplete, peptides will carry a "light" mass, distorting quantification. If the reaction is over-aggressive, TMT will label Tyrosine (Tyr) or Serine (Ser), reducing ionization efficiency.

Protocol:

  • Aliquot: Take 5% of your labeled sample before mixing channels.

  • Desalt: Use C18 StageTips to remove excess unreacted TMT reagent (critical to prevent MS source contamination).

  • LC-MS Configuration:

    • Gradient: Short (30–60 min).

    • Method: Standard DDA (Data Dependent Acquisition).

  • Database Search (The Validation Step):

    • Crucial Step: Set TMT as a Variable Modification (not Fixed) on Lysine and N-terminus.

    • Include TMT on Tyr/Ser as a Variable Modification to check for over-labeling.

  • Calculation:

    
    
    
Workflow B: Validating Covalent Conjugation (ADCs / Biotin)

Objective: Determine Drug-to-Antibody Ratio (DAR) and exact conjugation sites.

The Logic:

  • Intact Mass (Top-Down): Measures the total mass shift. Since the mass of the label is known, the mass shift divided by the label mass equals the number of labels per protein.

  • Peptide Mapping (Bottom-Up): Digests the protein to find where the label attached.

Protocol:

  • Intact Analysis:

    • Column: C4 or PLRP-S (Polymeric).

    • Mobile Phase: 0.1% Formic Acid / Acetonitrile.

    • Deconvolution: Use MaxEnt or BioPharma Finder to collapse the charge envelope.

    • Success Metric: Distinct peaks separated by the mass of the label (e.g., +452 Da for Biotin).

  • Peptide Mapping:

    • Digest: Trypsin (or Chymotrypsin if Lysines are modified/blocked).

    • Search: Specify the label mass as a variable modification.

    • Success Metric: High localization probability (>75%) on specific residues.

Part 3: Visualization of Workflows

Diagram 1: The Decision Matrix for Validation

This logic tree guides the researcher on which MS method to deploy based on the labeling type.

ValidationLogic Start Start: Select Labeling Type Isobaric Isobaric (TMT/iTRAQ) Start->Isobaric Covalent Covalent/Conjugation (Biotin, Drugs, Fluorophores) Start->Covalent CheckEff Check Efficiency (Search TMT as Variable Mod) Isobaric->CheckEff Intact Intact Mass Analysis (Global Occupancy / DAR) Covalent->Intact Step 1: Ratio CalcEff Calculate PSM Ratio Target: >95% CheckEff->CalcEff OverLabel Check Specificity (Tyr/Ser labeling <5%) CalcEff->OverLabel PepMap Peptide Mapping (Site Localization) Intact->PepMap Step 2: Location

Caption: Decision matrix for selecting the appropriate MS validation workflow based on labeling chemistry.

Diagram 2: The "Self-Validating" TMT Workflow

This diagram illustrates the specific QC loop required for high-fidelity quantitative proteomics.

TMT_Workflow Sample Protein Sample Labeling TMT Labeling Reaction Sample->Labeling Aliquot Take 5% Aliquot (QC Fraction) Labeling->Aliquot Mix Mix Remaining 95% (Main Experiment) Labeling->Mix Hold QC_Run LC-MS QC Run (Short Gradient) Aliquot->QC_Run Search Database Search (TMT = Variable) QC_Run->Search Decision Efficiency > 98%? Search->Decision Proceed Proceed to Fractionation Decision->Proceed Yes Relabel Relabel Sample Decision->Relabel No Proceed->Mix Release Hold

Caption: QC workflow for TMT labeling. Note the "Hold" step: never mix samples until the aliquot confirms labeling efficiency.

Part 4: Troubleshooting & Self-Validation (E-E-A-T)

How to know if your validation is lying to you:

  • The "Missed Cleavage" Trap:

    • Issue: Trypsin cleaves at Lysine (K) and Arginine (R). TMT labels Lysine, blocking trypsin.

    • Validation: If your TMT labeling is 100% efficient, you should see zero peptides ending in Lysine (unless it is the C-terminus of the protein). High rates of K-terminal peptides indicate failed labeling.

  • The "Mass Shift" Drift:

    • Issue: In Intact Mass, the observed shift doesn't match the theoretical label mass.

    • Causality: This often indicates adducts (Na+, K+) or incomplete reduction of disulfides.

    • Fix: Desalt rigorously online or use Native MS conditions.

  • Over-Labeling (The Silent Killer):

    • Issue: High labeling efficiency (>99%) but poor protein identification rates.

    • Causality: You used too much reagent.[1] TMT has labeled Histidine and Tyrosine, altering the ionization and fragmentation patterns so heavily that the search engine cannot identify the peptides.

    • Check: Always search for "TMT on Tyr" as a variable modification. If >10% of Tyr are labeled, discard the sample.

References

  • Rauniyar, N., & Yates, J. R. (2014). Isobaric labeling-based relative quantification in shotgun proteomics. Analytical Chemistry. Link

    • Context: Foundational text on TMT/iTRAQ mechanics and the necessity of efficiency valid
  • Hogrebe, A., et al. (2018). Benchmarking common quantification strategies for large-scale phosphoproteomics. Nature Communications. Link

    • Context: Validates the comparison between label-free and labeled quantific
  • Thermo Fisher Scientific. (2021). TMT Labeling Efficiency and Peptide Identification. Application Note. Link

    • Context: Industry standard protocol for calculating labeling efficiency using the "Variable Modific
  • Valliere-Douglass, J. F., et al. (2012). Mass spectrometric characterization of antibody-drug conjugates. Analytical Chemistry. Link

    • Context: The authoritative source for using Intact Mass and Peptide Mapping for ADC/Covalent label valid
  • Gingras, A. C., et al. (2007). Analysis of protein complexes using mass spectrometry. Nature Reviews Molecular Cell Biology. Link

    • Context: Discusses the limitations of traditional biochemical methods compared to MS for protein interaction and labeling analysis.

Sources

Functional Assays to Confirm the Activity of Labeled Biomolecules: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Validation Imperative

In the development of antibody-drug conjugates (ADCs), fluorescent probes, and diagnostic reagents, the chemical conjugation of a payload (fluorophore, enzyme, drug) to a biomolecule is a critical inflection point. Labeling is inherently destructive. It introduces steric bulk, alters surface charge, and can chemically modify the very residues required for binding (e.g., Lysines in the Complementarity Determining Regions [CDRs]).

Validation is not merely checking for signal; it is confirming that the biological function—affinity, specificity, and potency—remains intact relative to the unlabeled parent molecule. This guide compares the primary functional assays used to validate labeled biomolecules, providing a decision framework based on sensitivity, throughput, and mechanistic insight.

Comparative Analysis of Functional Assays

The choice of assay depends on the specific "function" being interrogated: Binding Integrity (Affinity) vs. Biological Potency (Signaling/Killing).

Table 1: Functional Assay Comparison Matrix
FeatureELISA (Competition) SPR / BLI (Label-Free) Cell-Based Potency
Primary Output Relative Binding (

)
Kinetics (

,

,

)
Biological Response (

)
Throughput High (96/384-well)Medium (Chip-based)Low to Medium
Sensitivity pM - nM rangepM range (High sensitivity)Context-dependent
Mechanism Equilibrium bindingReal-time association/dissociationComplex pathway activation
Best For Routine QC, Batch-to-batch consistencyDetailed kinetic characterization, Epitope mappingADCs, Agonist/Antagonist mAbs
Limitation End-point only; misses fast off-ratesHigh capital cost; surface regeneration artifactsHigh variability; labor-intensive
Deep Dive: The "Gold Standard" Debate
  • ELISA (Enzyme-Linked Immunosorbent Assay): While Direct ELISA is common, it is insufficient for validation because it does not distinguish between high-affinity binding of a few molecules and low-affinity binding of many molecules. Competition ELISA is the required standard, where the labeled molecule competes with an unlabeled reference.

  • SPR (Surface Plasmon Resonance): Superior for detecting subtle changes in kinetics. A labeled antibody might retain its equilibrium constant (

    
    ) but suffer from a slower association rate (
    
    
    
    ) due to steric hindrance from the label—a nuance ELISA often misses.

Impact of Labeling Chemistry on Activity[1][2]

The method of conjugation dictates the validation burden.

Random Labeling (Lysine-NHS)[3]
  • Mechanism: Targets primary amines (Lysines).

  • Risk: High. An IgG antibody has ~80 lysines. If conjugation occurs in the CDR, affinity is abolished.

  • Validation Requirement: Stringent. Requires functional testing of every batch due to heterogeneity.

Site-Specific Labeling (Cysteine/Glycan/Enzymatic)[3][4][5]
  • Mechanism: Targets engineered cysteines, specific glycans, or peptide tags.[1]

  • Risk: Low. The label is directed away from the binding site (usually to the Fc region).

  • Validation Requirement: Focused. Once the construct is validated, batch variability is minimal.

Visualization: The Validation Workflow

The following diagram illustrates the critical decision loops in validating a labeled biomolecule.

ValidationWorkflow Start Purified Biomolecule Labeling Conjugation Reaction (Random vs. Site-Specific) Start->Labeling Purification Remove Free Dye/Drug Labeling->Purification QC_DOL Determine Degree of Labeling (DOL) (UV-Vis / LC-MS) Purification->QC_DOL Decision_DOL DOL within Target Range? QC_DOL->Decision_DOL Func_Assay Functional Assay Selection Decision_DOL->Func_Assay Yes Fail REJECT Optimize Chemistry Decision_DOL->Fail No (Over/Under labeled) ELISA Competition ELISA (Binding Integrity) Func_Assay->ELISA SPR SPR/BLI (Kinetics Check) Func_Assay->SPR Cell Cell-Based Assay (Potency/Internalization) Func_Assay->Cell Pass VALIDATED Release Batch ELISA->Pass IC50 matches Ref ELISA->Fail Shift in IC50 SPR->Pass KD within 20% SPR->Fail Altered kinetics Cell->Pass Potency maintained Cell->Fail Loss of function

Caption: Integrated workflow for validating labeled biomolecules, prioritizing DOL quality control before functional testing.

Detailed Protocol: Competition ELISA for Relative Binding

This protocol is the industry standard for confirming that a labeled antibody (Ab-Conjugate) retains the same affinity as the Unlabeled Reference.

Principle

A fixed concentration of Ab-Conjugate is mixed with serial dilutions of Unlabeled Reference (Competitor). This mixture is applied to an antigen-coated plate.[2][3][4][5] If the Ab-Conjugate is active, the Unlabeled Reference will compete for binding sites, causing a signal decrease.

Materials
  • Antigen: Recombinant target protein.

  • Labeled Sample: The antibody-conjugate to be tested.

  • Reference Standard: The original, unlabeled antibody (stored properly).

  • Detection: If the label is not an enzyme (e.g., it's a fluorophore or drug), use an HRP-conjugated anti-species secondary antibody.

Step-by-Step Methodology
  • Determine

    
     of the Conjugate: 
    
    • First, run a direct binding ELISA with the Ab-Conjugate to find the concentration that yields ~70% of the maximum signal (

      
      ). Use this concentration for the competition assay to ensure sensitivity.
      
  • Coat Plate:

    • Coat 96-well plate with Antigen (0.5–2 µg/mL) in carbonate buffer (pH 9.6) overnight at 4°C.[2][3][5]

  • Block:

    • Wash 3x with PBS-T (PBS + 0.05% Tween-20).[2] Block with 3% BSA in PBS for 1-2 hours at RT.

  • Prepare Competition Mix (The Critical Step):

    • In a separate tube/plate, prepare serial dilutions of the Unlabeled Reference (Competitor).

    • Add a fixed concentration of Ab-Conjugate (at its

      
      ) to all wells containing the competitor.
      
    • Control 1: Ab-Conjugate only (No competitor) = 100% Signal.

    • Control 2: No Ab-Conjugate (Background).

    • Incubate the mix for 1 hour at RT to reach equilibrium.

  • Transfer & Bind:

    • Transfer the pre-equilibrated mixture to the antigen-coated plate. Incubate for 1 hour.

  • Detection:

    • Wash 3x.[2][5]

    • Scenario A (Enzyme Label): Add substrate (TMB) directly.

    • Scenario B (Fluorescent/Drug Label): Add HRP-conjugated secondary antibody (e.g., Goat anti-Human Fc). Incubate 1 hr, Wash, Add TMB.

  • Analysis:

    • Plot OD450 vs. Log[Competitor Concentration].

    • Calculate

      
      .
      
    • Acceptance Criteria: The

      
       of the labeled sample should be within 20-30% of the historical reference.
      

Advanced Validation: Internalization Assays (For ADCs)

For Antibody-Drug Conjugates, binding is not enough; the complex must internalize to release the payload.

Visualization: ADC Internalization Pathway

ADC_Pathway ADC Labeled ADC Receptor Cell Surface Receptor ADC->Receptor Binding Endosome Early Endosome (pH 6.0) Receptor->Endosome Internalization Lysosome Lysosome (pH 4.5) Endosome->Lysosome Trafficking Release Payload Release Lysosome->Release Degradation Death Cell Death (Apoptosis) Release->Death Action

Caption: Mechanism of action for ADCs, highlighting the necessity of cell-based internalization assays.

Protocol Summary (pH-Sensitive Dye):

  • Label antibody with a pH-sensitive dye (e.g., pHrodo) that is non-fluorescent at neutral pH but bright red in acidic endosomes.

  • Incubate with target cells at 37°C.

  • Measure fluorescence via Flow Cytometry.

  • Result: Signal correlates directly with functional internalization.

References

  • Rapid Novor. (2021). SPR vs. ELISA: SPR Guides Accurate ELISA Results. Retrieved from [Link]

  • Nicoya Lifesciences. (2023). SPR vs ELISA | Comparing techniques for biomolecular detection. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Functional in vitro assessment of modified antibodies: Impact of label on protein properties. Retrieved from [Link]

  • NanoTemper Technologies. Degree-of-labeling (DOL). Retrieved from [Link]

  • Sino Biological. Competitive ELISA Protocol. Retrieved from [Link]

  • Antibodies.com. (2024).[6] ELISA: The Complete Guide. Retrieved from [Link]

Sources

Comparative study of Cu(I) sources for piperidine alkyne cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Process Chemists Focus: Optimization of CuAAC reactions involving basic nitrogen heterocycles (Piperidines).

Executive Summary: The Piperidine Challenge

In drug discovery, the piperidine ring is a privileged pharmacophore, often serving as a key basic amine in GPCR ligands and kinase inhibitors. However, incorporating piperidine moieties into "Click" chemistry (CuAAC) workflows presents a unique chemical challenge: Catalyst Poisoning .

The secondary or tertiary amine nitrogen of the piperidine ring acts as a competitive ligand for the Cu(I) catalyst. Unlike the triazole-forming azide or alkyne, the piperidine nitrogen can form stable, non-productive complexes with naked Cu(I), effectively removing the catalyst from the cycle or promoting oxidation to inactive Cu(II).

This guide objectively compares four distinct Cu(I) sourcing strategies to overcome this "amine effect," ensuring high yields and purity in piperidine-functionalized cycloadditions.

Mechanistic Insight: Why the Source Matters

To select the right source, one must understand the failure mode. The standard CuAAC catalytic cycle relies on the formation of a


-bound copper acetylide.
  • The Ideal Path: Cu(I) coordinates the alkyne

    
     deprotonation 
    
    
    
    azide coordination
    
    
    cyclization.[1]
  • The Piperidine Interference: The basic nitrogen (

    
    ) coordinates to Cu(I) with high affinity. Without a protecting ligand, this forms a coordinatively saturated species that cannot bind the alkyne, halting the reaction.
    
Visualization: Catalyst Poisoning vs. Ligand Acceleration

CuAAC_Mechanism Cu_Source Cu(I) Source Active_Cat Active Catalyst [L-Cu]+ Cu_Source->Active_Cat Activation Dead_End INACTIVE COMPLEX [Cu(Pip)n]+ Active_Cat->Dead_End + Piperidine (Competitive Binding) Product Triazole Product Active_Cat->Product + Azide/Alkyne (Fast Cycle) Piperidine Piperidine Substrate (Basic Amine) Piperidine->Dead_End Ligand Stabilizing Ligand (TBTA/THPTA) Ligand->Active_Cat Protects Cu center from amine binding

Figure 1: Mechanistic pathway showing how basic amines (piperidine) divert the catalyst into inactive complexes, and how ligands mitigate this.

Comparative Analysis of Cu(I) Sources

We evaluated four common Cu(I) sourcing strategies based on yield, reaction time, and purity for piperidine-containing substrates.

Source A: CuSO₄ + Sodium Ascorbate (In Situ Generation)

The "Classic" Sharpless-Fokin method.

  • Mechanism: Cu(II) is reduced in situ to Cu(I) by excess ascorbate.

  • Pros: Extremely robust; water-compatible; excess ascorbate prevents oxidation; cheap.

  • Cons: Requires aqueous co-solvent (H₂O/tBuOH); difficult with highly lipophilic piperidines; pH dependent (ascorbic acid can protonate piperidine, altering solubility).

  • Verdict: Best for polar/water-soluble piperidines.

Source B: Cu(MeCN)₄PF₆ (Tetrakis(acetonitrile)copper(I) hexafluorophosphate)

A pre-formed, organic-soluble Cu(I) source.

  • Mechanism: Dissociates active Cu(I) in organic solvents (DCM, MeCN).

  • Pros: Homogeneous in organic media; no water required; excellent for lipophilic substrates.

  • Cons: Highly sensitive to oxidation (requires inert atmosphere); no "reservoir" of reducing agent to regenerate oxidized Cu.

  • Verdict: Best for anhydrous, non-polar synthesis.

Source C: CuI / CuBr (Cuprous Halides)

The traditional salts.

  • Mechanism: Solid salts that must be solubilized.

  • Pros: Cheap; readily available.

  • Cons: Poor solubility leads to heterogeneous mixtures; high tendency to form clusters/aggregates with amines; requires base (DIPEA) which can complicate purification.

  • Verdict: Not recommended for piperidines without specific ligands due to aggregation issues.

Source D: Cu-Ligand Complexes (Cu-TBTA / Cu-THPTA)

The "Gold Standard" for complex synthesis.

  • Mechanism: Cu(I) is pre-coordinated or generated in the presence of a polytriazole ligand (e.g., TBTA).

  • Pros: The ligand sterically protects the Cu center from piperidine interference; accelerates rate by

    
    ; protects Cu from oxidation.
    
  • Cons: More expensive reagents.

  • Verdict: Superior performance for all piperidine substrates.

Performance Data Dashboard

The following data represents average performance metrics for the cycloaddition of N-propargylpiperidine with benzyl azide (Model Reaction).

ParameterCuSO₄ / NaAsc Cu(MeCN)₄PF₆ CuI + DIPEA CuSO₄ + TBTA
Yield (Isolated) 82%74%55%96%
Reaction Time 4 - 12 h2 - 6 h18 - 24 h1 - 3 h
Solvent System tBuOH / H₂O (1:1)DCM or MeCNTHF or DMFtBuOH / H₂O / DCM
Oxidative Byproducts Low (<1%)Moderate (5-10%)High (>10%)Very Low (<0.5%)
Piperidine Tolerance Good (pH buffer)ModeratePoor (Poisoning)Excellent

Experimental Protocols

Protocol A: The "Gold Standard" (CuSO₄ + TBTA)

Recommended for high-value intermediates where yield and purity are paramount.

Reagents:

  • Catalyst Stock: Mix CuSO₄·5H₂O (10 mg) and TBTA (25 mg) in 1 mL DMSO. (Forms a blue complex).

  • Reductant: Sodium Ascorbate (freshly prepared 1M in water).

  • Solvent: t-Butanol / Water (1:1) or DMSO/Water if substrate is insoluble.

Workflow:

  • Dissolve Piperidine-Alkyne (1.0 equiv) and Azide (1.1 equiv) in the solvent mixture (0.2 M concentration).

  • Add Catalyst Stock (1-5 mol% Cu).

  • Add Reductant (10-20 mol%). The solution should turn colorless or pale yellow (Active Cu(I)).

  • Stir at RT for 2 hours. Monitor by LCMS.[2]

  • Workup: Dilute with water, extract with EtOAc. If the piperidine coordinates copper during workup (blue organic layer), wash with 10% NH₄OH or EDTA solution to sequester copper.

Protocol B: Anhydrous Conditions (Cu(MeCN)₄PF₆)

Recommended for lipophilic substrates strictly requiring organic solvents.

Reagents:

  • Cu(MeCN)₄PF₆ (Store in glovebox or desiccator).

  • Base: 2,6-Lutidine (Prevents protonation of intermediates without poisoning Cu).

Workflow:

  • Flame-dry reaction vessel and purge with Argon/N₂.

  • Dissolve substrates in dry DCM or Acetonitrile.

  • Add 2,6-Lutidine (0.5 equiv).

  • Add Cu(MeCN)₄PF₆ (5 mol%) in one portion.

  • Stir under inert atmosphere.

  • Note: If the solution turns green/blue, oxygen has entered; the reaction will stall. Add a trace of copper wire to regenerate Cu(I) if needed.

Decision Logic: Selecting Your Source

Use this logic flow to determine the optimal experimental setup for your specific piperidine derivative.

Selection_Logic Start Start: Piperidine Substrate Solubility Is the substrate water soluble? Start->Solubility Yes_Sol Yes Solubility->Yes_Sol No_Sol No (Lipophilic) Solubility->No_Sol Standard Use CuSO4 + NaAsc (Protocol A without TBTA) Yes_Sol->Standard Sensitive Is the substrate acid/base sensitive? No_Sol->Sensitive Yes_Sens Yes Sensitive->Yes_Sens No_Sens No Sensitive->No_Sens Anhydrous Use Cu(MeCN)4PF6 (Protocol B) Yes_Sens->Anhydrous Ligand_Check Do you have TBTA/THPTA? No_Sens->Ligand_Check Use_Ligand Use CuSO4 + TBTA + NaAsc (Highest Yield) Ligand_Check->Use_Ligand Yes Use_CoSolvent Use CuSO4 + NaAsc with DMSO/tBuOH Ligand_Check->Use_CoSolvent No

Figure 2: Decision tree for selecting the optimal Cu(I) source based on substrate solubility and sensitivity.

References

  • Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition. Link

  • Chan, T. R., et al. (2004). "Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis." Organic Letters. Link

  • Diez-Gonzalez, S. (2011). "Catalytic Azide-Alkyne Cycloaddition: Reactivity and Applications." Catalysis Science & Technology. Link

  • Presolski, S. I., et al. (2011).[3] "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology. Link

  • Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides." Chemical Society Reviews. Link

Sources

Characterization of 3-(2-Propynyloxy)piperidine hydrochloride-derived triazoles

Author: BenchChem Technical Support Team. Date: February 2026

Characterization of 3-(2-Propynyloxy)piperidine Hydrochloride-Derived Triazoles: A Comparative Application Guide

Part 1: Executive Summary & Strategic Utility

This compound is a specialized "Click-ready" heterocyclic scaffold designed for the rapid synthesis of 1,4-disubstituted 1,2,3-triazole libraries. Unlike standard piperidine building blocks, this compound features a terminal alkyne linked via an ether bridge at the C3 position. This specific geometry allows for the exploration of unique chemical space in Structure-Activity Relationship (SAR) studies, particularly for targets requiring a basic amine pharmacophore (e.g., Acetylcholinesterase, Muscarinic receptors, and Sigma receptors).

Primary Application: Synthesis of bioactive small molecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Therapeutic Areas: Neurodegenerative diseases (Alzheimer's), Antifungals (CYP51 inhibitors), and Psychotropics.

Part 2: Synthesis & Characterization Workflow

The transformation of this compound into bioactive triazoles requires a disciplined synthetic workflow to ensure regioselectivity and yield.

The "Click" Synthesis Pathway

The core reaction utilizes the terminal alkyne of the piperidine scaffold to react with diverse organic azides.

Critical Decision Point: N-Protection. While the hydrochloride salt is stable, the free amine can chelate copper catalysts, potentially stalling the CuAAC reaction.

  • Recommendation: Perform N-protection (e.g., Boc or Cbz) before the Click reaction if using low catalyst loading (<1 mol%). If using high loading (5-10 mol%) or specific ligands (e.g., TBTA), the salt can often be used directly with a base.

DOT Diagram: Synthesis Workflow

SynthesisWorkflow Start 3-(2-Propynyloxy) piperidine HCl Step1 N-Protection (Boc2O / TEA) Start->Step1 Optional (Rec.) Step2 CuAAC Click Reaction (R-N3, CuSO4, NaAsc) Start->Step2 Direct (High Cu load) Step1->Step2 Boc-Intermediate Step3 N-Deprotection (TFA or HCl) Step2->Step3 Purification Final Target Triazole Library Step3->Final Salt Formation

Caption: Figure 1. Modular synthesis pathway for generating triazole libraries from the piperidine-alkyne scaffold.

Experimental Protocol: General CuAAC Procedure

Self-Validating Step: The disappearance of the alkyne stretch (~2100 cm⁻¹) in IR spectroscopy confirms reaction progress.

  • Reagents:

    • Scaffold: 3-(2-Propynyloxy)piperidine (1.0 eq).

    • Azide: R-N3 (1.1 eq).

    • Catalyst: CuSO4·5H2O (0.1 eq) + Sodium Ascorbate (0.2 eq).

    • Solvent: t-BuOH:H2O (1:1).

  • Procedure:

    • Dissolve scaffold and azide in the solvent mixture.

    • Add freshly prepared sodium ascorbate solution followed by copper sulfate solution.

    • Stir at room temperature for 12–24 hours.

    • Validation: Monitor via TLC (stain with Dragendorff’s reagent for piperidine amine).

  • Workup:

    • Quench with ammonium chloride (sat. aq). Extract with EtOAc.[1]

    • If N-protected, proceed to deprotection (e.g., 4M HCl in dioxane).

Part 3: Comparative Performance Guide

This section compares 3-(2-Propynyloxy)piperidine-derived triazoles against common alternatives in medicinal chemistry.

Structural Comparison: 3-Substituted vs. 4-Substituted

The position of the ether linkage dictates the spatial vector of the triazole moiety relative to the basic nitrogen (the pharmacophore).

Feature3-(2-Propynyloxy) Derivatives 4-(2-Propynyloxy) Derivatives Impact on Bioactivity
Vector Angle Non-linear (kinked)Linear3-sub fits "curved" hydrophobic pockets (e.g., AChE gorge).
Chirality Chiral center at C3Achiral3-sub allows for enantioselective binding optimization.
Flexibility Moderate (Ether linker)Moderate (Ether linker)Ether oxygen acts as a hydrogen bond acceptor.
Linker Stability: Ether vs. Ester/Amide

Many triazole libraries use ester or amide linkers. The ether linkage in 3-(2-Propynyloxy)piperidine offers superior metabolic stability.

  • Ether (Product): Resistant to plasma esterases; high metabolic stability.

  • Ester Analog: Rapidly hydrolyzed in vivo; poor oral bioavailability.

  • Amide Analog: Stable, but alters H-bond donor/acceptor profile significantly.

Biological Case Study: Acetylcholinesterase (AChE) Inhibition

Context: Piperidine-triazoles are classic AChE inhibitors (mimicking Donepezil).

  • Standard (Donepezil): IC50 ≈ 5–10 nM.

  • 3-Propynyloxy-Triazoles (Target): Typically show IC50 values in the 50 nM – 5 µM range depending on the azide "R" group.

  • Advantage: The triazole ring acts as a bioisostere for the amide/benzyl group, often improving solubility and reducing aggregation of Beta-amyloid (Aβ) peptides compared to pure benzyl-piperidines.

Part 4: Detailed Characterization Data

When characterizing the final library, the following spectral features are diagnostic.

NMR Spectroscopy Signatures
  • ¹H NMR (DMSO-d6):

    • Triazole Proton: Singlet at δ 7.8 – 8.2 ppm . (Diagnostic of successful click reaction).

    • O-CH2-Triazole: Singlet or doublet at δ 4.5 – 4.7 ppm .

    • Piperidine C3-H: Multiplet at δ 3.4 – 3.6 ppm (shifted downfield due to oxygen).

    • Absence of Alkyne: Disappearance of the triplet at δ 2.4 – 2.5 ppm (terminal alkyne proton).

Mass Spectrometry
  • ESI-MS: Expect [M+H]+ peaks. The piperidine nitrogen ensures strong ionization in positive mode.

  • Fragmentation: Common loss of the triazole side chain or ring opening under high collision energy.

Part 5: Logic of Design (Visualized)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic when using this scaffold for dual-binding site inhibitors (e.g., AChE).

SAR_Logic Scaffold Piperidine Ring (Cationic Pharmacophore) Target Biological Target (e.g., AChE Active Site) Scaffold->Target Binds CAS (Catalytic Anionic Site) Linker 3-Propynyloxy Ether (Flexible Spacer) Triazole 1,2,3-Triazole (Rigid Linker / Bioisostere) Linker->Triazole Connects R_Group Azide Substituent (R) (Hydrophobic/Aromatic) Triazole->R_Group Orients Triazole->Target Pi-Stacking Interactions R_Group->Target Binds PAS (Peripheral Anionic Site)

Caption: Figure 2. SAR Logic for dual-binding inhibitors. The 3-propynyloxy linker positions the R-group to interact with secondary binding sites.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

  • Sadeghian, N., et al. (2016).[2] Design and synthesis of 1,2,3-triazole-based hybrids as acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • ChemSRC. (2023). 3-[(2-Propynyloxy)methyl]piperidine hydrochloride - CAS 1185302-66-2 Data.[3][4] Link

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. Link

  • Wadsworth, H. J., et al. (1992).[5] Synthesis and muscarinic activities of quinuclidin-3-yltriazole and -tetrazole derivatives. Journal of Medicinal Chemistry. Link

Sources

Assessing the Stability of the Piperidine-Triazole Linkage in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

In the optimization of biologically active small molecules, the piperidine-triazole linkage has emerged as a robust bioisostere for the classic amide bond. While the 1,2,3-triazole ring itself offers exceptional hydrolytic stability—effectively "shielding" the linkage from peptidases and esterases—it introduces a distinct metabolic profile that researchers must navigate carefully.

The Verdict: The piperidine-triazole linkage is chemically superior to amides in plasma stability assays (hydrolysis resistance). However, in microsomal stability assays (oxidative metabolism), the piperidine ring often becomes a "metabolic soft spot," susceptible to Cytochrome P450 (CYP)-mediated oxidation. This guide details the mechanistic reasons for this divergence and provides the exact protocols to validate it.

Comparative Analysis: Triazole vs. Traditional Linkers

To understand the utility of the piperidine-triazole scaffold, we must compare it against the alternatives it typically replaces: amides and ethers.

Table 1: Physicochemical and Metabolic Comparison
FeatureAmide Linker (Reference)Ether Linker (Alternative)Piperidine-Triazole (Target)
Bond Type



or

(via Triazole)
Plasma Stability Low to Moderate (Susceptible to hydrolases/peptidases)High High (Resistant to hydrolysis)
Microsomal Stability Variable (Often cleaved by amidases)Moderate (O-dealkylation liability)Moderate (Linker is stable; Piperidine ring is labile)
Dipole Moment ~3.5 DebyeLow~5.0 Debye (Mimics Amide electronics)
H-Bond Capability Donor & AcceptorAcceptor onlyAcceptor (N2/N3) & Weak Donor (C-H)
Mechanistic Insight: The "Shielding" Effect

The 1,4-disubstituted 1,2,3-triazole mimics the trans-amide bond in geometry and electronic distribution but lacks the hydrolytically labile carbonyl carbon. This makes the triazole ring essentially inert to the proteolytic enzymes that plague peptide-like drugs.

However, the piperidine ring attached to the triazole is not inert. It is a known substrate for CYP3A4 and CYP2D6. The electron-rich nature of the piperidine nitrogen facilitates Single Electron Transfer (SET) oxidation, leading to


-carbon hydroxylation or N-dealkylation.

Visualization: Metabolic Fate Mapping

The following diagram illustrates the divergent metabolic pathways between an amide-linked scaffold and the piperidine-triazole scaffold.

MetabolicPathways cluster_0 Amide Linker Scaffold cluster_1 Triazole Linker Scaffold Amide Piperidine-Amide-R Hydrolysis Hydrolysis (Plasma/Liver) Amide->Hydrolysis Cleavage Linker Cleavage (Loss of Activity) Hydrolysis->Cleavage Rapid Triazole Piperidine-Triazole-R Triazole->Hydrolysis X CYP CYP450 Oxidation (Microsomes) Triazole->CYP Metabolite Piperidine Oxidation (Linker Intact) CYP->Metabolite N-Dealkylation/Hydroxylation

Figure 1: Comparative metabolic fate. The amide linker (red) is prone to cleavage, destroying the pharmacophore. The triazole linker (blue) survives, but the piperidine ring (yellow) undergoes oxidative modification.

Experimental Protocols: Validating Stability

To rigorously assess this scaffold, you cannot rely on a single assay. You must decouple hydrolytic stability (linker integrity) from oxidative stability (molecular integrity).

Protocol A: Plasma Stability Assay (Hydrolysis Check)

Objective: Confirm the triazole linkage resists esterases and peptidases.

  • Preparation:

    • Thaw pooled plasma (Human/Rat) to 37°C.

    • Centrifuge at 3000 x g for 5 min to remove particulates.

  • Incubation:

    • Spike test compound (1 µM final) into plasma (1% DMSO max).

    • Incubate in a shaking water bath at 37°C.

    • Timepoints: 0, 15, 30, 60, 120 min.

  • Extraction:

    • Precipitate proteins with ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Warfarin). Ratio 1:3 (Plasma:ACN).

    • Centrifuge at 4000 rpm for 20 min.

  • Analysis:

    • Inject supernatant into LC-MS/MS.[1]

    • Monitor MRM (Multiple Reaction Monitoring) transitions for the parent.

  • Success Criteria:

    
     remaining at 120 min indicates a stable linkage.
    
Protocol B: Microsomal Stability Assay (Oxidative Check)

Objective: Quantify the metabolic liability of the piperidine ring.[2]

  • System Setup:

    • Enzyme: Liver Microsomes (Human/Rat) at 0.5 mg/mL protein.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

  • Workflow:

    • Pre-incubate microsomes + compound (1 µM) for 5 min at 37°C.

    • Start Reaction: Add NADPH solution.[3]

    • Controls:

      • Negative:[4] No NADPH (rules out non-CYP degradation).

      • Positive: Testosterone (CYP3A4 probe) or Verapamil.

  • Sampling:

    • Aliquot at 0, 5, 15, 30, 45 min.

    • Quench immediately in cold ACN + Internal Standard.

  • Calculation:

    • Plot

      
       vs. time.[3]
      
    • Calculate

      
      .
      
    • Calculate Intrinsic Clearance:

      
      .
      

Workflow Visualization: Microsomal Stability

This diagram details the critical steps in the microsomal assay, highlighting the specific requirements for valid data generation.

AssayWorkflow Start Compound (1 µM) Mix Microsomes + Buffer (Pre-warm 37°C) Start->Mix Trigger Add NADPH (Start Reaction) Mix->Trigger Incubate Incubation (0, 5, 15, 30, 45 min) Trigger->Incubate Quench Quench with ACN (+ Internal Standard) Incubate->Quench At Timepoints Analyze LC-MS/MS Analysis (MRM Mode) Quench->Analyze Calc Calculate CL_int & t_1/2 Analyze->Calc

Figure 2: Step-by-step workflow for determining intrinsic clearance (


) in liver microsomes.

Data Interpretation Guide

When analyzing your results, use this reference table to categorize the stability of your piperidine-triazole compound.

ParameterHigh Stability (Ideal)Moderate Stability (Acceptable)Low Stability (Red Flag)
Plasma


min

min

min
Microsomal




Primary Metabolite None observed+16 Da (Hydroxylation)-14 Da (N-demethylation) or Cleavage

Troubleshooting High Clearance: If your piperidine-triazole compound shows high clearance (


) in microsomes but is stable in plasma:
  • The Linker is likely fine. The triazole is doing its job.

  • The Piperidine is the culprit. The CYP enzymes are attacking the ring.

  • Solution: Block metabolic "hotspots" on the piperidine ring by adding fluorine (

    
    ) or methyl groups to the 
    
    
    
    -carbons next to the nitrogen, or by lowering the overall lipophilicity (LogD) of the molecule [1, 2].

References

  • Evaluation of 1,2,3-Triazoles as Amide Bioisosteres. Journal of Medicinal Chemistry. Discusses the metabolic impact of replacing amides with triazoles, noting that while hydrolysis is prevented, oxidative clearance can sometimes increase due to changes in lipophilicity. (Representative link for concept grounding)

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s. ACS Medicinal Chemistry Letters. Details the specific mechanism of N-dealkylation in piperidine rings by CYP3A4.

  • Microsomal Stability Assay Protocol. AxisPharm / Standard Industry Protocols. General methodology for conducting microsomal stability assays.

  • 1,2,3-Triazoles as Amide Bond Surrogates. Molecules. A comprehensive review on the structural and electronic similarities between triazoles and amides.

Sources

Beyond the Click: A Comparative Guide to Bioorthogonal Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Post-Click" Era

For over two decades, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has been the gold standard for bioconjugation. However, its reliance on cytotoxic Cu(I) catalysts renders it unsuitable for live-cell applications. While Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) alleviated toxicity concerns, it introduced new bottlenecks: slow reaction kinetics (


) and bulky hydrophobic cyclooctynes that can alter protein solubility.

This guide analyzes the three most potent alternatives to azide-alkyne chemistry: Inverse Electron Demand Diels-Alder (IEDDA) , Staudinger Ligation , and Photo-Induced Tetrazole-Alkene Chemistry . We evaluate these based on kinetic efficiency, biocompatibility, and experimental orthogonality.

Decision Matrix: Selecting the Right Chemistry

Before diving into mechanisms, use this logic flow to determine the optimal reaction for your experimental constraints.

BioorthogonalDecisionTree Start Experimental Goal LiveCell Live Cell / In Vivo? Start->LiveCell Fixed Fixed / In Vitro? Start->Fixed Speed Is Speed Critical? (Low abundance target) LiveCell->Speed CuAAC CuAAC Standard Click Fixed->CuAAC Yes Control Need Spatiotemporal Control? Speed->Control No IEDDA IEDDA (Tetrazine + TCO) Fastest Kinetics Speed->IEDDA Yes (>10^3 M-1s-1) Metabolic Metabolic Labeling (Sugar/Lipid)? Control->Metabolic No Photo Photo-Click (Tetrazole + Alkene) Control->Photo Yes (Light Trigger) Metabolic->IEDDA If TCO tolerated Staudinger Staudinger Ligation High Specificity / Slow Metabolic->Staudinger High Stability

Figure 1: Decision matrix for selecting bioorthogonal chemistries based on experimental constraints such as toxicity, speed, and spatial precision.

Deep Dive: The Alternatives

A. The Speed King: Inverse Electron Demand Diels-Alder (IEDDA)

Reagents: 1,2,4,5-Tetrazine (Tz) + trans-Cyclooctene (TCO).[1][2][3][4]

IEDDA is currently the fastest bioorthogonal reaction available, with second-order rate constants (


) reaching 

.[2][4] This is approximately 6 orders of magnitude faster than the Staudinger ligation and SPAAC.
  • Mechanism: An electron-poor tetrazine reacts with a strained, electron-rich dienophile (TCO).[3][5] The initial cycloaddition is followed by a retro-Diels-Alder step that releases nitrogen gas (

    
    ), driving the reaction to irreversibility.
    
  • The "Fluorogenic" Advantage: Many tetrazine dyes are quenched by their own tetrazine core. Upon reaction with TCO, the electronic decoupling restores fluorescence, creating a "turn-on" probe with near-zero background.

  • Critical Consideration (Stability): There is a trade-off between reactivity and stability.[2][6] Highly strained TCOs react faster but are prone to isomerization to the unreactive cis-isomer in the presence of intracellular thiols.

IEDDA_Mechanism Tetrazine Tetrazine (Tz) (Electron Poor) Intermediate Dihydropyridazine Intermediate Tetrazine->Intermediate Cycloaddition TCO trans-Cyclooctene (TCO) (Strained Dienophile) TCO->Intermediate Product Pyridazine Product (Fluorescent) Intermediate->Product - N2 Gas N2 Gas (Irreversible Step) Intermediate->Gas

Figure 2: Mechanistic flow of IEDDA. The release of Nitrogen gas makes the reaction irreversible and highly efficient.

B. The Precision Tool: Photo-Click (Tetrazole-Ene)

Reagents: Tetrazole + Alkene (activated by UV/405nm light).

When spatiotemporal control is paramount (e.g., tracking protein migration from a specific organelle), Photo-Click is the superior choice.

  • Mechanism: A tetrazole is inert until irradiated (typically 302–405 nm). Light triggers the release of

    
    , generating a highly reactive nitrile imine dipole in situ, which rapidly reacts with a nearby alkene.
    
  • Pros: The reaction only happens where and when you shine the light.

  • Cons: Requires UV/Violet light, which can be phototoxic. Reaction kinetics are fast (

    
    ) but limited by the quantum yield of the photo-activation step.
    
C. The Legacy Benchmark: Staudinger Ligation

Reagents: Azide + Triarylphosphine.[7]

While slower, the Staudinger ligation remains relevant for specific metabolic labeling applications where the bulk of TCO or Cyclooctyne rings cannot be tolerated by the enzymatic machinery (e.g., glycosylation pathways).

  • Mechanism: The phosphine attacks the azide, forming an aza-ylide intermediate. An intramolecular trap forms a stable amide bond.

  • Pros: Azides are tiny and metabolically stable.

  • Cons: Phosphines are prone to oxidation in air/media, reducing effective concentration. Slow kinetics (

    
    ) require high concentrations of probe.
    

Comparative Performance Analysis

The following data aggregates performance metrics from standard physiological conditions (pH 7.4, 37°C).

FeatureCuAAC (Reference)SPAAC IEDDA (Tz/TCO) Staudinger Photo-Click
Reaction Rate (

)





Catalyst Required Yes (Cu)NoNoNoLight (

)
Cell Toxicity High (ROS generation)LowLowest LowLow/Med (UV risk)
Steric Bulk LowHighMedium/HighMediumMedium
Fluorogenicity NoNoYes (High) NoYes
Metabolic Stability HighHighMedium (TCO thiol sensitivity)HighHigh

Experimental Protocol: Dual Bioorthogonal Labeling

Objective: Simultaneous labeling of two distinct protein targets in live cells using orthogonal chemistries (IEDDA and SPAAC). This protocol demonstrates that TCO/Tetrazine pairs do not cross-react with Azide/Cyclooctyne pairs.

Materials
  • Target A: Protein expressing an unnatural amino acid with TCO (e.g., TCO-Lysine).

  • Target B: Protein expressing an unnatural amino acid with Azide (e.g., Azido-Lysine).

  • Dye 1: Tetrazine-SiR (Silicon Rhodamine, Far-Red).

  • Dye 2: DBCO-488 (Dibenzocyclooctyne-Green).

  • Wash Buffer: PBS + 1% BSA.

Workflow
  • Expression: Induce expression of Target A (TCO) and Target B (Azide) in HEK293T cells for 18–24 hours.

  • Wash: Gently wash cells 2x with warm PBS to remove excess unnatural amino acids from the media.

  • Labeling (Sequential recommended for precision):

    • Step 3a (IEDDA): Add Tetrazine-SiR (1 µM) to media. Incubate for 10 minutes at 37°C. (Note: The fast kinetics of IEDDA allow for this short incubation).

    • Step 3b (SPAAC): Add DBCO-488 (5 µM) to media. Incubate for 60 minutes at 37°C. (Note: Slower kinetics of SPAAC require higher concentration and longer time).

  • Quench/Wash: Wash cells 3x with Wash Buffer. Incubate in fresh media for 15 minutes to allow efflux of unbound dye.

  • Imaging: Image immediately.

    • Channel 1 (Target A): Excitation 640nm / Emission 660nm.

    • Channel 2 (Target B): Excitation 488nm / Emission 520nm.

DualLabeling Cells Live Cells (TCO + Azide Targets) Step1 Add Tetrazine-SiR (10 min) Cells->Step1 IEDDA Reaction Step2 Add DBCO-488 (60 min) Step1->Step2 Sequential Add Wash Wash & Efflux (PBS/BSA) Step2->Wash Remove Unbound Image Confocal Imaging Wash->Image Dual Channel

Figure 3: Sequential workflow for dual-labeling. The faster IEDDA reaction is performed first or simultaneously, but the SPAAC reaction dictates the total incubation time.

References

  • Oliveira, B. L., et al. (2017). "Inverse electron demand Diels–Alder reactions in chemical biology." Chemical Society Reviews. Link

  • Sletten, E. M., & Bertozzi, C. R. (2011). "Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality." Angewandte Chemie International Edition. Link

  • Knall, A. C., & Slugovc, C. (2013). "Inverse electron demand Diels‐Alder (IEDDA)-initiated conjugation: a (high) potential click chemistry scheme." Chemical Society Reviews. Link

  • Herner, A., & Lin, Q. (2016). "Photo-Triggered Click Chemistry for Biological Applications." Topics in Current Chemistry. Link

  • Agard, N. J., et al. (2004). "A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems." Journal of the American Chemical Society.[6] Link

Sources

The Piperidine Scaffold in Conjugate Design: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the architecture of complex modalities—specifically Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)—the choice of heterocycle scaffold is rarely a trivial structural decision; it is a determinant of pharmacokinetic (PK) fate.

This guide evaluates the piperidine scaffold against its primary bioisosteres, morpholine and piperazine . While piperidine offers superior permeability and a high-pKa basic center for solubility modulation, it introduces metabolic liabilities that must be managed. This document provides the causal logic, experimental data, and protocols necessary for researchers to optimize conjugate linkers and payloads using these saturated heterocycles.

Part 1: Comparative Physicochemical Profiling

The selection between piperidine, morpholine, and piperazine is a trade-off between basicity (ionization) , lipophilicity (permeability) , and metabolic stability .

The Causal Logic of Scaffold Selection
  • Piperidine (The Permeability Driver): With a pKa ~11.2, piperidine exists predominantly as a cation at physiological pH. This high basicity drives aqueous solubility via salt formation but can lead to lysosomal trapping (a benefit for ADC payloads, a potential liability for cytosolic PROTACs). Its lipophilic carbon backbone facilitates membrane permeability better than its oxygenated counterparts.

  • Morpholine (The Metabolic Blocker): The oxygen atom reduces the pKa to ~8.3 and lowers lipophilicity (LogP). Crucially, the oxygen acts as a metabolic "cap," preventing oxidative metabolism that typically occurs at the 4-position of piperidine.

  • Piperazine (The Linker Hub): With two nitrogen atoms, piperazine is the ideal "connector" scaffold. It is significantly more hydrophilic, reducing the overall LogD of hydrophobic conjugates (like PROTACs), but requires careful handling to prevent N-oxidation.

Data Comparison Table
FeaturePiperidineMorpholinePiperazine
Structure Cyclic amine (1 N)Cyclic ether/amine (1 N, 1 O)Cyclic diamine (2 N)
pKa (Conj. Acid) ~11.2 (Strong Base)~8.3 (Weak Base)~9.8 / 5.6 (Dibasic)
LogP (Lipophilicity) High (Promotes Permeability)Low (Promotes Solubility)Very Low (Hydrophilic)
Solubility Strategy High (via Ionization/Salt)Moderate (via H-bonding)High (Polarity + Ionization)
Metabolic Liability High (Cytochrome P450 oxidation)Low (Oxygen blocks oxidation)Moderate (N-oxidation)
Conjugate Role Payload Core / Rigid LinkerMetabolic Cap / SolubilizerLinker Connector

Part 2: Impact on PROTAC Linker Design

In PROTAC design, the linker is not merely a bridge; it dictates the Ternary Complex (POI-PROTAC-E3) geometry.

Rigid vs. Flexible Linkers

Early PROTACs utilized flexible PEG or alkyl chains. However, recent data suggests that incorporating piperidine into the linker introduces conformational rigidity.

  • Mechanism: The chair conformation of piperidine restricts the rotational degrees of freedom.

  • Outcome: This entropic pre-organization can enhance the binding affinity to the E3 ligase or target protein by minimizing the entropy penalty upon binding.

  • Risk: If the vector is incorrect, the rigidity prevents the formation of a productive ternary complex.

Visualization: Scaffold Selection Decision Tree

ScaffoldSelection Start Conjugate Design Goal Solubility Need to Improve Solubility? Start->Solubility Permeability Is Permeability Limiting? Solubility->Permeability Yes (General) Metabolism Is Metabolic Stability Poor? Permeability->Metabolism No (Already Permeable) Piperidine Select PIPERIDINE (High pKa, Rigid, Permeable) Permeability->Piperidine Yes (Need Lipophilicity) Morpholine Select MORPHOLINE (Metabolic Cap, Lower LogP) Metabolism->Morpholine Yes (Block Oxidation) Piperazine Select PIPERAZINE (Hydrophilic Linker, Dual Attachment) Metabolism->Piperazine No (Need Linker Geometry)

Figure 1: Decision logic for selecting saturated heterocycles based on physicochemical bottlenecks in conjugate design.

Part 3: Experimental Protocols

To validate the choice of a piperidine scaffold, you must assess its metabolic stability, as this is its primary failure mode in drug development.

Protocol 1: Microsomal Stability Assay (Microsome Clearance)

Objective: Determine the intrinsic clearance (


) of the piperidine-conjugate to predict in vivo half-life. Piperidine rings are prone to CYP450-mediated hydroxylation.

Reagents:

  • Liver Microsomes (Human/Mouse/Rat, 20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound (10 mM DMSO stock).

  • Stop Solution (Acetonitrile with internal standard, e.g., Tolbutamide).

Workflow:

  • Preparation: Dilute test compound to 1 µM in Phosphate Buffer (100 mM, pH 7.4).

  • Pre-incubation: Mix 30 µL of microsomes (final conc. 0.5 mg/mL) with 370 µL of compound solution. Incubate at 37°C for 5 mins.

  • Initiation: Add 100 µL of NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Stop Solution. Centrifuge at 4000 rpm for 20 min to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

Data Interpretation:

  • High Clearance:

    
     protein. Indicates the piperidine ring is likely being oxidized.
    
  • Mitigation: If clearance is high, consider substituting the piperidine with morpholine or adding fluorine substituents to the piperidine ring to block metabolic "hotspots."

Protocol 2: Kinetic Solubility Assay (Nephelometry)

Objective: Confirm if the high pKa of piperidine translates to effective solubility at physiological pH.

Workflow:

  • Titration: Prepare a 10 mM DMSO stock of the conjugate.

  • Spiking: Spike into pH 7.4 PBS buffer to reach final concentrations of 1, 10, 50, and 100 µM (final DMSO < 2%).

  • Incubation: Shake for 2 hours at room temperature.

  • Reading: Measure light scattering (nephelometry) or absorbance at 620 nm.

  • Causality Check: If precipitation occurs, the lattice energy of the solid form is overcoming the solvation energy of the piperidinium cation.

Part 4: Metabolic Pathways & Mitigation

Understanding how piperidine fails is crucial for re-design.

Visualization: Oxidative Metabolism of Piperidine

Metabolism Parent Piperidine Scaffold CYP CYP450 (Oxidation) Parent->CYP Iminium Iminium Ion (Reactive Intermediate) CYP->Iminium -2e- Hydroxyl Alpha-Hydroxylation Iminium->Hydroxyl +H2O RingOpen Ring Opening (Aldehyde Formation) Hydroxyl->RingOpen Tautomerization

Figure 2: The primary metabolic pathway for piperidine involves alpha-carbon oxidation leading to ring opening.

Mitigation Strategy: If the pathway above (Figure 2) is observed in Protocol 1:

  • Block the Alpha-Carbon: Add a methyl group adjacent to the nitrogen (steric hindrance).

  • Switch to Morpholine: The oxygen atom at the 4-position reduces the electron density of the ring, making the alpha-carbons less susceptible to oxidative attack.

References

  • Current strategies for the design of PROTAC linkers: a critical review. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI Molecules. [Link]

  • Saturated Heterocycles with Applications in Medicinal Chemistry. ResearchGate. [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Royal Society of Chemistry. [Link]

  • Drug solubility and permeability - The Relationship. Pion Inc. [Link]

Optimizing Linker Topology: A Comparative Technical Guide to Clickable Piperidine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Chemical Biologists, and PROTAC Developers.[1]

Executive Summary

In Fragment-Based Drug Discovery (FBDD) and Targeted Protein Degradation (TPD), the piperidine ring is a ubiquitous pharmacophore. However, when functionalizing this scaffold for "click" chemistry (CuAAC), the choice of isomer—specifically the position of the alkyne or azide handle—is rarely arbitrary. It dictates reaction kinetics, linker exit vectors, and the metabolic stability of the final conjugate.

This guide provides a head-to-head technical comparison of 4-ethynyl , 3-ethynyl , and 2-ethynyl piperidine isomers.[1] It synthesizes kinetic data, structural geometry (exit vectors), and experimental protocols to aid researchers in selecting the optimal building block for library synthesis and bivalent ligand design.

Structural & Kinetic Analysis: Head-to-Head Comparison

The selection of a clickable isomer is a trade-off between synthetic reactivity (click kinetics) and molecular topology (exit vectors).

The Contenders
Feature4-Ethynylpiperidine 3-Ethynylpiperidine 2-Ethynylpiperidine
Structure para-like substitutionmeta-like substitutionortho-like substitution
Steric Environment Low. Alkyne is distal to the N-substituent.[1]Moderate. Ring puckering creates partial shielding.[1]High. Severe steric clash with N-substituents; electronic repulsion.[1]
Click Reactivity Fastest. Approaches rates of primary propargyls.[1]Intermediate. ~2–5x slower than 4-isomer depending on N-group.[1]Slow/Challenging. Requires higher catalyst loading or heat.[1]
Exit Vector Linear (180° projection). Ideal for extending reach into solvent.[1]Angled (~120° kink). Introduces curvature; useful for inducing turns in PROTACs.[1]Acute/Constrained. Forces linker back towards the core; rarely used for extension.[1]
Chirality Achiral (plane of symmetry).Chiral. Requires enantioselective synthesis or resolution.[1]Chiral.
Metabolic Liability High (N-dealkylation or ring oxidation).[1]Moderate.Low. Substitution at C2 blocks

-oxidation (metabolic hotspot).[1]
Deep Dive: The "Exit Vector" Impact

In PROTAC design, the "exit vector" determines the trajectory of the linker.[1]

  • 4-Isomer: Provides a straight path, maximizing the distance between the E3 ligase and the Protein of Interest (POI).

  • 3-Isomer: Critical when the binding pocket is deep or curved.[1] The "kink" prevents the linker from clashing with the protein surface immediately upon exit.[1]

Mechanistic Visualization: Sterics in the Catalytic Cycle[1]

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is generally robust, but sterics at the alkyne position destabilize the copper-acetylide intermediate.[1]

CuAAC_Sterics cluster_sterics Steric Impact Zone Start Piperidine-Alkyne Cu_Coord π-Complex Formation (Fast) Start->Cu_Coord Deprotonation Cu-Acetylide Formation (Rate Limiting Step 1) Cu_Coord->Deprotonation Base assisted Azide_Bind Azide Coordination Deprotonation->Azide_Bind Metallacycle Metallacycle Intermediate (Steric Sensitivity High) Azide_Bind->Metallacycle 4-isomer: Fast 2-isomer: Blocked Product Triazole Product Metallacycle->Product Ring contraction

Figure 1: The CuAAC catalytic cycle highlighting steps sensitive to steric bulk.[1] The 2-isomer specifically hinders the formation of the reactive copper-acetylide and the subsequent metallacycle.

Experimental Protocols

To ensure reproducibility, we recommend the THPTA-stabilized protocol.[1] THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) protects the Cu(I) oxidation state and prevents protein precipitation if clicking onto biological scaffolds.

Protocol A: Standard CuAAC for Library Synthesis

Applicable to 3- and 4-isomers.

Reagents:

  • Alkyne: N-Boc-4-ethynylpiperidine (1.0 equiv, 10 mM final).[1]

  • Azide: R-Azide (1.2 equiv).[1]

  • Catalyst Premix: CuSO₄ (5 mol%) + THPTA (25 mol%) in water.[1] Note: Premixing is crucial to prevent Cu-disproportionation.

  • Reductant: Sodium Ascorbate (freshly prepared, 100 mol% / 1.0 equiv).

  • Solvent: DMSO:Water (1:[1]1) or tBuOH:Water (1:1).

Workflow:

  • Dissolve Alkyne and Azide in the organic co-solvent.[1]

  • Add the Catalyst Premix to the reaction vial.[1]

  • Initiate reaction by adding Sodium Ascorbate .

  • Purge headspace with Argon (optional but recommended for 3-isomers).[1]

  • Stir at 25°C for 1-4 hours .

    • Modification for 2-isomer: Heat to 40-50°C and increase Cu loading to 10 mol%.

Protocol B: Kinetic Monitoring via LC-MS

For comparing reactivity rates between isomers.[1]

Objective: Determine


 (time to 50% conversion).
  • Setup: Prepare three parallel reactions (2-, 3-, 4-isomers) using a UV-active azide (e.g., Benzyl Azide) to simplify detection.

  • Internal Standard: Add Hexamethylbenzene or Caffeine (non-reactive) to normalize injection volume errors.

  • Sampling:

    • Aliquot 20 µL every 15 minutes.

    • Quench: Immediately dilute into 180 µL MeOH containing 10 mM EDTA (EDTA chelates Copper, instantly stopping the reaction).

  • Analysis: Inject on C18 Column (Water/Acetonitrile gradient + 0.1% Formic Acid).

  • Calculation: Plot [Product]/[Internal Standard] vs. Time.

Workflow Visualization: From Synthesis to Screening

Workflow cluster_0 Phase 1: Scaffold Selection cluster_1 Phase 2: Click Reaction cluster_2 Phase 3: Validation Select Select Isomer (3- vs 4-ethynyl) Protect N-Protection (Boc/Fmoc) Select->Protect Mix Mix with Azide Linker Protect->Mix Cat Add Cu-THPTA + Ascorbate Mix->Cat Monitor LC-MS Kinetic Check Cat->Monitor Purify Scavenge Copper (EDTA/Silica) Monitor->Purify >95% Conv. Assay Biological Assay (Degradation/Binding) Purify->Assay

Figure 2: Operational workflow for incorporating piperidine isomers into functional libraries.

Expert Commentary & Troubleshooting

The "Copper Crash" Phenomenon: When using the 2-ethynylpiperidine isomer, researchers often observe the reaction stalling at ~60% conversion.[1] This is rarely due to reagent depletion but rather catalyst poisoning .[1] The steric bulk prevents the efficient turnover of the Cu(I) center.

  • Solution: Do not add more copper.[1] Add a second bolus of Sodium Ascorbate (to re-reduce oxidized copper) and THPTA (to sequester inactive Cu species).

Solubility Artifacts: The 4-isomer triazole product is often more crystalline and less soluble than the 3-isomer product due to symmetry.[1] If precipitation occurs during the reaction, it can trap unreacted starting material.[1]

  • Solution: Add 10% DMSO or DMF to the aqueous mixture to maintain homogeneity.[1]

References
  • Mechanistic Insights into CuAAC

    • Source: Meldal, M., & Tornøe, C. W. (2008).[1] Cu-catalyzed azide−alkyne cycloaddition.[1][2][3] Chemical Reviews.

    • Relevance: Defines the catalytic cycle and the impact of steric hindrance on the metallacycle form
  • Piperidine Scaffolds in Drug Discovery

    • Source: Petrovcic, J., et al. (2023).[1][4] Dewar Pyridines: Conformationally Programmable Piperidine Isosteres.[1][4] ResearchGate/Preprint.

    • Relevance: Provides "Exit Vector Analysis" (EVA) comparing 3- and 4-substituted piperidines in medicinal chemistry.
  • PROTAC Linker Design

    • Source: Troup, R. I., et al. (2020).[1] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.

    • Relevance: Discusses the importance of linker attachment points (exit vectors)
  • Click Chemistry Protocols (THPTA)

    • Source: Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009).[1] Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie.

    • Relevance: Establishes the THPTA ligand protocol as the gold standard for protecting biomolecules and maintaining Cu(I) activity.

Sources

A Researcher's Guide to Validating Target Engagement of Probes Derived from 3-(2-Propynyloxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chemical biology and drug discovery, the unequivocal confirmation of a molecule's interaction with its intended biological target is a cornerstone of preclinical development. Probes derived from versatile scaffolds like 3-(2-Propynyloxy)piperidine hydrochloride, which incorporates a reactive alkyne handle, are instrumental in modern chemical proteomics for identifying and validating these targets. This guide provides an in-depth comparison of methodologies to validate the target engagement of such probes, offering a scientifically rigorous framework for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure your findings are robust and reliable.

The Central Role of the Alkyne Handle in Target Identification

The 3-(2-Propynyloxy)piperidine scaffold is a valuable starting point for developing covalent probes. The terminal alkyne group is a key functional handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This bioorthogonal reaction allows for the attachment of reporter tags (like fluorophores or biotin) to the probe after it has engaged with its cellular targets, a strategy known as two-step target identification. This approach minimizes steric hindrance that a bulky reporter might introduce, potentially altering the probe's intrinsic activity and cellular uptake.

Core Strategies for Validating Target Engagement

Once a protein target is identified, validating that the probe directly and specifically engages it within a complex biological system is paramount. We will compare two gold-standard, label-free methodologies: the Cellular Thermal Shift Assay (CETSA) and Isothermal Dose-Response (ITDR) analysis.

Diagram: General Workflow for Target Engagement Validation

Target_Engagement_Validation_Workflow cluster_probe Probe Synthesis & Application cluster_system Biological System cluster_validation Target Validation Methods cluster_analysis Downstream Analysis cluster_outcome Outcome Probe 3-(2-Propynyloxy)piperidine -derived Probe System Cells or Lysate Probe->System Incubation CETSA Cellular Thermal Shift Assay (CETSA) System->CETSA Heat Shock ITDR Isothermal Dose-Response (ITDR) System->ITDR Dose Response WB Western Blot CETSA->WB MS Mass Spectrometry (Chemoproteomics) CETSA->MS Broad Profiling ITDR->WB Validation Validated Target Engagement WB->Validation MS->Validation

Caption: Workflow for validating probe-target engagement.

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique that assesses target engagement by monitoring changes in the thermal stability of a protein upon ligand binding. The principle is straightforward: a protein bound to a ligand is often more resistant to heat-induced denaturation than its unbound counterpart.

Experimental Rationale

When a probe covalently binds to its target protein, it can introduce stabilizing intramolecular or intermolecular interactions. This stabilization results in a higher melting temperature (Tm) for the protein-probe complex. By subjecting cells or lysates treated with the probe to a temperature gradient and then quantifying the amount of soluble protein remaining at each temperature, a "melting curve" can be generated. A shift in this curve to the right (higher temperature) in the presence of the probe is strong evidence of direct physical interaction.

Comparative Performance
FeatureCETSAIsothermal Dose-Response (ITDR)
Principle Ligand-induced thermal stabilizationLigand-induced thermal stabilization
Readout Change in melting temperature (Tm)Protein stability at a fixed temperature
Primary Use Target engagement confirmation in cells/lysateDetermining binding affinity (Kd)
Throughput Moderate to High (with MS)High
In-Cell Applicability YesYes
Data Interpretation Shift in melting curve indicates engagementSigmoidal curve fitting yields Kd
Detailed Protocol: Western Blot-Based CETSA
  • Cell Culture and Treatment: Plate cells (e.g., HEK293T) to achieve 80-90% confluency. Treat cells with the 3-(2-propynyloxy)piperidine-derived probe at a final concentration (e.g., 10 µM) or with a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.

  • Cell Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).

  • Heating Step: Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by three cycles of freeze-thaw (e.g., liquid nitrogen followed by a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation for Western Blot: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific to the putative target protein. Use a suitable secondary antibody and visualize the bands.

  • Data Analysis: Quantify the band intensities at each temperature for both the probe-treated and vehicle-treated samples. Plot the relative soluble protein amount against temperature and fit the data to a Boltzmann sigmoidal equation to determine the Tm for each condition. A significant positive shift in Tm for the probe-treated sample validates target engagement.

Method 2: Isothermal Dose-Response (ITDR)

ITDR is a variation of CETSA that is particularly useful for determining the apparent binding affinity of a probe for its target in a cellular context. Instead of a temperature gradient, cells are treated with a range of probe concentrations and then heated to a single, fixed temperature.

Experimental Rationale

The fixed temperature is chosen from the steep part of the CETSA melting curve, where a small change in stability results in a large change in the amount of soluble protein. At this temperature, increasing concentrations of a binding probe will lead to a dose-dependent increase in the amount of soluble target protein. This relationship can be used to calculate an apparent dissociation constant (Kd), providing quantitative insight into the probe's potency.

Diagram: ITDR Principle

ITDR_Principle cluster_input Input cluster_process Process cluster_output Output & Analysis Concentration Increasing Probe Concentration Cells Cells + Probe Concentration->Cells Heat Fixed Temperature Heat Shock Cells->Heat SolubleProtein Quantify Soluble Target Protein Heat->SolubleProtein Curve Dose-Response Curve SolubleProtein->Curve Kd Calculate Kd Curve->Kd

Caption: Principle of Isothermal Dose-Response (ITDR).

Detailed Protocol: Western Blot-Based ITDR
  • Determine Optimal Temperature: First, perform a standard CETSA experiment (as described above) for the target protein to identify a temperature that results in approximately 50% protein denaturation. This will be the fixed temperature for the ITDR experiment.

  • Cell Culture and Treatment: Plate cells as for CETSA. Treat the cells with a serial dilution of the 3-(2-propynyloxy)piperidine-derived probe (e.g., from 0.1 nM to 100 µM) and a vehicle control for a fixed time (e.g., 1 hour) at 37°C.

  • Cell Harvesting and Heating: Harvest the cells and resuspend them in buffer as previously described. Heat all samples concurrently at the predetermined optimal temperature for 3 minutes, followed by cooling.

  • Lysis and Fractionation: Lyse the cells and separate the soluble fraction by centrifugation as in the CETSA protocol.

  • Western Blotting and Analysis: Perform Western blotting for the target protein. Quantify the band intensities for each probe concentration. Plot the normalized band intensity against the logarithm of the probe concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50, which corresponds to the apparent Kd.

Conclusion: An Integrated Approach

For robust validation of probes derived from this compound, a multi-faceted approach is recommended. Initially, CETSA can provide qualitative confirmation of target engagement within the complex milieu of the cell. Following this, ITDR offers a quantitative measure of the probe's binding affinity, which is critical for understanding its potency and for structure-activity relationship (SAR) studies. When combined with chemoproteomic profiling, where the alkyne handle is used to pull down and identify targets via mass spectrometry, these label-free validation methods provide a powerful and self-validating system to confirm the specificity and efficacy of your chemical probes. This rigorous validation is essential for progressing chemical probes into reliable tools for biological discovery and as starting points for therapeutic development.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Mateus, A., et al. (2020). The future of thermal shift assays: a world of opportunities. Annual Review of Biophysics. [Link]

  • Perrar, P., et al. (2019). Chemoproteomics-Aided Drug Discovery. Angewandte Chemie International Edition. [Link]

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using a reporter-tagged activity-based probe. Chemistry & Biology. [Link]

Advanced Cross-Reactivity Assessment of Piperidine-Functionalized Probes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Piperidine Paradox

Piperidine moieties are ubiquitous in fluorescent probe design, serving two primary functions: as lysosomotropic targeting units due to their pKa (~10-11) and as Photoinduced Electron Transfer (PET) switches for pH sensing. However, this dual functionality introduces a critical vulnerability: cross-reactivity .

A piperidine-based probe designed to detect Reactive Oxygen Species (ROS) in lysosomes may inadvertently respond to pH fluctuations, leading to false positives. Conversely, a piperidine-based pH sensor may be quenched by transition metal ions (


, 

) that chelate the nitrogen lone pair.

This guide moves beyond basic selectivity assays to provide a rigorous, self-validating framework for assessing the true specificity of piperidine-functionalized probes against structural and environmental interferences.

Mechanistic Foundation: The Source of Cross-Reactivity

To assess cross-reactivity, one must first understand the signal transduction mechanism. Most piperidine probes operate via the PET (Photoinduced Electron Transfer) mechanism.

  • OFF State: The lone pair electrons on the piperidine nitrogen transfer to the excited fluorophore, quenching fluorescence.

  • ON State: Protonation (pH sensing) or oxidation/cleavage (reaction-based sensing) lowers the HOMO energy of the piperidine, blocking PET and restoring fluorescence.

Cross-Reactivity Vector: Any analyte that modulates the electron density of the piperidine nitrogen (e.g., metal coordination, H-bonding) or alters the local pH will mimic the target signal.

Diagram 1: Mechanistic Interference Pathways

PiperidineMechanism Piperidine Piperidine Moiety (e- Donor) PET PET Process (Fluorescence Quenched) Piperidine->PET Lone Pair Transfer Fluorescence Fluorescence ON Piperidine->Fluorescence PET Blocked Fluorophore Fluorophore Scaffold (e- Acceptor) PET->Fluorophore Quenching Target Target (e.g., H+) Target->Piperidine Protonation/Binding Interference Interference (Cu2+, Zn2+) Interference->Piperidine Chelation (False +)

Caption: Logical flow of PET-based signal generation and the specific entry point for metal ion interference (Chelation) which mimics protonation.

Comparative Performance Analysis

The following table compares piperidine-functionalized probes against alternative scaffolds (Morpholine and Diethylamino) often used for similar applications.

Table 1: Structural Performance & Selectivity Metrics

FeaturePiperidine Scaffold Morpholine Scaffold Diethylamino Scaffold
Primary Mechanism PET / Lysosomal TargetingPET / Lysosomal TargetingICT (Intramolecular Charge Transfer)
pKa (Approx.) 10.0 - 11.08.3 - 8.59.5 - 10.5
Lysosomal Specificity High (Strong protonation ensures retention)Moderate (Can leak back to cytosol)High
Metal Ion Interference High (Strong binder for

,

)
Low (Ether oxygen reduces N-metal affinity)Moderate
pH Sensitivity Range pH 4.5 - 6.0 (Ideal for deep acidic organelles)pH 4.0 - 5.5pH 5.0 - 7.0
Photostability ModerateHighLow (Prone to oxidative dealkylation)
Rec. Use Case Deep lysosomal tracking; Ultra-acidic sensingGeneral endosomal/lysosomal imagingCytosolic pH sensing

Expert Insight: While piperidine offers superior lysosomal retention due to its higher pKa, it is significantly more prone to metal ion interference than morpholine. If your biological model involves high transition metal fluxes (e.g., ferroptosis studies), a morpholine-based alternative is recommended to avoid false quenching.

Experimental Protocol: The "3-Phase Selectivity Validation" System

Standard "add-and-measure" assays are insufficient for publishing high-impact chemical biology tools. Use this self-validating 3-phase workflow.

Phase 1: Thermodynamic Selectivity (Static Screening)

Objective: Determine the Selectivity Coefficient (


) against competing analytes in a simplified buffer system.
  • Preparation: Prepare 10

    
    M probe solutions in PBS (pH 7.4).
    
  • Interferent Panel: Add 100

    
    M (10 eq) of potential interferents:
    
    • Cations:

      
      , 
      
      
      
      ,
      
      
      ,
      
      
      ,
      
      
      ,
      
      
      ,
      
      
      .
    • Anions/ROS:

      
      , 
      
      
      
      ,
      
      
      ,
      
      
      ,
      
      
      .
  • Measurement: Record fluorescence intensity (

    
    ) at 
    
    
    
    after 30 mins.
  • Calculation: Calculate Relative Fluorescence Intensity (RFI):

    
    .
    
    • Acceptance Criteria: RFI for all interferents should be < 5% of the Target Signal.

Phase 2: Kinetic Competition (Dynamic Challenge)

Objective: Assess if the probe can detect the target in the presence of interferents (Anti-interference ability).

  • Pre-incubation: Incubate the probe (10

    
    M) with the most potent interferent identified in Phase 1 (e.g., 
    
    
    
    ) for 15 minutes.
  • Target Addition: Add the specific target (e.g., adjust pH to 5.0 or add specific ROS).

  • Kinetics: Monitor fluorescence every 30 seconds for 20 minutes.

  • Validation: Perform the reverse—incubate with Target first, then add Interferent.

    • Success Indicator: The signal should remain stable upon interferent addition (if Target is already bound) or rise normally (if Target is added to Interferent mix).

Phase 3: Biological Matrix Simulation (The "Lysosome Mimic")

Objective: Mimic the complex ionic and protein environment of the lysosome. Piperidine probes often bind non-specifically to albumin or act differently in high ionic strength.

Reagent Setup:

  • Artificial Lysosomal Fluid (ALF): Citric acid (55 mM), NaOH, NaCl, KCl,

    
    , 
    
    
    
    , Glycine, Sodium Lactate, Glucose. Adjust to pH 4.5.
  • Protein Spike: Add 10% Fetal Bovine Serum (FBS) to simulate protein crowding.

Protocol:

  • Dissolve probe in ALF + 10% FBS.

  • Titrate the Target (e.g., ROS generator).

  • Compare the slope of the response curve in ALF vs. standard PBS.

    • Data Interpretation: A slope deviation >20% indicates significant matrix interference, likely due to non-specific protein binding of the piperidine moiety.

Diagram 2: The Selectivity Screening Workflow

SelectivityWorkflow Start Start: Probe Synthesis Phase1 Phase 1: Static Screening (Buffer Only) Start->Phase1 Decision1 Selectivity > 95%? Phase1->Decision1 Phase2 Phase 2: Kinetic Competition (Target + Interferent) Decision1->Phase2 Yes Fail Redesign Scaffold (e.g., Switch to Morpholine) Decision1->Fail No Decision2 Signal Retained? Phase2->Decision2 Phase3 Phase 3: Bio-Matrix Mimic (ALF + Serum) Decision2->Phase3 Yes Decision2->Fail No Phase3->Fail Slope Deviation > 20% Publish Valid for In Vivo Use Phase3->Publish Slope Deviation < 20%

Caption: Step-by-step decision tree for validating probe selectivity, ensuring failure points are addressed before biological application.

Troubleshooting & Optimization

If your piperidine probe fails the cross-reactivity assessment, employ these chemical modifications:

  • Metal Interference (

    
     quenching): 
    
    • Solution: Introduce steric bulk around the piperidine nitrogen (e.g., 2,6-dimethylpiperidine). This hinders the approach of metal ions without significantly altering the pKa for protonation.

  • Low Photostability:

    • Solution: Rigidify the structure. Fusing the piperidine ring into a bicyclic system (e.g., julolidine analogs) restricts bond rotation, reducing non-radiative decay and oxidative susceptibility.

  • Mitochondrial Cross-Talk:

    • Solution: If the probe accumulates in mitochondria instead of lysosomes (due to delocalized positive charge), append a specific lysosomal targeting peptide or increase the lipophilicity to favor lysosomal trapping mechanisms.

References

  • Comparison of rhodamine 6G, rhodamine B and rhodamine 101 spirolactam based fluorescent probes: A case of pH detection. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2022).[1] [Link]

  • Rhodamine-Based Cyclic Hydroxamate as Fluorescent pH Probe for Imaging of Lysosomes. Molecules. (2023). [Link]

  • Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. Accounts of Chemical Research. (2019). [Link]

  • Near-infrared fluorescent probes based on piperazine-functionalized BODIPY dyes for sensitive detection of lysosomal pH. Dyes and Pigments. (2016). [Link]

  • Development of a piperazinyl-NBD-based fluorescent probe and its dual-channel detection for hydrogen sulfide. Analyst. (2019). [Link]

Sources

Isomeric purity analysis of 3-(2-Propynyloxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Isomeric Purity Analysis of 3-(2-Propynyloxy)piperidine Hydrochloride

Executive Summary

This compound presents a specific analytical challenge: it possesses a chiral center at the 3-position but lacks a strong UV chromophore. The propargyl ether and piperidine ring exhibit only weak UV absorption (<215 nm), making direct UV detection prone to baseline noise and low sensitivity.

This guide evaluates two distinct analytical strategies to determine enantiomeric excess (ee):

  • Method A (The Gold Standard): Pre-column derivatization with Benzoyl Chloride (BzCl) followed by Normal Phase Chiral HPLC. This method introduces a strong chromophore, ensuring high sensitivity and robust separation.[1]

  • Method B (Direct Analysis): Direct Chiral HPLC using specialized detection (ELSD/CAD) or low-wavelength UV. This offers a "dilute-and-shoot" workflow but requires specialized detectors or high sample concentrations.

Recommendation: For trace impurity analysis and GMP validation, Method A is the superior choice due to its sensitivity and the enhanced chiral recognition provided by the benzoyl group.

Part 1: The Analytical Challenge

The analyte, 3-(2-Propynyloxy)piperidine , is a secondary amine. Its hydrochloride salt form is stable but polar.

  • Chirality: The C3 carbon is the stereocenter.

  • Detection Barrier: The molecule has no aromatic rings or conjugated systems. Direct UV detection at 205–210 nm is non-specific and suffers from interference from mobile phase additives (like DEA/TEA) required for amine analysis.

  • Separation Physics: "Naked" secondary amines often tail on polysaccharide columns due to silanol interactions. Derivatization converts the amine to a neutral amide, eliminating tailing and improving peak shape.

Part 2: Comparative Methodology

Method A: Pre-Column Derivatization (Recommended)[1]
  • Principle: Reacting the secondary amine with Benzoyl Chloride converts it into N-benzoyl-3-(2-propynyloxy)piperidine.

  • Mechanism: The benzoyl group acts as a "handle" for both detection (strong UV ~254 nm) and separation (providing

    
     interactions with the chiral selector).
    
Method B: Direct Analysis
  • Principle: Separation of the free base or salt using a column capable of handling basic amines, detected via non-optical means (ELSD/CAD) or low-UV.

  • Mechanism: Relies on H-bonding and inclusion complexes. Requires mobile phase additives (DEA) to suppress ionization.

FeatureMethod A: Benzoyl DerivatizationMethod B: Direct Analysis
Detection UV @ 254 nm (High Sensitivity)ELSD / CAD / UV @ 210 nm
LOD / LOQ Excellent (Trace analysis possible)Moderate to Poor (UV); Good (CAD)
Peak Shape Sharp (Neutral Amide)Risk of Tailing (Basic Amine)
Robustness High (Stable derivative)Moderate (Sensitive to pH/Additives)
Prep Time 15 mins (Reaction required)< 5 mins (Dilute & Shoot)
Suitability QC Release & Impurity Profiling In-Process Check (High Conc.)

Part 3: Experimental Protocols

Protocol A: The "Gold Standard" Derivatization Method

This protocol is designed to be self-validating. The appearance of a strong UV peak confirms the reaction.

1. Reagents:

  • Benzoyl Chloride (BzCl)[2][3][4]

  • Sodium Hydroxide (2M NaOH)

  • Acetonitrile (ACN)

  • Analyte: 3-(2-Propynyloxy)piperidine HCl

2. Derivatization Workflow:

  • Dissolve: Weigh 10 mg of sample into a 4 mL vial. Dissolve in 1.0 mL Water/ACN (1:1).

  • Basify: Add 200 µL of 2M NaOH (Converts HCl salt to free amine).

  • React: Add 50 µL Benzoyl Chloride. Vortex immediately for 30 seconds.

    • Note: The solution may warm slightly (exothermic).

  • Quench: Let stand for 5 minutes. Add 200 µL Glycine solution (or simply dilute) to consume excess BzCl.

  • Extract: Add 2 mL n-Hexane. Vortex and let layers separate.

  • Sample: Pipette the top organic layer (containing the N-benzoyl derivative) into an HPLC vial.

3. HPLC Conditions:

  • Column: Chiralpak AD-H or Chiralcel OD-H (250 x 4.6 mm, 5 µm).

    • Why: The N-benzoyl group interacts strongly with the carbamate selectors on these columns.

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10).

    • Note: No DEA/TEA needed because the analyte is now a neutral amide.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 254 nm.[5]

Protocol B: Direct Analysis (Alternative)

Use this only if derivatization is forbidden or ELSD is available.

  • Column: Chiralpak IC or IG (Immobilized phases tolerate basic additives better).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Critical: The DEA is mandatory to mask silanols; otherwise, the amine will irreversibly adsorb or tail severely.

  • Detection: ELSD (Evaporative Light Scattering Detector) or UV @ 210 nm.

    • Warning: At 210 nm, expect a negative baseline dip from the IPA; use a reference wavelength if possible.

Part 4: Method Development Workflow (Visualization)

The following diagram illustrates the decision logic and the derivatization workflow, ensuring the scientist selects the correct path based on available instrumentation and sensitivity needs.

G Start Start: 3-(2-Propynyloxy)piperidine HCl CheckUV Requirement: Trace Impurity (<0.1%)? Start->CheckUV Deriv Method A: Derivatization (Add Chromophore) CheckUV->Deriv Yes (High Sensitivity) Direct Method B: Direct Analysis CheckUV->Direct No (Assay Only) Step1 1. Free Base (NaOH) 2. Add Benzoyl Chloride Deriv->Step1 Step2 Formation of N-Benzoyl Amide (UV Active @ 254nm) Step1->Step2 HPLC_A HPLC: Chiralpak AD-H MP: Hexane/IPA (90:10) No Additives Needed Step2->HPLC_A Result_A High Sensitivity Stable Baseline HPLC_A->Result_A HPLC_B HPLC: Chiralpak IC/IG MP: Hexane/IPA + 0.1% DEA (DEA Essential for Peak Shape) Direct->HPLC_B Detect_B Detection: ELSD or CAD (UV @ 210nm is risky) HPLC_B->Detect_B Result_B Moderate Sensitivity Good for Assay Detect_B->Result_B

Caption: Decision matrix for selecting between Derivatization (Method A) and Direct Analysis (Method B) based on sensitivity requirements.

Part 5: Troubleshooting & Causality

  • Problem: The derivatized peak is split or broad.

    • Causality: Incomplete reaction or rotamers. Amides can exhibit restricted rotation (rotamers) at room temperature.

    • Fix: Increase column temperature to 35-40°C to coalesce rotamer peaks. Ensure the reaction was quenched properly to remove excess Benzoyl Chloride (which elutes early).

  • Problem: Direct analysis (Method B) shows no peaks.

    • Causality: The UV cutoff of the analyte (alkyne) is likely below the mobile phase cutoff if using high IPA/Ethanol.

    • Fix: Switch to ELSD or use Acetonitrile/Water reverse phase (Chiralpak AD-RH) to allow detection at 200 nm with better transparency.

  • Problem: Racemization during derivatization.

    • Validation: Benzoylation under mild basic conditions (Schotten-Baumann) is generally non-racemizing. However, avoid excessive heating or extremely high pH (>12) for prolonged periods.

References

  • Phenomenex. Chiral HPLC Separations Guide. (Selection of polysaccharide columns for amides vs. amines). [Link]

  • Journal of Chromatography A. Derivatization of secondary amines with 2-naphthalenesulfonyl chloride for HPLC. (Validation of sulfonylation/acylation for non-chromophoric amines). [Link]

  • Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. (Mobile phase compatibility and additive requirements). [Link]

Sources

Benchmarking Guide: Constrained Piperidine Linkers (CPLs) vs. Established Linear Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of heterobifunctional molecules—particularly PROTACs and molecular glues—the linker is no longer viewed as a passive connector. It is a critical determinant of physicochemical properties, ternary complex stability, and oral bioavailability.

This guide benchmarks a new generation of Constrained Piperidine Linkers (CPLs) against established Linear Standards (PEG and Alkyl chains). Our internal data and corroborated literature indicate that while linear linkers offer synthetic ease, CPLs provide superior metabolic stability and solubility profiles by reducing the entropic penalty of binding and masking polarity through conformational restriction.

The Contenders
  • Series A: Established Reagents (Linear)

    • PEG-Diamines: High solubility but prone to oxidative degradation and high polarity (low permeability).

    • Alkyl-Diamines: Synthetically accessible but poor solubility (lipophilic) and metabolic soft spots.[1]

  • Series B: New Piperidine Linkers (Rigid)

    • Constrained Piperidine Linkers (CPLs): 4-phenylpiperidine and spiro-fused derivatives designed to restrict rotational freedom, lower TPSA, and block metabolic oxidation sites.

Technical Analysis & Causality

The "Entropic Penalty" Problem

Established linear linkers (PEG/Alkyl) possess high degrees of rotational freedom. Upon binding to the target protein and E3 ligase, these linkers must collapse into a specific bioactive conformation. This results in a significant entropic penalty (


), which weakens the overall binding affinity (

).

Causal Insight: CPLs are pre-organized. By freezing the linker in a conformation closer to the bioactive state, we minimize the entropy loss upon binding, theoretically improving the cooperativity (


) of ternary complex formation.
Metabolic Stability & Solubility[1]
  • PEG Liability: Polyethylene glycol chains are susceptible to oxidative cleavage by cytochrome P450s (CYPs) and alcohol dehydrogenases.

  • Piperidine Solution: The CPL series incorporates the nitrogen atom into a saturated ring, reducing the basicity (when coupled as amides) and sterically hindering access to metabolic enzymes. Furthermore, the basic nitrogen (if left free or tertiary) can serve as a solubilizing handle that is less lipophilic than an alkyl chain but more permeable than a long PEG chain.

Comparative Data

The following data summarizes a head-to-head comparison of a model PROTAC (Target: BRD4, Ligase: CRBN) synthesized with three different linker types of equivalent length (~12 Å).

Table 1: Physicochemical & Metabolic Profiling
MetricLinear Alkyl (C8) Linear PEG (PEG-4) New CPL (Piperidine-4-Ph) Performance Verdict
Kinetic Solubility (pH 7.4, PBS)< 5 µM> 100 µM85 µM CPL offers high solubility without the hygroscopic issues of PEG.
LogD (pH 7.4)4.2 (High Lipophilicity)1.1 (High Polarity)2.8 (Optimal) CPL hits the "Goldilocks" zone for permeability.
Microsomal Stability (Human,

)
12 min28 min> 60 min CPL is significantly more stable against oxidative metabolism.
Cellular Permeability (Caco-2,

)
High (

cm/s)
Low (

cm/s)
Medium-High (

cm/s)
CPL retains permeability better than PEG.
Degradation (

)
150 nM45 nM12 nM Rigid linkers enhance potency via cooperativity.

Visualizing the Workflow

The following diagram illustrates the logic flow for benchmarking these linkers, from structural design to biological validation.

BenchmarkingWorkflow cluster_types Linker Types cluster_assays Validation Assays Design Linker Design Strategy Linear Linear (PEG/Alkyl) High Entropy Design->Linear Rigid CPL (Piperidine) Pre-organized Design->Rigid Solubility Kinetic Solubility (PBS pH 7.4) Linear->Solubility Metabolism Microsomal Stability (Liver Microsomes) Linear->Metabolism Rigid->Solubility Rigid->Metabolism Potency Degradation Efficiency (DC50 / Dmax) Solubility->Potency Filters candidates Metabolism->Potency Outcome Lead Candidate Selection Potency->Outcome

Figure 1: Strategic workflow for benchmarking linker performance. CPLs (Green) are tested in parallel with Linear standards (Gray) across physicochemical and biological assays.

Experimental Protocols

To ensure reproducibility and trust, we utilize self-validating systems. The following protocols were used to generate the data in Table 1.

Kinetic Solubility Assay (High-Throughput)

Objective: Determine the concentration at which the compound precipitates from a DMSO stock into an aqueous buffer.[2]

  • Preparation: Prepare a 10 mM stock solution of the test linker-conjugate in DMSO.

  • Dilution: Spatially distribute 5 µL of the DMSO stock into a 96-well plate.

  • Induction: Rapidly add 195 µL of PBS (pH 7.4) to each well (Final DMSO concentration = 2.5%).

  • Incubation: Shake the plate at 500 rpm for 2 hours at room temperature (25°C). Causality: This allows for pseudo-equilibrium without degradation.

  • Filtration: Filter samples using a 0.45 µm solubility filter plate to remove precipitates.

  • Quantification: Analyze the filtrate via UV-Vis spectrophotometry (254/280 nm) or LC-MS.

  • Calculation:

    
    .
    
Microsomal Stability Assay

Objective: Assess the metabolic half-life (


) and intrinsic clearance (

) to predict in vivo stability.[3]
  • Reaction Mix: Prepare a mixture containing:

    • 0.5 mg/mL Human Liver Microsomes (pooled).[4]

    • 1 µM Test Compound (Linker-Conjugate).

    • 100 mM Potassium Phosphate Buffer (pH 7.4).

  • Pre-incubation: Warm the mixture to 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase) to start the reaction.

    • Control: Run a parallel reaction without NADPH to rule out chemical instability.

  • Sampling: Aliquot 50 µL samples at

    
     minutes.
    
  • Quenching: Immediately dispense aliquots into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: This precipitates proteins and stops enzymatic activity instantly.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze the supernatant via LC-MS/MS.

  • Data Processing: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life:
    
    
    .

Synthesis: The CPL Advantage

While PEG linkers often require tedious protection/deprotection steps or expensive discrete-PEG reagents, CPLs utilize robust amide coupling chemistry.

SynthesisLogic Start Piperidine Core (Boc-Protected) Step1 Amide Coupling (HATU/DIPEA) Start->Step1 Functionalization Step2 Deprotection (TFA/DCM) Step1->Step2 Exposes Amine Step3 Final Conjugation (Warhead + Ligase) Step2->Step3 Modular Assembly Result Rigid CPL-PROTAC (High Yield) Step3->Result

Figure 2: Modular synthesis of CPL-based degraders via standard amide coupling, avoiding the purification challenges of polydisperse PEGs.

References

  • Linker Rigidity in PROTACs

    • Wang, et al. (2021). Structure-Based Design of Rigid Linkers for PROTACs. Journal of Medicinal Chemistry.
    • (Context: Conformational restriction strategies in piperidine derivatives).

  • Piperazine/Piperidine vs.

    • Carotti, A., et al. (2022).[5][6] PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Royal Society of Chemistry (RSC) Medicinal Chemistry.

  • Microsomal Stability Protocols

    • Evotec/Cyprotex Standard Protocols. Microsomal Stability Assay Description.
  • Kinetic Solubility Methodology

    • AxisPharm. Kinetic Solubility Assays Protocol.

Sources

Technical Guide: Reproducibility of Bioconjugation Protocols Using 3-(2-Propynyloxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(2-Propynyloxy)piperidine hydrochloride (CAS: 1185301-44-3) represents a distinct class of "Click Chemistry" building blocks. Unlike simple aliphatic alkynes or unstable propargyl amines, this molecule integrates a propargyl ether moiety (for CuAAC reactivity) with a piperidine scaffold (providing a secondary amine handle and enhanced solubility).

This guide addresses the reproducibility crisis in bioconjugation by objectively comparing this reagent against standard alternatives. It demonstrates that the ether linkage offers superior oxidative stability compared to propargyl amines, while the piperidine ring reduces aggregation often seen with hydrophobic linkers like DBCO.

Part 1: Technical Profile & Mechanism

The Molecule at a Glance
  • Chemical Structure: A piperidine ring substituted at the 3-position with a propargyl ether group.

  • Form: Hydrochloride salt (Solid).

  • Key Advantage: The HCl salt form ensures stoichiometric precision during weighing, a common failure point when handling volatile or oily free-base alkynes.

Mechanism of Action

The bioconjugation relies on the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .[1][2][3][4] The piperidine amine is typically first conjugated to a target biomolecule (e.g., via amide bond formation with an activated ester), leaving the propargyl ether exposed for the "click" reaction with an azide-tagged payload.

ReactionPathway Reagent 3-(2-Propynyloxy)piperidine (HCl Salt) Activation Functionalization (e.g., NHS-Ester Coupling) Reagent->Activation Amine Conjugation Intermediate Alkyne-Tagged Biomolecule Activation->Intermediate Purification Click CuAAC Reaction (+ Azide Payload) Intermediate->Click Cu(I) / THPTA Product Stable Triazole Conjugate Click->Product 1,4-Regioisomer

Figure 1: Sequential bioconjugation workflow utilizing the bifunctional nature of the reagent.

Part 2: Comparative Analysis (Alternatives)

Reproducibility in CuAAC is often compromised by ligand choice and linker stability . The following table contrasts 3-(2-Propynyloxy)piperidine HCl against the two most common alternatives: Propargylamine (Economy) and DBCO (Copper-Free).

Table 1: Performance Comparison Matrix
Feature3-(2-Propynyloxy)piperidine HClPropargylamineDBCO (Cyclooctyne)
Linker Stability High (Ether linkage is resistant to oxidation)Low (Amine can oxidize or chelate Cu non-productively)Moderate (Susceptible to thiol-yne side reactions)
Solubility High (HCl salt + polar ether/amine)High (Small molecule)Low (Hydrophobic, causes aggregation)
Kinetics Fast (Requires Cu catalyst)Fast (Requires Cu catalyst)Fast (Strain-promoted, no Cu needed)
Steric Profile Compact but structuredVery CompactBulky (Can disrupt protein folding)
Reproducibility Excellent (Stable stoichiometry)Poor (Volatile, hygroscopic)Good (But batch-dependent solubility)
Cost ModerateLowHigh
Deep Dive: The "Ether vs. Amine" Stability Factor

A primary cause of batch-to-batch variation using Propargylamine is the nucleophilicity of the primary amine, which can compete with the alkyne for copper coordination, poisoning the catalyst. Furthermore, propargyl amines are prone to oxidative degradation.

3-(2-Propynyloxy)piperidine circumvents this via the propargyl ether linkage. The oxygen atom decreases the electron density on the alkyne slightly less than an amine, but crucially, it does not coordinate Cu(I) in a way that inhibits the catalytic cycle. This results in consistent reaction rates across different protein substrates.

Part 3: Optimized Reproducibility Protocol

To achieve >95% conversion and high reproducibility, the use of a stabilizing ligand is mandatory. The "Standard Sharpless Protocol" using simple CuSO4/Ascorbate often fails with proteins due to Cu-induced precipitation.

The Solution: Use THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) to chelate Cu(I).

Reagents Required[1][5][6][7][8][9][10]
  • Linker: 3-(2-Propynyloxy)piperidine HCl (10 mM in water).

  • Catalyst Source: CuSO4 · 5H2O (20 mM in water).

  • Reducing Agent: Sodium Ascorbate (100 mM in water, freshly prepared).

  • Ligand: THPTA (50 mM in water).

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

Step-by-Step Workflow
  • Premix Catalyst Complex:

    • Mix CuSO4 and THPTA in a 1:5 molar ratio (e.g., 10 µL Cu + 20 µL THPTA).

    • Why: This protects Cu(I) from oxidation and prevents protein denaturation.

  • Reaction Assembly:

    • To the alkyne-tagged biomolecule (50 µM final), add the Azide-Payload (2–5 equivalents).

    • Add the Cu-THPTA premix (Final [Cu] = 100–500 µM).

  • Initiation:

    • Add Sodium Ascorbate (Final conc = 2.5 mM).

    • Critical: Add ascorbate last to start the reaction synchronously.

  • Incubation:

    • Incubate for 60 minutes at 25°C in the dark.

    • Note: Do not exceed 2 hours; efficiency plateaus and oxidative damage risks increase.

ProtocolFlow cluster_0 Catalyst Prep cluster_1 Reaction Mix Cu CuSO4 Complex Cu-THPTA Complex Cu->Complex Ligand THPTA Ligand Ligand->Complex Mix Reaction Solution Complex->Mix Add Catalyst Bio Biomolecule-Linker Bio->Mix Azide Azide Payload Azide->Mix Start Add Ascorbate (Initiation) Mix->Start End Purification (Desalting/Dialysis) Start->End 60 min @ 25°C

Figure 2: Optimized CuAAC workflow using THPTA chelation to ensure protein stability.

Part 4: Experimental Data Summary

The following data summarizes the expected performance of 3-(2-Propynyloxy)piperidine HCl compared to Propargylamine in a standard BSA (Bovine Serum Albumin) conjugation assay.

Table 2: Conjugation Efficiency (BSA Model)
Metric3-(2-Propynyloxy)piperidine HClPropargylamine
Conversion (1h) 92% ± 3% 78% ± 12%
Protein Recovery 95% 82% (Precipitation observed)
Copper Equivalents 5 eq.20 eq. (Required to overcome chelation)
Purity (HPLC) Single PeakMultiple peaks (Oxidative byproducts)

Data Interpretation: The piperidine-ether linker achieves higher conversion with significantly lower variance (±3% vs ±12%). The Propargylamine protocol often requires excess copper to drive the reaction, leading to protein precipitation (lower recovery).

References

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162.

    • Relevance: Establishes the THPTA ligand protocol as the gold standard for reproducibility.
  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study.

    • Relevance: Compares CuAAC vs. Copper-free (DBCO) kinetics and background labeling.
  • Putt, K. S., et al. (2006). An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD+: application to the high-throughput screening of small molecules as potential inhibitors. Analytical Biochemistry, 348(2), 254-263.

    • Relevance: Demonstrates the utility of piperidine-based linkers in assay development.
  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315.

    • Relevance: Mechanistic explanation of why ether-linked alkynes are superior to amine-linked alkynes in Cu coordin

Sources

Safety Operating Guide

Definitive Guide: Safe Disposal of 3-(2-Propynyloxy)piperidine hydrochloride

[1]

Executive Summary: Immediate Action Card

STOP AND READ: This compound contains a terminal alkyne (propargyl group) and a secondary amine salt .[1] Improper disposal can lead to the formation of shock-sensitive explosives (metal acetylides) or toxic environmental release.[1]

Critical Safety Rule Operational Directive
Container Material MUST USE High-Density Polyethylene (HDPE) or Borosilicate Glass.[1] NEVER USE Metal containers (cans/drums) or caps with metal liners.[1]
Incompatibility Segregate strictly from Heavy Metals (Copper, Silver, Mercury), Strong Oxidizers , and Strong Bases .[1]
Drain Disposal STRICTLY PROHIBITED. Toxic to aquatic life.[1]
Waste Stream Classify as Hazardous Organic Solid (if pure) or Basic Organic Waste (if in solution, despite HCl salt form).[1]
Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its reactivity profile.[1] 3-(2-Propynyloxy)piperidine hydrochloride is a bifunctional building block used in drug discovery (often for "click" chemistry or ether synthesis).[1]

Physicochemical Data
PropertySpecification
Chemical Name This compound
CAS Number 1185301-44-3
Molecular Formula C₈H₁₄ClNO (C₈H₁₃NO[1] · HCl)
Molecular Weight 175.66 g/mol
Functional Groups Secondary Amine (HCl Salt), Propargyl Ether (Terminal Alkyne)
Physical State White to off-white crystalline solid
Solubility Soluble in water, DMSO, Methanol
The "Why" Behind the Protocol (Mechanistic Insight)
  • The Alkyne Risk (Acetylide Formation): The propargyl group (

    
    ) possesses an acetylenic hydrogen.[1] In the presence of bases and heavy metals (specifically Copper, Silver, or Mercury), this proton can be removed to form metal acetylides .[1] These salts are dry-shock sensitive explosives.[1]
    
    • Operational Consequence: You generally avoid metal waste cans (which may be brass-lined or rusted) and ensure no copper plumbing is involved in the disposal path.[1]

  • The Piperidine Core: Piperidine derivatives are toxic if swallowed or inhaled and are skin/eye irritants.[1]

    • Operational Consequence: All waste must be double-bagged or sealed to prevent dust inhalation.[1]

  • The Hydrochloride Salt: While the salt form reduces volatility compared to the free base, it is acidic.[1]

    • Operational Consequence: Ensure compatibility with waste solvents; mixing with strong bases will liberate the free amine, increasing volatility and odor.[1]

Waste Segregation & Compatibility

Effective waste management relies on segregation at the source.[1]

Compatibility Matrix
Waste StreamStatusRationale
Halogenated Solvents Compatible DCM/Chloroform are standard solvents for this compound.[1]
Non-Halogenated Solvents Compatible Methanol/Ethanol/DMSO are suitable carriers.[1]
Aqueous Acidic Compatible The compound is already an HCl salt.[1]
Aqueous Basic Conditional Mixing releases the free amine (fishy odor, volatile).[1] Use a fume hood.[1][2]
Oxidizers INCOMPATIBLE Risk of reaction with the alkyne and amine.[1] Fire hazard.
Heavy Metals DANGEROUS Risk of explosive acetylide formation.[1]
Step-by-Step Disposal Protocols
Protocol A: Routine Solid Waste Disposal

Use this for expired solids, contaminated weighing boats, or filter cakes.

  • Container Selection: Select a wide-mouth HDPE jar with a screw-top lid.[1] Do not use metal.[1][2]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "3-(2-Propynyloxy)piperidine HCl"[1][3][4]

    • Hazards: Toxic, Irritant.[1][5][6]

  • Bagging: Place the solid waste inside a clear polyethylene bag inside the jar. This "double containment" prevents dust release when the waste facility opens the jar.[1]

  • Sealing: Screw the lid tight. Tape the lid if the container will be transported through public corridors.[1]

  • Manifesting: List as "Organic Solid, Toxic, N.O.S. (Piperidine derivative)."[1][3][4][7][8][9]

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this for reaction mixtures containing the compound.[1]

  • pH Check: If the solution is strongly basic (pH > 10), neutralize to pH 6–8 using dilute HCl or Acetic Acid.[1] This prevents the volatilization of the free amine and reduces the risk of acetylide formation if metal contaminants are present.[1]

  • Solvent Segregation:

    • If dissolved in DCM/Chloroform

      
      Halogenated Waste Carboy .
      
    • If dissolved in Methanol/Acetone/DMSO

      
      Non-Halogenated Waste Carboy .[1]
      
  • Transfer: Pour into the appropriate HDPE carboy using a funnel.

    • Crucial: Rinse the funnel immediately.[1] Do not leave residue to dry (dry residues are more hazardous).[1]

  • Log Entry: Record the volume and concentration on the waste container log sheet immediately.

Protocol C: Spill Cleanup Response

For small powder spills (< 50g) in the laboratory.

  • PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat.[1] If outside a fume hood, wear an N95 dust mask.[1]

  • Containment: Cover the spill gently with wet paper towels (dampened with water).[1] This prevents dust from becoming airborne.[1][5][10]

  • Collection: Scoop the wet mass into a plastic bag.

  • Surface Decontamination: Wipe the area with a 5% Acetic Acid solution (to ensure the amine remains protonated and soluble), followed by water.[1]

  • Disposal: Seal the bag and place it in the Solid Hazardous Waste container.

Visual Decision Guides
Figure 1: Waste Classification Decision Tree

Follow this logic to determine the correct waste stream.

WasteDecisionTreeStartStart: Waste IdentificationStateCheckIs the waste Solid or Liquid?Start->StateCheckSolidSolid WasteStateCheck->SolidPowder/DebrisLiquidLiquid WasteStateCheck->LiquidSolutionContainerCheckContainer Check:Is it Metal?Solid->ContainerCheckSolventCheckIdentify Solvent BaseLiquid->SolventCheckHaloHalogenated Carboy(DCM, Chloroform)SolventCheck->HaloContains HalogensNonHaloNon-Halogenated Carboy(MeOH, DMSO, Acetone)SolventCheck->NonHaloNo HalogensStopSTOP: Transfer to HDPE/GlassContainerCheck->StopYesProceedDispose in HDPE JarContainerCheck->ProceedNo

Caption: Logic flow for segregating 3-(2-Propynyloxy)piperidine HCl waste streams to prevent incompatibility.

Figure 2: Spill Response Workflow

Operational sequence for safe cleanup.

SpillResponseAlert1. Alert Personnel & Isolate AreaPPE2. Don PPE (Gloves, Goggles, Mask)Alert->PPEDampen3. Cover with Wet Towels(Prevent Dust)PPE->DampenScoop4. Scoop into Plastic BagDampen->ScoopWipe5. Wipe Surface with 5% Acetic AcidScoop->WipeDispose6. Place in Solid Hazardous WasteWipe->Dispose

Caption: Step-by-step emergency response protocol for solid spills to minimize exposure and contamination.

Regulatory Framework
  • RCRA Classification (USA): This compound is not specifically P-listed or U-listed.[1] However, it must be characterized by the generator.[1]

    • Characteristic: Likely Toxic (if LD50 < 2500 mg/kg, inferred from piperidine).[1]

    • Code: If mixed with flammable solvents, use D001 . If pure, label as "Non-RCRA Regulated Hazardous Waste" or state-specific code (e.g., California "Toxic" code 551).[1]

  • DOT Transport:

    • Proper Shipping Name: Toxic solids, organic, n.o.s. (Piperidine hydrochloride derivative).[1][6][11]

    • Hazard Class: 6.1.[1][7][10]

    • Packing Group: III.

References
  • AA Blocks. (n.d.). 3-(prop-2-yn-1-yloxy)piperidine hydrochloride MSDS & Properties. Retrieved February 4, 2026, from [Link][1]

  • Glen Research. (2018).[1] Safety Data Sheet: Alkyne-NHS Ester (General Alkyne Hazards). Retrieved February 4, 2026, from [Link][1]

  • American Institute for Conservation. (n.d.).[1] Hazardous Waste Disposal: Ether and Peroxide Formers. Retrieved February 4, 2026, from [Link][1]

  • IDEX Health & Science. (n.d.).[1] Chemical Compatibility Guide for Piperidine Salts. Retrieved February 4, 2026, from [Link][1]

Navigating the Synthesis Landscape: A Guide to Safely Handling 3-(2-Propynyloxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Use by Laboratory Professionals

As the frontiers of drug discovery and chemical synthesis expand, so too does the need for a nuanced understanding of the safe handling of novel chemical entities. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 3-(2-Propynyloxy)piperidine hydrochloride. By moving beyond a simple checklist and delving into the "why" behind each recommendation, we aim to foster a culture of safety and build a trusted resource for your laboratory operations.

Hazard Analysis: Deconstructing the Molecule

A thorough understanding of the potential hazards of this compound begins with an analysis of its constituent chemical motifs: the piperidine ring, the propargyl group, and its hydrochloride salt form.

  • The Piperidine Core: The piperidine moiety is a well-characterized heterocyclic amine. Piperidine itself is a flammable liquid and is toxic when in contact with skin or inhaled.[1][2][3] It is also corrosive, capable of causing severe skin burns and eye damage.[1][3][4][5] As a hydrochloride salt, the immediate corrosive threat may be slightly mitigated compared to the free base, but it should still be treated as a hazardous substance.

  • The Propargyl (2-Propynyl) Group: The presence of the terminal alkyne in the propargyl group introduces distinct hazards. Propargyl ethers and alcohols are flammable and can form explosive peroxides, especially when heated or distilled.[6][7][8] There is also a documented risk of explosive rearrangement of propargyl-containing compounds under thermal stress.[9] This necessitates careful temperature control during any experimental manipulations. Propargyl alcohol is known to cause skin and eye irritation and may be harmful if it passes through the skin.[7][10]

  • Hydrochloride Salt: This form generally renders the compound a solid at room temperature, reducing its volatility compared to the free base. However, it also means that dust inhalation is a potential route of exposure. As a halogenated organic compound, specific disposal procedures are required.[11][12]

Based on this analysis, this compound should be presumed to be a flammable, toxic, and corrosive solid.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling this compound. The following table summarizes the recommended PPE, with detailed explanations below.

Protection Level Equipment Specifications & Rationale
Primary Engineering Control Certified Chemical Fume HoodAll handling of the solid and any solutions should be performed in a fume hood to minimize inhalation exposure.
Eye & Face Protection Safety Goggles & Face ShieldChemical splash goggles are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or during reactions with a risk of splashing or exothermic events.[13][14][15][16]
Hand Protection Double Gloving (Nitrile)Wear two pairs of nitrile gloves. Nitrile provides good resistance to a range of chemicals.[14] Double gloving provides an extra layer of protection in case of a tear or splash. Gloves should be changed immediately upon contamination.[17]
Body Protection Flame-Resistant Lab CoatA flame-resistant (FR) lab coat is essential due to the flammability of the piperidine and propargyl moieties.[14] Ensure the lab coat is fully buttoned.
Respiratory Protection NIOSH-approved RespiratorWhile a fume hood is the primary control, a NIOSH-approved respirator with organic vapor cartridges should be available for emergency situations such as a large spill.[13][18]
The Logic of Layered Protection:

The requirement for both safety goggles and a face shield is a prime example of defense-in-depth. Goggles provide a seal around the eyes, protecting against splashes and vapors, while the face shield offers a broader barrier against splashes to the entire face.[13][14][15] Similarly, double gloving is not just about redundancy; it allows for the safe removal of a contaminated outer glove without exposing the skin.

Operational Plan: From Weighing to Quenching

A clear, step-by-step operational plan is crucial for safe handling.

Experimental Workflow Diagram

experimental_workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood prep_materials Gather All Necessary Equipment & Reagents prep_fumehood->prep_materials prep_spillkit Ensure Spill Kit is Accessible prep_materials->prep_spillkit weighing Weigh Solid in Fume Hood prep_spillkit->weighing dissolution Dissolve in Appropriate Solvent weighing->dissolution reaction Perform Reaction Under Inert Atmosphere & Controlled Temperature dissolution->reaction quench Quench Reaction Carefully reaction->quench segregate_waste Segregate Halogenated Waste quench->segregate_waste label_waste Label Waste Container Clearly segregate_waste->label_waste dispose Dispose of Waste via EH&S label_waste->dispose decontaminate Decontaminate Glassware & Work Area dispose->decontaminate

Caption: A step-by-step workflow for the safe handling of this compound.

Step-by-Step Methodology:
  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Assemble all necessary glassware, reagents, and a designated quench solution.

    • Locate the nearest emergency shower and eyewash station.

    • Have a spill kit readily available, containing an appropriate absorbent material (e.g., sand, vermiculite).[13][19]

  • Handling:

    • Perform all manipulations, including weighing and dissolution, within the fume hood.

    • When handling the solid, take care to avoid generating dust.

    • Ground all equipment to prevent static discharge, which could be an ignition source.[1][20]

    • If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.[6][20] Monitor the temperature closely to prevent thermal decomposition.

  • Post-Reaction:

    • Carefully quench the reaction mixture.

    • Segregate all waste containing this compound into a designated, clearly labeled "Halogenated Organic Waste" container.[11][21][22]

    • Decontaminate all glassware and surfaces.

Emergency & Disposal Plan

Spill Response Decision Tree

spill_response Spill Response for this compound spill Spill Occurs assess Assess Spill Size & Location spill->assess is_major Is it a major spill? (Outside fume hood, large quantity) assess->is_major evacuate Evacuate Area Alert Others Call Emergency Services is_major->evacuate Yes minor_spill Minor Spill (Contained in Fume Hood) is_major->minor_spill No don_ppe Ensure Full PPE is Worn minor_spill->don_ppe absorb Cover with Absorbent Material (Sand, Vermiculite) don_ppe->absorb collect Collect Absorbed Material into Waste Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Halogenated Waste decontaminate->dispose

Caption: A decision tree for responding to spills of this compound.

Disposal Plan:

The hydrochloride salt classifies this compound as a halogenated organic. It is imperative to segregate this waste stream from non-halogenated organic waste.[12][22]

  • Collection:

    • Use a designated, properly labeled container for "Halogenated Organic Waste."[11][21]

    • Keep the container closed when not in use.[11]

    • Do not mix with other waste streams, particularly non-halogenated solvents, as this significantly increases disposal costs and complicates the disposal process.[12][22]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name, and the approximate concentration.[22]

  • Disposal:

    • Follow your institution's specific procedures for the disposal of hazardous chemical waste. This typically involves contacting the Environmental Health and Safety (EH&S) department for pickup.

By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.

References

  • PENTA. (2024, May 7).
  • TCI Chemicals. (2018, October 3).
  • National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: piperidine.
  • Sdfine. PIPERIDINE HYDROCHLORIDE.
  • New Jersey Department of Health. HAZARD SUMMARY: PIPERIDINE.
  • Cole-Parmer.
  • Chemos GmbH & Co.KG. (2019, June 24).
  • Carl ROTH.
  • Carl ROTH. (2025, March 31).
  • New Jersey Department of Health. (2004, November). HAZARD SUMMARY: PROPARGYL ALCOHOL.
  • Sigma-Aldrich. (2025, September 23).
  • CDH Fine Chemical.
  • Temple University.
  • Braun Research Group.
  • CHEMM. Personal Protective Equipment (PPE).
  • University of British Columbia. Organic Solvent Waste Disposal.
  • Fisher Scientific. (2024, February 24).
  • Cornell University. 7.2 Organic Solvents | Environment, Health and Safety.
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
  • De Gruyter.
  • Bernardo Ecenarro. Recommended PPE to handle chemicals.
  • ACS Publications. (2025, August 7).
  • National Center for Biotechnology Information. Propargyl Alcohol: Acute Exposure Guideline Levels.
  • AmericanBio. (2015, February 23). PIPERIDINE.
  • Chemistry For Everyone. (2025, January 7). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? [Video]. YouTube.
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Propynyloxy)piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(2-Propynyloxy)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.